tert-Decanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
decane-1-thiol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVGVNLYGSIAR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS | |
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Molecular Formula |
CH3(CH2)9SH, C10H21SH, C10H22S | |
| Record name | 1-DECANETHIOL | |
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DSSTOX Substance ID |
DTXSID7059727 | |
| Record name | 1-Decanethiol | |
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Molecular Weight |
174.35 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |
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Boiling Point |
465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |
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Flash Point |
209 °F (NIOSH, 2023), 98 °C, 209 °F | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
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Vapor Density |
Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |
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CAS No. |
143-10-2, 30174-58-4 | |
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| Record name | Decyl mercaptan | |
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| Record name | Decane-1-thiol | |
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Melting Point |
-15 °F (NIOSH, 2023), -26 °C, -15 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of tert-Decanethiol
Introduction
Tert-decanethiol (t-decanethiol), a tertiary mercaptan, is a vital specialty chemical characterized by the molecular formula C10H22S.[1][2] Unlike its linear isomers, the bulky tertiary structure significantly influences its reactivity and physical properties. This steric hindrance makes it a highly effective chain transfer agent (CTA) in free radical polymerization processes, where it is used to control polymer molecular weight and distribution.[][4] Its primary applications are found in the manufacturing of synthetic rubbers, plastics, and adhesives, where precise control over polymer architecture is critical.[5] This guide provides a comprehensive overview of the industrial synthesis and purification of this compound, grounded in established chemical principles and process engineering.
I. Core Synthesis Methodology: Acid-Catalyzed Thiolation of Branched Alkenes
The predominant industrial synthesis of this compound involves the direct addition of hydrogen sulfide (H₂S) to a branched C10 alkene stream, typically derived from the oligomerization of propylene (tripropylene) or isobutylene.[5] This electrophilic addition reaction is catalyzed by a strong acid and follows Markovnikov's rule, ensuring the thiol group adds to the most substituted carbon, yielding the desired tertiary thiol structure.[6][7]
A. Reaction Mechanism and Causality
The reaction proceeds via a carbocation intermediate, a mechanism analogous to the acid-catalyzed hydration of alkenes.[8][9]
-
Protonation & Carbocation Formation: The reaction is initiated by the protonation of the alkene's double bond by the acid catalyst (e.g., H₃O⁺ generated from H₂SO₄). The proton adds to the less substituted carbon of the double bond, resulting in the formation of a more stable tertiary carbocation at the adjacent, more substituted carbon.[7][10] This step is the rate-determining step of the reaction.
-
Nucleophilic Attack by H₂S: The highly nucleophilic sulfur atom of a hydrogen sulfide molecule attacks the electrophilic tertiary carbocation.
-
Deprotonation: A final deprotonation step, typically involving a water molecule or another H₂S molecule acting as a base, removes a proton from the newly added sulfhydryl group. This regenerates the acid catalyst and yields the neutral this compound product.[8]
The choice of an acid catalyst is critical; strong acids like boron trifluoride or solid acid catalysts such as dry cation exchange resins (e.g., sulfonated polystyrene resins) are often employed to efficiently generate the carbocation intermediate under controlled conditions.[11] Operating at temperatures below 45°C, preferably between 0°C and 35°C, helps to minimize the formation of undesirable byproducts from decomposition or isomerization of the carbocation.[11]
B. Industrial Synthesis Workflow
The following diagram illustrates a typical industrial workflow for the synthesis of this compound.
Caption: Industrial synthesis workflow for this compound.
C. Detailed Experimental Protocol (Conceptual)
-
Catalyst Bed Preparation: A tubular fixed-bed reactor is packed with a dry, acidic cation exchange resin (e.g., Amberlyst 15).[11]
-
Reactant Feed: A liquid stream of the C10 alkene feedstock and a gaseous stream of hydrogen sulfide are continuously introduced into the reactor. A molar excess of H₂S is typically used to maximize the conversion of the alkene. The reaction is maintained at a pressure of 5-16 bars to ensure H₂S remains dissolved in the liquid phase.[11]
-
Reaction Conditions: The reactor temperature is maintained between 0-35°C using a cooling jacket to manage the exothermic nature of the reaction and prevent side reactions.[11]
-
Effluent Processing: The liquid effluent from the reactor, containing crude this compound, unreacted alkene, and dissolved H₂S, is passed to a degassing unit where the pressure is reduced, allowing the unreacted H₂S to be removed and recycled.
-
Product Collection: The resulting liquid is the crude this compound, which then proceeds to the purification stage.
II. Purification Strategies
Purification is a critical step to remove unreacted starting materials, catalyst residues, and byproducts such as sulfides and disulfides. A multi-step purification process is typically required to achieve the high purity (>98%) needed for polymerization applications.
A. Caustic Washing (Extractive Sweetening)
The first step in purification is often a caustic wash to remove acidic impurities, most notably any remaining dissolved hydrogen sulfide and the acidic catalyst if it leaches from the reactor.
-
Principle: The crude product is washed with an aqueous solution of a base, such as sodium hydroxide (NaOH). H₂S is an acidic gas and reacts with NaOH to form sodium hydrosulfide (NaSH) and sodium sulfide (Na₂S), which are soluble in the aqueous phase and can be easily separated.
-
H₂S + NaOH → NaSH + H₂O
-
NaSH + NaOH → Na₂S + H₂O
-
-
Protocol:
-
The crude this compound is transferred to a liquid-liquid extraction vessel.
-
A 5-10% aqueous NaOH solution is added, and the mixture is agitated to ensure thorough contact between the organic and aqueous phases.
-
Agitation is stopped, and the layers are allowed to separate. The denser aqueous layer containing the impurities is drained off.
-
The organic layer is then washed with water to remove any residual NaOH, followed by a brine wash to break any emulsions and remove bulk water.
-
The washed organic layer is separated and dried over an anhydrous drying agent like sodium sulfate.[12]
-
B. Fractional Distillation
The final and most crucial purification step is fractional distillation under reduced pressure.
-
Causality: this compound has a relatively high boiling point. Distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition, forming undesirable disulfides and other impurities. Performing the distillation under a vacuum lowers the boiling point, allowing for purification at a safer, lower temperature.
-
Protocol:
-
The dried, caustic-washed crude product is charged into a distillation flask equipped with a fractionating column.
-
The system is connected to a vacuum pump, and the pressure is reduced.
-
The flask is gently heated. Fractions are collected based on their boiling points at the operating pressure.
-
A forerun containing any low-boiling impurities is collected first.
-
The main fraction, consisting of high-purity this compound, is then collected at a stable temperature and pressure.
-
A high-boiling residue containing polymers and disulfide byproducts is left in the distillation flask.
-
The following diagram outlines the comprehensive purification workflow.
Caption: Multi-step purification workflow for this compound.
III. Quality Control and Physical Properties
The purity of the final product is typically assessed using Gas Chromatography (GC). Key physical and chemical properties are summarized below for reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂S | [1][2] |
| Molecular Weight | 174.35 g/mol | [1][13] |
| Appearance | Colorless liquid | [13] |
| Odor | Strong, repulsive | [5][13] |
| Boiling Point | 227-248 °C (at 760 mmHg) | [5] |
| Density | ~0.845 g/cm³ at 20°C | [5] |
| Flash Point | 90 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [5][13] |
IV. Safety and Handling
This compound, like other thiols, requires careful handling due to its hazardous properties.
-
Toxicity and Irritation: It is a skin and eye irritant and may cause an allergic skin reaction.[14] Inhalation of vapors should be strictly avoided.[15]
-
Odor: Thiols have extremely powerful and unpleasant odors, detectable at very low concentrations.[16] All work must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[17][18]
-
Spill Management: Spills should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a sealed container for hazardous waste disposal.[17] The affected area should then be decontaminated with a bleach solution to oxidize and neutralize the residual thiol odor.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Containers should be kept tightly sealed.[15]
V. Conclusion
The synthesis of this compound is a well-established industrial process centered on the acid-catalyzed addition of hydrogen sulfide to branched C10 alkenes. The key to producing a high-purity product lies not only in controlling the reaction conditions to favor the desired Markovnikov addition but also in a robust, multi-step purification process. A combination of caustic washing to remove acidic impurities and vacuum fractional distillation to separate components by boiling point is essential for achieving the quality required for its primary application as a chain transfer agent in polymer synthesis. Strict adherence to safety protocols is paramount when handling this odorous and potentially hazardous compound.
References
- Chevron Phillips Chemical. (2022, June 7). Sulfole® 120 Mercaptan (tert-Dodecanethiol) Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32793, Tert-dodecanethiol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20466332, this compound.
- Spectrum Chemical. (2019, September 26). 1-TETRADECANETHIOL Safety Data Sheet.
- Sigma-Aldrich. (2017, September 21). 1-Decanethiol Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). tert-Dodecanethiol Safety Data Sheet.
- Chemsrc. (n.d.). tert-dodecanethiol | CAS#:7341-22-2.
- Leah4Sci. (2018, October 30). Acid Catalyzed Hydration of Alkenes Reaction and Mechanism.
- Fisher Scientific. (2024, March 30). 1-Decanethiol Safety Data Sheet.
- Leah4sci. (2012, October 23). Hydration of Alkenes - Acid Catalyzed Reaction Mechanism. YouTube.
- ECHEMI. (n.d.). This compound | 30174-58-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8917, 1-Decanethiol.
- Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.
- Scribd. (n.d.). Chain Transfer Agent.
- BOC Sciences. (n.d.). Chain Transfer Agents.
- Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN (TDM).
- Chemistry LibreTexts. (2021, December 15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes.
- ResearchGate. (n.d.). Diffusion Limited Chain Transfer in Styrene Emulsion Polymerization: Use of n‐Dodecanethiol to Regulate Molecular Weight.
- ResearchGate. (n.d.). Measuring the effectiveness of n-dodecanethiol as a chain transfer agent in styrene emulsion polymerization.
- Chemmunity. (2023, October 24). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. YouTube.
- Royal Society of Chemistry. (n.d.). Purification of dodecanethiol derivatised gold nanoparticles. Chemical Communications.
- SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.
- MDPI. (n.d.). Chemistry of Polythiols and Their Industrial Applications.
- Organic Syntheses. (n.d.). Procedure 82.
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- Google Patents. (n.d.). FR2866024A1 - Preparation of tert-dodecylmercaptan by reaction of hydrogen sulfide with tri-n-butene in the presence of a catalyst.
- Google Patents. (n.d.). US4891445A - Synthesis of tertiary mercaptans from isobutylene homopolymers.
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An In-Depth Technical Guide to tert-Decanethiol: Properties, Reactivity, and Applications
Abstract: This guide provides a comprehensive technical overview of tert-decanethiol (2-methylnonane-2-thiol), a long-chain tertiary thiol of significant interest in surface science, nanotechnology, and materials chemistry. We will delve into its core physical and chemical properties, explore the fundamental principles of its reactivity, and detail its applications, with a particular focus on the formation of self-assembled monolayers (SAMs). This document is intended for researchers, chemists, and materials scientists who utilize or are exploring the use of organosulfur compounds for surface modification and nanoparticle synthesis.
Section 1: Molecular Identity and Structure
This compound is an isomer of decanethiol characterized by a thiol group (-SH) attached to a tertiary carbon atom. This specific arrangement imparts unique steric and electronic properties compared to its linear counterpart, 1-decanethiol, influencing its reactivity and the structure of monolayers it forms.
Key Identifiers:
-
IUPAC Name: 2-methylnonane-2-thiol[1]
-
Synonyms: tert-Decyl mercaptan
-
Molecular Weight: 174.35 g/mol [1]
Caption: Workflow for Self-Assembled Monolayer (SAM) formation.
Section 5: Applications in Research and Development
The ability of this compound to precisely modify surfaces at the molecular level makes it a valuable tool for researchers in various fields.
-
Surface Science and Engineering: SAMs formed from this compound create well-defined, hydrophobic surfaces. These can be used to control surface energy, wettability, and adhesion. In drug development, such modified surfaces are critical for creating biocompatible coatings on implants, fabricating biosensors, and designing platforms for controlled cell culture.
-
Nanoparticle Synthesis and Stabilization: Thiols are widely used as capping agents in the synthesis of metallic nanoparticles, such as those made of gold or silver. [3][4]The this compound molecules bind to the nanoparticle surface, preventing aggregation and controlling the particle's growth, size, and shape. [5][6]The bulky tertiary head group can provide a robust steric barrier, enhancing the stability of the nanoparticle colloids in nonpolar solvents.
-
Corrosion Inhibition: The formation of a dense, hydrophobic monolayer on a metal surface can act as a barrier to corrosive agents. Alkanethiols like decanethiol have been shown to be effective corrosion inhibitors for carbon steel in certain environments.
Section 6: Experimental Protocol: Preparation of a this compound SAM on Au(111)
This protocol describes a standard laboratory procedure for forming a high-quality self-assembled monolayer.
Objective: To create a well-ordered, hydrophobic monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with Ti/Au layers)
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas source
Methodology:
-
Substrate Cleaning (Critical Step):
-
Rationale: An atomically clean gold surface is paramount for the formation of a well-ordered SAM. Organic contaminants will create defects in the monolayer.
-
a. Rinse the gold substrate with deionized water, followed by ethanol, and dry under a stream of nitrogen.
-
b. Prepare Piranha solution in a glass beaker inside a fume hood. (Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat).
-
c. Carefully immerse the gold substrate in the Piranha solution for 5-10 minutes.
-
d. Remove the substrate and rinse copiously with deionized water, followed by a final rinse with absolute ethanol.
-
e. Dry the substrate thoroughly with nitrogen gas and use immediately.
-
-
Solution Preparation:
-
Rationale: A dilute solution ensures a controlled, slower assembly process, which leads to a more crystalline and well-ordered monolayer.
-
a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 17.4 mg of this compound in 100 mL of ethanol.
-
-
Monolayer Assembly:
-
Rationale: The immersion time allows the monolayer to anneal and organize from an initial disordered state into a densely packed structure.
-
a. Place the freshly cleaned gold substrate into the 1 mM thiol solution.
-
b. Cover the container to prevent solvent evaporation and contamination.
-
c. Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Post-Assembly Rinsing and Drying:
-
Rationale: Rinsing is necessary to remove any physisorbed (non-covalently bonded) thiol molecules from the surface.
-
a. Remove the substrate from the thiol solution.
-
b. Rinse thoroughly with fresh absolute ethanol to remove excess thiol.
-
c. Dry the substrate under a gentle stream of high-purity nitrogen.
-
d. The functionalized substrate is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, or AFM) or for use in further experiments.
-
Section 7: Safety and Handling
As a Senior Application Scientist, it is imperative to stress the importance of safe handling practices.
-
Hazards: this compound, like its isomers and related compounds, is classified as a skin and eye irritant. [7][8]It may also cause respiratory irritation. [7]Prolonged or repeated exposure may cause skin sensitization. [8]* Stench: All thiols possess a powerful and unpleasant odor. All handling of this compound, including solution preparation and substrate immersion, must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste material and contaminated solutions in accordance with local, state, and federal regulations for chemical waste.
Section 8: References
-
This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
tert-Dodecanethiol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
Javed, R., et al. (2020). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Bioengineering and Biotechnology. Retrieved January 3, 2026, from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Singh, M., et al. (2023). Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles. MDPI. Retrieved January 3, 2026, from [Link]
-
Thiol. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
FT-IR spectra of GO, RGO, dodecane thiol, and dodecanethiol-treated RGO. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
1-Decanethiol. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to tert-Decanethiol (CAS: 30174-58-4)
This guide provides a comprehensive technical overview of this compound (t-Decanethiol), a branched-chain thiol with significant industrial applications. As an organosulfur compound, its unique reactivity, stemming from the sulfhydryl (-SH) group attached to a tertiary carbon, makes it a subject of interest for researchers and professionals in polymer science, chemical synthesis, and materials development. This document moves beyond a simple data sheet, offering insights into the causality behind its properties, applications, and handling protocols.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named 2-methylnonane-2-thiol, is a C10 branched-chain mercaptan.[1] The tertiary nature of the carbon atom bonded to the sulfur imparts distinct steric hindrance and electronic effects compared to its linear isomer, 1-decanethiol. These structural nuances are fundamental to its function, particularly its efficacy as a chain transfer agent in polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 30174-58-4 | [1][2] |
| Molecular Formula | C₁₀H₂₂S | [1][2] |
| Molecular Weight | 174.35 g/mol | [1] |
| IUPAC Name | 2-methylnonane-2-thiol | [1][] |
| Synonyms | t-Decyl mercaptan, tert-Decyl mercaptan | [1][2] |
| XLogP3-AA | 4.5 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Exact Mass | 174.14422188 Da | [1] |
| Topological Polar Surface Area | 1 Ų | [1] |
| Heavy Atom Count | 11 | [2] |
Synthesis Pathway: Catalytic Addition of H₂S to Branched Alkenes
The industrial synthesis of tertiary thiols like this compound is typically achieved through the reaction of a corresponding branched alkene (e.g., isodecene) with hydrogen sulfide (H₂S) in the presence of an acidic catalyst. This electrophilic addition follows Markovnikov's rule, where the hydrogen atom of H₂S adds to the carbon with more hydrogen substituents, and the sulfhydryl group adds to the more substituted carbon (the tertiary carbon), yielding the desired product.
The choice of catalyst is critical for reaction efficiency and selectivity. Acidic catalysts, such as solid acid catalysts or Lewis acids like aluminum chloride, are often employed to facilitate the reaction under controlled temperature and pressure conditions.[4] A patent for the synthesis of the related compound, tert-dodecanethiol, highlights the use of an anhydrous aluminum chloride catalyst, which can be liquefied in an organic medium to enhance activity and allow for milder reaction conditions.[4] This approach minimizes waste and is suitable for industrial-scale production.[4]
Caption: General synthesis of this compound via catalytic addition.
Core Application: Chain Transfer Agent in Polymerization
The primary industrial application of this compound and similar tertiary thiols is as a chain transfer agent (CTA) in free-radical polymerization processes.[5] This is particularly crucial in the production of synthetic rubbers and plastics like styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS), and nitrile rubber (NBR), where precise control over polymer molecular weight is essential for achieving desired material properties like elasticity and strength.[4][5]
Mechanism of Action
During polymerization, a growing polymer chain (P•) can react with the thiol (R-SH). The thiol donates its labile hydrogen atom to terminate the growing chain, and in the process, a new thiyl radical (R-S•) is formed. This new radical can then initiate the polymerization of a new monomer molecule (M), starting a new polymer chain.
The key is the "transfer" of the radical center from a long, growing polymer to a new, small monomer, effectively controlling the average chain length and, therefore, the molecular weight of the final polymer. The tertiary structure of this compound provides sufficient steric hindrance to prevent the thiyl radical from readily participating in side reactions, making it a highly efficient and clean CTA.
Caption: Mechanism of chain transfer in radical polymerization.
Safety, Handling, and Exposure Control
As with all thiols, this compound requires careful handling due to its potential health and environmental hazards. The analogous compound, tert-dodecanethiol, is classified as causing skin irritation, potentially causing an allergic skin reaction, and being very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) and Engineering Controls
Proper handling is paramount to ensure personnel safety. A risk-based approach should always be taken, incorporating both engineering controls and appropriate PPE.
-
Engineering Controls : Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][7] Local exhaust ventilation should be used to control emissions at the source.[6] Safety showers and eye wash stations must be readily accessible.[6]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7]
-
Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[7][8]
-
Respiratory Protection : If ventilation is inadequate, a vapor respirator with an appropriate cartridge is necessary.[6]
-
Caption: Standard laboratory workflow for handling this compound.
First Aid Measures
A safety data sheet (SDS) should always be consulted before use. General first aid protocols include:
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[7]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7] If irritation or a rash occurs, get medical advice.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Environmental Fate and Ecotoxicology
The environmental impact of thiols is a significant consideration. Data for the similar compound tert-dodecanethiol (TDM) indicates it is very toxic to aquatic life and may cause long-lasting harmful effects. Environmental risk assessments have identified TDM as a potential PBT (Persistent, Bioaccumulative, and Toxic) substance.[9] It is not readily biodegradable in standard tests.[9] Therefore, it is critical to prevent the release of this compound into drains or the environment.[7] All waste materials and spill absorbents must be collected and disposed of as hazardous waste according to local, state, and federal regulations.[7]
Analytical Methodologies
The quantitative and qualitative analysis of this compound is typically performed using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying this compound in various matrices, including water samples.[10] The volatility of this compound makes it well-suited for GC analysis, while MS provides definitive structural confirmation. Sample preparation is a critical step and may involve liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove interfering substances.
References
- Current time information in Città Metropolitana di Venezia, IT. Google Search.
-
Tert-dodecanethiol | C12H26S | CID 32793. PubChem - NIH. [Link]
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This compound | C10H22S | CID 20466332. PubChem - NIH. [Link]
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ENVIRONMENTAL RISK ASSESSMENT REPORT: TERT-DODECANETHIOL (CAS NO: 25103-58-6). GOV.UK. [Link]
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1-Decanethiol | C10H21SH | CID 8917. PubChem - NIH. [Link]
- A kind of catalyst for synthesizing tert-dodecanethiol and its preparation method.
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Long-term toxicity to aquatic invertebrates - Registration Dossier. ECHA. [Link]
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TERTIARY DODECYL MERCAPTAN. Ataman Kimya. [Link]
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tert-dodecanethiol | CAS#:7341-22-2. Chemsrc. [Link]
-
tert-dodecanethiol - Registration Dossier. ECHA. [Link]
- Mixture of dodecanethiols, method for the production and use thereof.
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tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. Analytice. [Link]
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2-methylnonane-2-thiol spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Analysis of 2-Methylnonane-2-thiol
Introduction
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For 2-methylnonane-2-thiol, we can predict the chemical shifts and splitting patterns based on the electronic effects of the constituent atoms and functional groups.
Predicted ¹H NMR Spectrum
The structure of 2-methylnonane-2-thiol features several distinct proton environments. The electron-withdrawing effect of the sulfur atom will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). Protons further away from the thiol group will exhibit chemical shifts typical of alkyl chains.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -SH | 1.0 - 2.0 | Singlet (s) | 1H |
| -CH₃ (at C2) | 1.2 - 1.4 | Singlet (s) | 6H |
| -CH₂- (at C3) | 1.4 - 1.6 | Triplet (t) | 2H |
| -(CH₂)₅- | 1.2 - 1.4 | Multiplet (m) | 10H |
| -CH₃ (at C9) | 0.8 - 1.0 | Triplet (t) | 3H |
-
-SH Proton: The thiol proton typically appears as a broad singlet in the range of 1.0-2.0 ppm.[3] Its chemical shift can be variable and is influenced by concentration and solvent.
-
-CH₃ Protons at C2: The two methyl groups attached to the quaternary carbon (C2) are equivalent and will appear as a single, sharp singlet due to the absence of adjacent protons for coupling.
-
-CH₂- Protons at C3: These protons are adjacent to a methylene group and will appear as a triplet.
-
-(CH₂)₅- Protons: The protons of the long alkyl chain will overlap, creating a complex multiplet in the typical alkane region.[4][5]
-
-CH₃ Protons at C9: The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-methylnonane-2-thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[6][7][8]
Predicted ¹³C NMR Spectrum
The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. The carbon atom attached to the sulfur will be deshielded and appear at a lower field.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 45 - 55 |
| C1, C1' (CH₃ at C2) | 25 - 35 |
| C3 | 40 - 50 |
| C4-C8 | 20 - 35 |
| C9 | 14 |
-
C2 (Quaternary Carbon): This carbon, bonded to the sulfur atom, will be the most deshielded among the sp³ carbons.
-
C1, C1' (Methyl Carbons at C2): These equivalent methyl carbons will appear as a single peak.
-
C3-C8 (Alkyl Chain Carbons): These carbons will resonate in the typical alkane region, with slight variations based on their position in the chain.
-
C9 (Terminal Methyl Carbon): The terminal methyl carbon is typically the most shielded and will appear at the highest field (lowest ppm).
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 2-methylnonane-2-thiol will be dominated by the absorptions of the C-H bonds in the alkyl chain. The key diagnostic peaks will be those corresponding to the S-H and C-S bonds.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
-
S-H Stretch: The S-H stretching vibration is characteristically weak and appears in a region with few other absorptions, making it a reliable indicator of a thiol group.[9]
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in alkanes.[4][5][10]
-
C-S Stretch: The C-S stretch is often weak and falls in the fingerprint region, making it less diagnostic than the S-H stretch.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like 2-methylnonane-2-thiol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 2-methylnonane-2-thiol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Proposed Fragment |
| 174 | [C₁₀H₂₂S]⁺ (Molecular Ion) |
| 141 | [M - SH]⁺ |
| 115 | [M - C₄H₉]⁺ (α-cleavage) |
| 87 | [M - C₆H₁₃]⁺ (α-cleavage) |
| 57 | [C₄H₉]⁺ |
-
Molecular Ion (M⁺): The peak at m/z 174 corresponds to the molecular weight of 2-methylnonane-2-thiol.[1]
-
α-Cleavage: The most significant fragmentation pathway for tertiary thiols is α-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the sulfur atom. This will lead to the loss of an alkyl radical and the formation of a stable, sulfur-containing cation.
-
Loss of SH: The loss of the sulfhydryl radical is also a possible fragmentation pathway.
Fragmentation Pathway Diagram
Caption: Predicted mass fragmentation pathway for 2-methylnonane-2-thiol.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Conclusion
The comprehensive analysis of 2-methylnonane-2-thiol using a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a detailed understanding of its molecular structure. This guide serves as a predictive framework for researchers, enabling them to anticipate the spectral features of this compound and to design appropriate analytical methodologies for its characterization. The principles and protocols outlined here are broadly applicable to the analysis of other alkyl thiols, underscoring the power of modern spectroscopic techniques in chemical research and development.
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A Technical Guide to the Solubility of tert-Decanethiol in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of tert-decanethiol. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. Given the absence of extensive published quantitative data for this specific compound, this guide establishes a robust predictive framework based on fundamental chemical principles and outlines detailed protocols for empirical verification.
Executive Summary: Predicting Solubility Behavior
This compound (C₁₀H₂₂S) is a tertiary thiol characterized by a bulky, non-linear ten-carbon alkyl chain. Its molecular structure is the primary determinant of its solubility profile. The molecule consists of a large, nonpolar hydrocarbon component and a weakly polar sulfhydryl (-SH) group.[1] The tertiary nature of the thiol group introduces significant steric hindrance, which, combined with the weak hydrogen bonding capability of sulfur, minimizes its interaction with polar solvents.[2] Consequently, the solubility of this compound is governed by the principle of "like dissolves like," predicting high solubility in nonpolar and weakly polar organic solvents and poor solubility in polar solvents, especially those with strong hydrogen-bonding networks like water.
Theoretical Framework for Solubility Prediction
The dissolution of a solute in a solvent is an energetically driven process. A solute will dissolve if the energy of the new solute-solvent interactions is comparable to or greater than the sum of the solute-solute and solvent-solvent interactions.[3] Key molecular properties influencing these interactions are polarity and hydrogen bonding capacity.
Molecular Characteristics of this compound
-
Structure: 2-methylnonane-2-thiol
-
Molecular Formula: C₁₀H₂₂S[1]
-
Molecular Weight: 174.35 g/mol [1]
-
Polarity: Predominantly nonpolar. The large, branched alkyl chain contributes to a significant nonpolar character. The thiol group introduces a small dipole moment, but its effect is largely overshadowed by the hydrocarbon portion. The calculated XLogP3 value of 4.5 is indicative of its high lipophilicity and low water solubility.[1]
-
Hydrogen Bonding: The sulfhydryl group is a weak hydrogen bond donor and acceptor compared to the hydroxyl group in alcohols.[2] This significantly limits its ability to form strong intermolecular hydrogen bonds with polar, protic solvents.
Solvent Properties and Interaction Potential
The choice of solvent is critical. Solvents are broadly classified based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding (protic vs. aprotic).[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). They are expected to readily dissolve this compound as they can effectively solvate its long alkyl chain.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions with the thiol group of this compound. Good solubility is anticipated, though potentially less than in purely nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have strong hydrogen bonding networks. The energy required to disrupt these solvent-solvent interactions is significant. Since this compound can only form weak hydrogen bonds, it is unlikely to dissolve to a large extent in these solvents.
Predicted Solubility Profile of this compound
Based on the theoretical framework, the following table presents a predicted qualitative and semi-quantitative solubility profile for this compound in a range of common organic solvents at standard temperature and pressure (25 °C, 1 atm).
| Solvent Class | Solvent | Chemical Formula | Polarity Index | Hydrogen Bonding | Predicted Solubility | Predicted Quantitative Range ( g/100 mL) |
| Nonpolar | n-Hexane | C₆H₁₄ | 0.1 | None | Miscible | > 50 |
| Toluene | C₇H₈ | 2.4 | Acceptor (π-system) | Miscible | > 50 | |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Acceptor | Miscible | > 50 | |
| Polar Aprotic | Dichloromethane | CH₂Cl₂ | 3.1 | Weak Acceptor | Freely Soluble | > 50 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Acceptor | Freely Soluble | > 50 | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Acceptor | Soluble | 10 - 50 | |
| Acetone | C₃H₆O | 5.1 | Acceptor | Soluble | 10 - 50 | |
| Acetonitrile | C₂H₃N | 5.8 | Acceptor | Sparingly Soluble | 1 - 10 | |
| Polar Protic | Isopropanol | C₃H₈O | 3.9 | Donor & Acceptor | Sparingly Soluble | 1 - 10 |
| Ethanol | C₂H₆O | 4.3 | Donor & Acceptor | Slightly Soluble | 0.1 - 1 | |
| Methanol | CH₄O | 5.1 | Donor & Acceptor | Slightly Soluble | 0.1 - 1 | |
| Water | H₂O | 10.2 | Donor & Acceptor | Insoluble | < 0.1 |
Note: Polarity index values are relative and can vary slightly depending on the scale used.[5]
Experimental Verification of Solubility
To empirically validate the predicted solubility and obtain precise quantitative data, several robust methodologies can be employed. The choice of method depends on the required accuracy, concentration range, and available instrumentation.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Analysis
This method is best suited for determining the solubility of this compound in solvents where it is expected to be highly soluble and the solvent is sufficiently volatile for easy removal.
Principle: A saturated solution is prepared, and a known volume of the solution is taken. The solvent is evaporated, and the mass of the remaining solute (this compound) is measured.[6][7][8]
Step-by-Step Methodology:
-
Preparation of Saturated Solution: In a sealed vessel, add an excess of this compound to a known volume of the chosen solvent.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C in a water bath) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved this compound is essential to confirm saturation.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has settled. Alternatively, centrifuge the mixture to accelerate phase separation.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant, ensuring no undissolved droplets are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.
-
Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation:
-
Mass of this compound = (Final mass of dish + residue) - (Initial mass of dish)
-
Solubility ( g/100 mL) = (Mass of this compound / Volume of aliquot) * 100
-
Self-Validation System:
-
Constant Mass: Achieving a constant mass in step 6 ensures complete removal of the solvent.
-
Visual Confirmation: The presence of an excess, undissolved solute phase before sampling confirms that the solution is saturated.
-
Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and reliable.
Protocol 2: Gas Chromatography (GC) Analysis
GC is a highly accurate and sensitive method suitable for a wide range of solubilities. A Flame Ionization Detector (FID) is appropriate as it responds to carbon-containing compounds.[9][10] For enhanced specificity and sensitivity to sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) can be used.[11][12][13][14]
Principle: A saturated solution is prepared and diluted. The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[15][16][17]
Step-by-Step Methodology:
-
Preparation of Saturated Solution & Sampling: Follow steps 1-3 from the Gravimetric Analysis protocol.
-
Sample Preparation for GC:
-
Carefully withdraw a small, precise volume (e.g., 100 µL) of the clear supernatant.
-
Dilute this aliquot with a known, large volume (e.g., 10 mL) of a suitable, volatile solvent (e.g., hexane) in a volumetric flask. This solvent should be the same as the one used for preparing the calibration standards. The dilution factor must be accurately known.[18][19][20][21]
-
-
Preparation of Calibration Standards:
-
Create a series of at least five standard solutions of this compound in the chosen GC solvent (e.g., hexane).
-
The concentration range of these standards should bracket the expected concentration of the diluted sample.
-
-
GC Analysis:
-
Inject the prepared standards and the diluted sample into the GC under identical, optimized conditions (e.g., inlet temperature, column type, temperature program, and detector settings).
-
Record the retention time and peak area for this compound in each chromatogram.
-
-
Quantification:
-
Plot a calibration curve of peak area versus the concentration of the standards.[15][22][23]
-
Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Self-Validation System:
-
Linearity of Calibration: The calibration curve should have a coefficient of determination (R²) value of >0.99 to be considered linear and reliable.
-
Internal Standard (Optional but Recommended): Adding a known amount of a non-interfering compound to all standards and samples can correct for variations in injection volume.
-
Spike Recovery: A known amount of this compound can be added to a sample of the saturated solution to check for matrix effects and ensure the analytical method is accurate.
Protocol 3: Indirect UV-Vis Spectrophotometry
This method is useful when direct measurement is not possible, as simple thiols do not possess a strong chromophore for direct UV-Vis analysis.[24] The protocol involves a derivatization reaction that produces a colored product, which can be quantified.
Principle: The thiol group can react with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a colored product (TNB²⁻), which has a strong absorbance at 412 nm.[25] The concentration of the colored product is proportional to the initial thiol concentration.
Step-by-Step Methodology:
-
Preparation of Saturated Solution & Sampling: Follow steps 1-3 from the Gravimetric Analysis protocol.
-
Sample Preparation and Derivatization:
-
Prepare a series of dilutions of the clear supernatant in a suitable reaction buffer/solvent.
-
To a known volume of each diluted sample, add an excess of the DTNB reagent.
-
Allow the reaction to proceed to completion as per established protocols for Ellman's test.
-
-
Preparation of Calibration Standards:
-
Prepare a set of this compound standards of known concentration in the same buffer/solvent.
-
Derivatize these standards with DTNB under the same conditions as the samples.
-
-
UV-Vis Analysis:
-
Quantification:
-
Create a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the solubility in the original solvent by accounting for all dilution steps.
-
Self-Validation System:
-
Blank Measurement: A blank sample containing everything except the thiol should be measured to zero the spectrophotometer.
-
Reaction Stoichiometry: Ensure the reaction conditions (pH, time) are optimized for a complete and stoichiometric reaction.
-
Linearity: The Beer-Lambert law should be linear over the concentration range of the standards.
Conclusion and Field Insights
The solubility of this compound is fundamentally dictated by its nonpolar character. It is predicted to be miscible with nonpolar hydrocarbon and ethereal solvents and will show decreasing solubility as the polarity of the solvent increases. For practical applications, such as in formulation development or as a reaction medium, nonpolar solvents like hexane, toluene, or dichloromethane are the most appropriate choices. Conversely, polar protic solvents like methanol and water are effective anti-solvents for precipitation or purification processes.
When undertaking experimental verification, it is crucial to ensure that the system has reached equilibrium, which can be a slow process for viscous or poorly soluble systems. Temperature control is paramount as solubility is highly temperature-dependent. For GC analysis, the choice of a sulfur-specific detector like the SCD can eliminate potential interferences from co-eluting hydrocarbon impurities in technical-grade solvents, thereby enhancing the trustworthiness of the results. The methodologies outlined herein provide a robust framework for both predicting and empirically determining the solubility of this compound, enabling informed solvent selection for a variety of scientific and industrial applications.
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Unveiling the Molecular Landscape of tert-Decanethiol: A Theoretical and Computational Guide for Advanced Research
This technical guide provides a comprehensive exploration of tert-decanethiol, a molecule of significant interest in surface science and nanotechnology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and computational methodologies essential for understanding and predicting the behavior of this branched-chain thiol. In the absence of extensive direct experimental and computational studies on this compound, this guide establishes a robust framework by synthesizing knowledge from studies of related n-alkanethiols and shorter branched thiols, and then extending these principles to the unique structural characteristics of this compound.
Introduction: The Significance of Molecular Architecture in Self-Assembly
Alkanethiols are fundamental building blocks in the creation of self-assembled monolayers (SAMs), highly ordered molecular films with wide-ranging applications in areas such as nanoelectronics, biosensing, and drug delivery. The structure and function of these monolayers are exquisitely sensitive to the molecular architecture of the constituent alkanethiols. While linear n-alkanethiols have been extensively studied, branched-chain isomers like this compound introduce fascinating complexities due to steric hindrance, which profoundly influences their packing, orientation, and surface properties.
This compound, with its bulky tert-butyl head group adjacent to the sulfur atom, presents a compelling case study in the interplay between intermolecular forces and steric constraints. Understanding its behavior at the molecular level is crucial for designing novel functional surfaces and for exploring its potential in applications such as drug delivery, where surface functionalization of nanoparticles plays a pivotal role. This guide will provide the theoretical and computational tools necessary to navigate this complex molecular landscape.
Theoretical Framework: The Energetics of Thiol Adsorption and Self-Assembly
The formation of a stable alkanethiol SAM on a gold surface is a thermodynamically driven process involving the chemisorption of the thiol's sulfur atom onto the gold substrate and the subsequent self-organization of the alkyl chains. Several key energetic contributions govern this process:
-
S-Au Chemisorption: The formation of a strong covalent bond between the sulfur atom and the gold surface is the primary driving force for SAM formation. Density Functional Theory (DFT) calculations have shown a clear preference for the homolytic cleavage of the S-H bond, leading to a stable thiolate species on the gold surface.[1]
-
Van der Waals Interactions: Attractive van der Waals forces between the alkyl chains of neighboring molecules contribute significantly to the stability and ordering of the monolayer. These interactions become more pronounced with increasing chain length.
-
Steric Repulsion: The spatial arrangement of atoms within the molecules gives rise to repulsive steric forces. In the case of this compound, the bulky tert-butyl group is the dominant source of steric hindrance, dictating the packing density and tilt of the molecules in the SAM.
-
Substrate-Mediated Interactions: The underlying crystal structure of the gold substrate influences the adsorption sites and the overall geometry of the monolayer.
The final structure of the SAM represents a delicate balance between these competing interactions. For linear alkanethiols, this balance typically results in a densely packed, tilted monolayer. However, the steric bulk of this compound is expected to disrupt this ideal packing, leading to a less ordered and more sparsely packed monolayer.
Computational Methodologies: A Practical Guide
To investigate the properties of this compound at the atomic level, a combination of quantum mechanical and classical molecular modeling techniques is indispensable.
Quantum Chemical Calculations: Unraveling Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of this compound and its interaction with the gold surface.
Protocol for DFT Calculations of a Single this compound Molecule:
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Employ a suitable DFT functional, such as B3LYP or a range-separated functional like ωB97X-D for improved accuracy in describing non-covalent interactions.[2][3]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-type basis set like cc-pVDZ provides a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain vibrational frequencies for spectroscopic analysis.
-
Method: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
-
Electronic Property Calculation:
-
Objective: To determine properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular electrostatic potential.
-
Method: These properties are typically calculated from the optimized wavefunction.
-
DOT Diagram: DFT Workflow for this compound Characterization
Caption: A typical workflow for characterizing this compound using Density Functional Theory.
Molecular Dynamics Simulations: Probing the Dynamics of Self-Assembly
Molecular Dynamics (MD) simulations are a powerful tool for studying the collective behavior of many molecules over time, making them ideal for investigating the formation and dynamics of this compound SAMs.
Protocol for MD Simulations of a this compound SAM on Au(111):
-
System Setup:
-
Surface: Create a gold (111) slab with appropriate dimensions.
-
Molecule Placement: Place this compound molecules above the gold surface in a desired initial configuration (e.g., random or pre-ordered).
-
Solvation (Optional): If studying the assembly from solution, solvate the system with an explicit solvent model (e.g., ethanol).
-
-
Force Field Selection:
-
This compound: A united-atom or all-atom force field such as OPLS-AA or CHARMM is suitable. Parameters for the thiol group may need to be specifically validated.
-
Gold: A variety of force fields are available to model the gold surface.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time to observe the self-assembly process and collect data for analysis.
-
-
Analysis:
-
Structural Properties: Analyze the tilt angle, packing density, and radial distribution functions of the molecules in the SAM.
-
Dynamical Properties: Calculate diffusion coefficients and rotational correlation functions to understand the mobility of the molecules.
-
DOT Diagram: MD Simulation Workflow for this compound SAM
Caption: A generalized workflow for simulating the self-assembly of this compound on a gold surface using Molecular Dynamics.
Predicted Properties of this compound and its Self-Assembled Monolayers
Based on the theoretical principles and computational methodologies outlined above, we can predict the key characteristics of this compound and its SAMs.
| Property | Predicted Characteristic | Rationale |
| Molecular Conformation | The C-S bond will have a significant tilt relative to the surface normal. The tert-butyl group will adopt a staggered conformation relative to the sulfur atom. | Steric hindrance between the bulky tert-butyl group and the gold surface will force a tilted adsorption geometry to minimize repulsive interactions. |
| SAM Packing Density | Lower than that of n-decanethiol. | The large cross-sectional area of the tert-butyl group prevents the close packing observed for linear alkanethiols. |
| SAM Ordering | Less ordered, with a higher degree of conformational disorder. | Steric clashes will disrupt the formation of a well-defined, long-range ordered structure. The combination of steric and chain length effects influences the ordering of SAMs.[4] |
| Surface Energy | Higher than that of a densely packed n-decanethiol SAM. | The lower packing density will result in a less effective passivation of the gold surface, leading to a higher surface energy. |
Applications in Drug Development: A Computational Perspective
The unique properties of this compound-functionalized surfaces and nanoparticles open up intriguing possibilities in the realm of drug development. Computational modeling can play a crucial role in exploring and optimizing these applications.
Nanoparticle Functionalization for Drug Delivery
Self-assembled monolayers of thiols are widely used to functionalize gold nanoparticles for drug delivery applications. The nature of the SAM influences the nanoparticle's stability, biocompatibility, and drug-loading capacity. The steric bulk of this compound could be leveraged to create a "corrugated" nanoparticle surface, potentially offering unique advantages:
-
Controlled Drug Loading and Release: The pockets and voids created by the bulky head groups could serve as reservoirs for drug molecules. MD simulations can be employed to study the thermodynamics and kinetics of drug loading and release from such a functionalized surface.
-
Modulation of Protein Corona Formation: The surface topography and chemistry of a nanoparticle dictate the composition of the protein corona that forms in a biological environment. Computational studies can predict how the unique surface of a this compound-coated nanoparticle interacts with blood proteins, which is critical for its in vivo fate.
Biosensor Development
The less-ordered nature of a this compound SAM could be advantageous for creating biosensor surfaces where the recognition elements (e.g., antibodies, enzymes) need to retain their conformational flexibility to bind to their targets. Computational docking and MD simulations can be used to model the interaction of target analytes with a this compound-modified sensor surface.
DOT Diagram: Computational Workflow for Drug Delivery Application
Caption: A computational workflow to investigate the potential of this compound functionalized nanoparticles for drug delivery.
Conclusion and Future Outlook
While direct computational studies on this compound are still emerging, the theoretical and methodological framework presented in this guide provides a solid foundation for future research. By leveraging the power of quantum chemistry and molecular dynamics simulations, researchers can unlock the full potential of this intriguing molecule. The steric effects introduced by the tert-butyl group offer a unique handle to tune the properties of self-assembled monolayers, with promising implications for the design of advanced materials for drug delivery, biosensing, and beyond. Future computational work should focus on validating the predictions made in this guide through direct simulations of this compound SAMs and on exploring the interactions of these surfaces with biomolecules of therapeutic relevance.
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Navigating the Volatility: A Technical Guide to the Safe Handling of tert-Decanethiol for Researchers
This guide provides an in-depth technical framework for the safe handling and management of tert-decanethiol in a research and development environment. Designed for chemists, pharmacologists, and drug development professionals, this document moves beyond rudimentary safety checklists to instill a deep understanding of the inherent risks and the scientific rationale behind prescribed safety protocols. Our focus is on fostering a proactive safety culture through expertise, validated procedures, and a thorough grounding in established safety science.
Understanding the Compound: Physicochemical Properties and Hazard Profile
This compound (C₁₀H₂₂S) is a tertiary thiol notable for its potent, unpleasant odor, a characteristic feature of many organosulfur compounds.[1] While its unique chemical properties make it a valuable reagent in various synthetic applications, its handling demands a rigorous and informed approach to safety.
A foundational understanding of its physical and chemical properties is paramount for anticipating its behavior in the laboratory.
| Property | Value | Source |
| Molecular Weight | 174.35 g/mol | [2] |
| CAS Number | 30174-58-4 | [2] |
| Synonyms | 2-methylnonane-2-thiol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Strong, unpleasant stench | [1][3] |
| Boiling Point | ~237 °C / 458.6 °F | [4] |
| Flash Point | 98 °C / 208.4 °F | [4] |
| Density | 0.843 g/cm³ | [4] |
| Solubility in Water | Insoluble | [3] |
The primary hazards associated with this compound, as identified in safety data sheets for the compound and its close structural analogs, include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[5][6]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[5]
-
Allergic Skin Reaction: Some thiols are known to be skin sensitizers, and repeated exposure may lead to an allergic reaction.[6]
-
Aspiration Hazard: While less common in a laboratory setting with proper handling, aspiration into the lungs can cause serious, potentially fatal pneumonia.[7]
It is crucial to note that no specific Occupational Exposure Limits (OELs) have been established for this compound.[7] However, for the related compound 1-decanethiol, the National Institute for Occupational Safety and Health (NIOSH) has set a ceiling limit of 0.5 ppm (3.6 mg/m³), which should not be exceeded during any 15-minute work period.[3][8] Given the absence of specific data for this compound, a conservative approach of minimizing all routes of exposure is scientifically prudent.
The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
The most effective strategy for ensuring safety when handling this compound is to implement the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For this compound, the following are mandatory:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical for preventing the inhalation of its potent vapors.
-
Glove Box: For reactions requiring an inert atmosphere or for handling particularly air-sensitive thiol derivatives, a glove box is the preferred engineering control.[9] This provides the highest level of containment.
Administrative Controls: Standard Operating Procedures and Training
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all laboratory personnel. These SOPs should include specific instructions for emergency procedures.
-
Training: All personnel who will handle this compound must receive documented training on its hazards, the proper use of engineering controls and PPE, and emergency procedures.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, hazard pictograms (irritant, health hazard), and any other required information according to the Globally Harmonized System (GHS).
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn when there is a risk of splashing.[10]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, it is essential to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory. For larger-scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be required.[7] A comprehensive respiratory protection program, including fit testing and training, is essential if respirators are to be used.[11]
Safe Handling and Storage Protocols
Adherence to strict protocols for the handling and storage of this compound is fundamental to laboratory safety.
Handling
-
Work in a Fume Hood: As previously stated, all manipulations of this compound must occur within a properly functioning chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Utilize all prescribed PPE to prevent any direct contact with the chemical.[5][10]
-
Grounding and Bonding: While this compound has a relatively high flash point, it is still a combustible liquid.[3] For transfers of large quantities, proper grounding and bonding procedures should be followed to prevent the buildup of static electricity.
-
Odor Control: The potent stench of thiols can be a significant nuisance and cause for alarm.[1] Keep all containers tightly sealed when not in use. A beaker containing a solution of sodium hypochlorite (bleach) can be kept in the fume hood to neutralize the odor from contaminated glassware and equipment.[1]
Storage
-
Container Integrity: Store this compound in its original, tightly sealed container.[5]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[5]
-
Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, strong bases, and alkali metals.[3][12]
-
Segregation: Do not store with incompatible chemicals that could lead to a dangerous reaction. A dedicated cabinet for sulfur-containing compounds is recommended.
Emergency Procedures: Preparedness and Response
A well-defined and practiced emergency response plan is critical for mitigating the consequences of an accidental release or exposure.
Spills
-
Small Spills (within a fume hood): Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.[13] Decontaminate the area with a dilute bleach solution to neutralize the odor.[1] Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Large Spills (outside of a fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional emergency response team. Prevent the spill from entering drains.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations. Containers should be tightly sealed and clearly labeled.
Toxicological Data Summary for Risk Assessment
While comprehensive toxicological data for this compound is limited, data from its close analog, tert-dodecanethiol, provides valuable insight for risk assessment.
| Toxicological Endpoint | Value (tert-Dodecanethiol) | Species | Method | Source |
| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD Test Guideline 423 | [7] |
| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat | OECD Test Guideline 402 | [7] |
| Acute Inhalation Toxicity (LC50) | > 1.97 mg/L (4 h) | Rat | OECD Test Guideline 403 | [7] |
| Repeated Dose Toxicity (Inhalation) | NOEL: 26 ppm | Rat | OECD Guideline 412 | [7] |
| Target Organs | Kidney, Liver | Rat, Dog | OECD Test Guideline 412 | [7] |
This data indicates a relatively low acute toxicity. However, the potential for skin and eye irritation, respiratory irritation, and sensitization, coupled with the effects observed in repeated-dose studies, underscores the importance of minimizing exposure through the diligent application of the control measures outlined in this guide.
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound is not merely a matter of following rules, but of understanding the scientific principles that underpin them. By embracing the hierarchy of controls, adhering to rigorous protocols, and preparing for potential emergencies, researchers can confidently and safely utilize this valuable compound in their work. A proactive and informed approach to safety is the cornerstone of scientific excellence and innovation.
References
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commercial suppliers and purity grades of tert-decanethiol
An In-depth Technical Guide to the Commercial Supply and Purity of tert-Decanethiol for Advanced Scientific Applications
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 30174-58-4), focusing on its commercial availability, purity grades, and the critical implications of purity for research and development. While this compound is a key chain transfer agent for controlling polymer molecular weight in radical polymerization, its commercial landscape differs from more common reagents. Standard technical grades are available, but high-purity grades (>99%) typically necessitate custom synthesis. This guide offers a framework for selecting the appropriate purity level, details potential impurity profiles, and provides a validated protocol for independent purity verification by gas chromatography. The insights herein are designed to empower scientists to make informed sourcing decisions that ensure the reproducibility, safety, and success of their high-stakes research.
Introduction to this compound: A Key Molecular Weight Regulator
This compound, also known as 2-methylnonane-2-thiol, is a tertiary alkyl thiol with the chemical formula C10H22S[1][2]. Its molecular structure, featuring a bulky tertiary carbon attached to the sulfhydryl group, dictates its primary application in synthetic chemistry.
Its principal role is as a highly effective chain transfer agent (CTA) in free-radical polymerization processes[3][4]. In such reactions, a growing polymer radical can abstract the hydrogen atom from the thiol group (-SH) of this compound. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This new radical then initiates the growth of a new polymer chain. The net effect is the regulation and reduction of the average molecular weight of the resulting polymer, a critical parameter that influences the material's physical and biological properties[3][4].
The use of CTAs like this compound is fundamental in the synthesis of polymers for specialized applications, including the development of advanced drug delivery systems and biomedical devices, where precise control over polymer architecture is paramount[3][5][6].
The Imperative of Purity in Research and Drug Development
In the context of pharmaceutical and biomedical research, the purity of a reagent is not merely a technical specification; it is a foundational pillar of experimental validity, safety, and regulatory compliance. The International Conference on Harmonisation (ICH) outlines strict guidelines on the identification and control of impurities in new drug substances and products[7][8].
Causality Behind Purity Requirements:
-
Reaction Kinetics and Polymer Properties: Impurities can alter the kinetics of polymerization. For instance, other thiols or oxidizing agents can interfere with the chain transfer process, leading to polymers with unintended molecular weights and broader polydispersity. This directly impacts the polymer's mechanical properties, degradation profile, and drug-release characteristics[9].
-
Toxicology and Biocompatibility: Uncharacterized impurities can be toxic or immunogenic. In the development of polymers for drug delivery or medical implants, even trace amounts of a reactive impurity could compromise the biocompatibility of the final product, leading to adverse biological responses[9][10].
-
Reproducibility: The use of well-characterized, high-purity reagents is essential for ensuring that experimental results are reproducible, a cornerstone of the scientific method and a requirement for regulatory submissions.
Therefore, selecting the appropriate grade of this compound is a critical first step in any research or development workflow.
The Commercial Landscape: Sourcing this compound
The market for this compound is primarily geared towards industrial applications where a standard technical grade is sufficient. High-purity grades for sensitive research are less common as off-the-shelf products.
Standard Commercial Grades
Several chemical suppliers, such as BOC Sciences, list this compound for sale[]. Typically, these are offered with a minimum purity specification, often in the range of 95-98%. These grades are suitable for many research applications, such as initial polymer synthesis studies or applications where the potential impact of minor impurities is low.
| Supplier | CAS Number | Stated Purity/Grade | Intended Use |
| BOC Sciences | 30174-58-4 | Inquiry-based | Research Chemicals, Pharmaceutical Ingredients |
| Various Others | 30174-58-4 | Typically ≥95% | General Chemical Synthesis, Polymerization |
Note: Availability and specifications are subject to change and require direct inquiry with the supplier.
High-Purity and Custom Synthesis
For applications demanding the highest purity (>99% or analytical standard grade), such as the synthesis of polymers for clinical evaluation or use as a reference standard, researchers will likely need to engage a custom synthesis service . Companies like ArtMolecule and TimTec offer services to produce organic compounds to a client's specific purity requirements, providing detailed Certificates of Analysis (CoA) to validate the material[12][13].
Advantages of Custom Synthesis:
-
Defined Purity: Specify the exact purity required (e.g., >99.5% by GC).
-
Comprehensive Analysis: Receive a full CoA with detailed analytical data (NMR, GC-MS, HPLC) confirming identity and purity.
-
Impurity Characterization: Potential to identify and quantify major impurities.
Decoding the Certificate of Analysis & Potential Impurity Profile
Since distinct purity grades are not commonly marketed, the focus for a researcher shifts to meticulously scrutinizing the Certificate of Analysis for a specific batch. Below is an annotated example of what to expect and how to interpret it.
Table 2: Annotated Example of a Certificate of Analysis for this compound
| Parameter | Specification Example | Method | Interpretation & Scientific Insight |
| Appearance | Clear, colorless liquid | Visual | A simple but important first check. Any discoloration or turbidity could indicate degradation (e.g., oxidation) or significant impurities. |
| Identity | Conforms to Structure | ¹H NMR, FT-IR | Critical. Confirms the molecular structure is correct. The NMR should show the characteristic peaks for the tertiary group and alkyl chain without significant unknown signals. |
| Purity (Assay) | ≥ 97.0% | GC-FID | The most important quantitative measure. This value, determined by Gas Chromatography with Flame Ionization Detection, represents the area percent of the main peak. |
| Water Content | ≤ 0.1% | Karl Fischer | Water can interfere with certain polymerization reactions, particularly those involving sensitive catalysts or initiators. |
| Specific Gravity (20°C) | 0.840 - 0.850 g/mL | Densitometer | A physical constant that can help verify the substance's identity and general purity. Deviations may suggest gross contamination. |
Potential Impurity Profile in Technical Grade this compound
Based on common synthesis routes for tertiary thiols, a technical grade product may contain the following types of impurities:
-
Structural Isomers: Other C10 thiol isomers that may have formed during synthesis. These would likely have different chain transfer activities.
-
Di-tert-decyl Disulfide: The product of oxidative coupling of two thiol molecules. This impurity is inactive as a chain transfer agent and its presence will lower the effective concentration of the thiol.
-
Residual Starting Materials: Unreacted alkenes or hydrogen sulfide from the synthesis process.
-
Solvents: Residual solvents used during synthesis and purification. The ICH Q3C guideline provides limits for common solvents[7].
A Decision Framework for Purity Selection
The choice between a standard grade and a custom-synthesized high-purity grade depends entirely on the application. The following decision framework can guide this process.
Caption: Decision framework for selecting the appropriate purity grade.
Independent Purity Verification: A Validated GC-FID Protocol
It is best practice to independently verify the purity of any critical reagent. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for this purpose. This protocol is designed to be a self-validating system by incorporating system suitability checks as per ICH guidelines[14][15][16].
Experimental Protocol
Objective: To determine the purity of a this compound sample by area percent using GC-FID.
1. Materials and Reagents:
- This compound sample
- High-purity solvent (e.g., Hexane or Dichloromethane, HPLC grade)
- Autosampler vials with septa
2. Instrumentation:
- Gas Chromatograph with FID detector (e.g., Agilent 8890 or equivalent)
- Capillary Column: A non-polar column such as DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating alkyl thiols from most common impurities.
- Carrier Gas: Helium or Hydrogen, high purity
3. Chromatographic Conditions:
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 100:1 (can be adjusted based on sample concentration)
- Carrier Gas Flow: 1.0 mL/min (constant flow mode)
- Oven Program:
- Initial Temperature: 80 °C, hold for 2 minutes
- Ramp: 15 °C/min to 280 °C
- Hold: Hold at 280 °C for 5 minutes
- Detector Temperature: 300 °C
- Detector Gases: Hydrogen and Air flows as per manufacturer's recommendation.
4. Sample Preparation:
- Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
- Vortex to ensure complete dissolution.
- Transfer to an autosampler vial.
5. System Suitability:
- Before running the sample, perform five replicate injections of the sample solution.
- Acceptance Criterion: The relative standard deviation (RSD) of the peak area for the main this compound peak must be ≤ 2.0%. This ensures the system is precise.
6. Analysis Procedure:
- Inject the sample solution.
- Integrate all peaks in the chromatogram, excluding the solvent peak.
- Calculate the area percent purity as follows:
- Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
7. Data Interpretation:
- The primary peak should correspond to this compound. Any other peaks represent impurities. The retention time should be consistent across runs. For absolute confirmation, analysis by GC-MS can be performed to identify the mass of the primary peak and any significant impurities.
Purity Verification Workflow Diagram
Caption: Experimental workflow for GC-FID purity verification.
Handling, Storage, and Safety
Tertiary thiols are known for their strong, unpleasant odor and require careful handling in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed to prevent both leakage and the escape of odor.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.
Conclusion
This compound is a valuable tool for polymer chemists, particularly those working in the fields of drug delivery and biomedical materials. While its commercial availability is largely limited to technical grades, an understanding of the custom synthesis landscape empowers researchers to procure material of the specific purity required for their application. By critically evaluating the Certificate of Analysis and, where necessary, performing independent purity verification, scientists can mitigate risks associated with impurities, ensuring the integrity and success of their research and development efforts.
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Methodological & Application
tert-decanethiol self-assembled monolayer (SAM) protocol on Au(111)
Formation of tert-Decanethiol Self-Assembled Monolayers on Au(111): A Detailed Guide
This comprehensive guide provides a detailed protocol for the formation of this compound self-assembled monolayers (SAMs) on Au(111) substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to create well-defined and stable organic thin films for a variety of applications, including biosensing, molecular electronics, and surface functionalization.
The protocols outlined herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and high-quality results. We will delve into the critical aspects of substrate preparation, the kinetics of SAM formation, and the essential characterization techniques to validate the final monolayer.
The Foundation: Understanding Au(111) Substrate Preparation
The quality of the SAM is intrinsically linked to the quality of the underlying substrate. For reproducible and highly ordered monolayers, an atomically flat Au(111) surface is paramount.[1] The (111) crystallographic orientation of gold provides a hexagonal lattice that promotes the close-packing of alkanethiols.[2]
A common and cost-effective method for preparing Au(111) substrates is the thermal evaporation of gold onto a mica substrate.[3][4]
Protocol:
-
Mica Cleavage: Freshly cleave a sheet of muscovite mica to expose an atomically flat surface. This is best performed in a clean, dust-free environment.
-
Substrate Heating: Place the cleaved mica in a high-vacuum thermal evaporator and preheat to approximately 350 °C.[3] This high temperature promotes the growth of large, well-ordered gold terraces.
-
Gold Deposition: Deposit a thin film of gold (typically 100-200 nm) onto the heated mica at a controlled rate (e.g., 0.2-0.3 nm/s).[3][4] The base pressure of the evaporator should be below 1 x 10⁻⁶ Torr.[3]
-
Annealing: Following deposition, anneal the gold-coated mica at 350 °C for at least 30 minutes.[3] This post-deposition annealing step is crucial for increasing the size of the Au(111) terraces and reducing surface defects.[2]
-
Cooling: Allow the substrate to cool slowly to room temperature under vacuum to prevent thermal shock and the formation of defects.
Prior to SAM formation, the Au(111) substrate must be meticulously cleaned to remove any organic contaminants that may have adsorbed from the atmosphere.
Recommended Cleaning Protocol:
-
Solvent Rinsing: Sequentially rinse the Au(111) substrate with high-purity ethanol and deionized water to remove gross contaminants.
-
UV-Ozone Treatment (Recommended): Place the substrate in a UV-Ozone cleaner for 10-15 minutes. This method effectively removes organic residues without significantly damaging the gold surface.
-
Chemical Etching (Use with Caution): For more rigorous cleaning, immersion in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or a sulfochromic acid solution can be employed.[5] However, these solutions are extremely corrosive and can etch the gold surface if not used carefully.[5] A brief immersion (30-60 seconds) followed by thorough rinsing with deionized water is typically sufficient.
-
Final Rinse and Dry: After cleaning, thoroughly rinse the substrate with deionized water and then high-purity ethanol. Dry the substrate under a stream of dry nitrogen gas. The substrate is now ready for immediate use in SAM formation.
The Heart of the Matter: Forming the this compound SAM
The formation of a this compound SAM is achieved by immersing the clean Au(111) substrate into a dilute solution of the thiol. The sulfur headgroup of the this compound has a strong affinity for gold, leading to the formation of a covalent Au-S bond.[6][7]
The concentration of the thiol solution is a critical parameter that influences the kinetics of SAM formation and the quality of the final monolayer.[8][9]
| Parameter | Recommended Value | Rationale |
| Thiol | This compound | The bulky tert-butyl group can influence the packing density and tilt angle of the alkyl chains. |
| Solvent | High-purity, anhydrous ethanol | Ethanol is a good solvent for alkanethiols and is relatively non-reactive with the gold surface. |
| Concentration | 1 mM | This concentration provides a sufficient flux of molecules to the surface for monolayer formation without promoting the formation of multilayers.[9][10] |
The self-assembly process is time-dependent, involving an initial rapid adsorption phase followed by a slower organization phase where the molecules arrange into a more ordered structure.[9][10]
Protocol:
-
Immersion: Immediately after cleaning and drying, immerse the Au(111) substrate into the 1 mM this compound solution in a clean glass container.
-
Incubation: Allow the self-assembly to proceed for at least 24 hours at room temperature.[6] This extended incubation time is crucial for the formation of a well-ordered and densely packed monolayer.
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh, high-purity ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate gently under a stream of dry nitrogen gas. The this compound SAM on Au(111) is now formed.
Experimental Workflow for this compound SAM Formation
Caption: A flowchart illustrating the key stages in the preparation and characterization of a this compound SAM on a Au(111) substrate.
Validation: Characterizing the SAM
A suite of surface-sensitive techniques should be employed to confirm the formation and quality of the this compound SAM.
-
Scanning Tunneling Microscopy (STM): STM is a powerful technique for visualizing the SAM at the molecular level. It can provide information on the packing arrangement, domain structure, and the presence of defects.[3][4][10][11][12][13][14][15] For a well-ordered alkanethiol SAM on Au(111), a hexagonal (√3 × √3)R30° lattice is often observed.[4][10]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the large-scale morphology of the SAM and to measure its thickness. It can also be used in friction mode to distinguish between areas covered by the SAM and the bare gold substrate.[1][4][6][14]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the chemical state of the elements. For a this compound SAM, XPS can verify the presence of the Au-S bond and the carbon and sulfur from the thiol.[6][8][16][17]
-
Contact Angle Goniometry: This simple technique measures the hydrophobicity of the surface. The formation of a this compound SAM will result in a significant increase in the water contact angle, indicating the presence of the hydrophobic alkyl chains.
Molecular Arrangement of this compound SAM on Au(111)
Caption: A simplified representation of this compound molecules forming a self-assembled monolayer on a Au(111) surface, highlighting the Au-S bond.
Troubleshooting and Considerations
-
Incomplete Monolayer Formation: This can be caused by a contaminated substrate, impure thiol solution, or insufficient incubation time.[9] Ensure rigorous cleaning, use high-purity reagents, and allow for adequate self-assembly time.
-
Oxidation: Alkanethiol SAMs on gold can be susceptible to oxidation in ambient conditions, which can compromise the integrity of the monolayer.[17] It is advisable to store samples in a clean, dry, and dark environment, such as a desiccator.
-
Influence of the tert-Butyl Group: The bulky tert-butyl group of this compound may lead to a lower packing density and a different tilt angle of the alkyl chains compared to linear alkanethiols. This can be investigated using techniques like STM and NEXAFS (Near-Edge X-ray Absorption Fine Structure) spectroscopy.
By following these detailed protocols and considerations, researchers can reliably produce high-quality this compound self-assembled monolayers on Au(111) for their specific applications.
References
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Preparation of atomically flat Au (111) surfaces for biological applications. (n.d.). ICN2. Retrieved January 3, 2026, from [Link]
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Azzam, W., Fazzam, W., Bashir, A., et al. (2018). Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111). Physical Chemistry Chemical Physics, 20(2), 1035-1044. [Link]
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Azzam, W., Fazzam, W., Bashir, A., et al. (2018). Annealing Effect for Self-Assembled Monolayers Formed from Terphenylethanethiol on Au(111). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Kim, Y., Lee, C., & Noh, J. (2021). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. Retrieved January 3, 2026, from [Link]
-
Crystallization of Au thin films on Si-based substrates by annealing for self assembly monolayer. (n.d.). Ibero-American Congress on Sensors. Retrieved January 3, 2026, from [Link]
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Wang, Y., & Liu, G. Y. (2009). New Insights for Self-Assembled Monolayers of Organothiols on Au(111) Revealed by Scanning Tunneling Microscopy. The Journal of Physical Chemistry B, 113(47), 15487-15495. [Link]
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Wagner, C. E., & Semancik, S. (2005). Gold film surface preparation for self-assembled monolayer studies. Surface Science, 590(2-3), 116-127. [Link]
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Sayre, M. K., & Hadad, C. M. (2015). Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. PMC. Retrieved January 3, 2026, from [Link]
-
Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica. (n.d.). Phasis. Retrieved January 3, 2026, from [Link]
-
Zhang, L., et al. (2005). Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM. PubMed. Retrieved January 3, 2026, from [Link]
-
Heister, K., et al. (2001). Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. PubMed. Retrieved January 3, 2026, from [Link]
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Kim, Y., et al. (2021). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. MDPI. Retrieved January 3, 2026, from [Link]
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Witte, G., & Wöll, C. (2004). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved January 3, 2026, from [Link]
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Pensa, E., et al. (2021). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. Retrieved January 3, 2026, from [Link]
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Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. (2021). Dr. Lee Group - University of Houston. Retrieved January 3, 2026, from [Link]
-
Fig. 4 Optimized structures for Au (111) surface for (a) perfect, (b)... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Self-assembled monolayers of decanethiol on Au(111)/mica. (2003). ResearchGate. Retrieved January 3, 2026, from [Link]
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Gijsbertsen, A., et al. (2013). Dynamics of decanethiol self-assembled monolayers on Au(111) studied by time-resolved scanning tunneling microscopy. PubMed. Retrieved January 3, 2026, from [Link]
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Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). (2017). CORE. Retrieved January 3, 2026, from [Link]
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Azzam, W., et al. (2005). Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics. Physical Chemistry Chemical Physics, 7(10), 2157-2170. [Link]
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Structures of Annealed Decanethiol Self-Assembled Monolayers on Au(111): an Ultrahigh Vacuum Scanning Tunneling Microscopy Study. (2003). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols: Functionalization of Gold Nanoparticles with tert-Decanethiol
Introduction and Rationale: The Significance of Steric Hindrance
Gold nanoparticles (AuNPs) are foundational materials in nanotechnology, offering unique optoelectronic properties and a versatile surface for chemical modification.[1][2] The functionalization of AuNPs is crucial for tailoring their solubility, stability, and biological interactions.[3] Alkanethiols are the most common ligands for AuNP functionalization, forming a robust gold-thiolate (Au-S) covalent bond that results in a self-assembled monolayer (SAM) on the nanoparticle surface.[1][4]
While linear alkanethiols like dodecanethiol are widely used, tert-decanethiol offers unique advantages due to its bulky tert-butyl head group adjacent to the sulfur atom. This steric hindrance plays a critical role in defining the final properties of the functionalized nanoparticle:
-
Controlled Ligand Density: The bulky nature of this compound prevents the dense packing typically observed with linear alkanethiols. This creates a less crowded ligand shell, which can be advantageous for subsequent reactions or for controlling interactions with other molecules.
-
Enhanced Stability in Solution: The "spiky" surface created by the bulky ligands can prevent close approach and aggregation of nanoparticles, enhancing their colloidal stability.[5]
-
Modulated Surface Reactivity: The spacing between ligands can make the underlying gold surface more accessible to small molecules or ions, a property that can be exploited in catalysis and sensing applications.
This guide provides a comprehensive overview of the principles and detailed protocols for functionalizing gold nanoparticles with this compound, targeting researchers in materials science, chemistry, and drug development.
Core Principles: The Thiol-Gold Interaction
The functionalization process is predicated on the strong, spontaneous affinity between sulfur and gold.[1][6] When a thiol compound (R-SH) is introduced to a gold surface, a covalent gold-thiolate (Au-S-R) bond is formed. This is not a simple adsorption but a complex oxidative addition process.
The mechanism involves the cleavage of the S-H bond, with the sulfur atom covalently bonding to one or more gold atoms on the surface. This process is remarkably stable, making thiol-based SAMs a reliable choice for robust nanoparticle functionalization.[7][8] The kinetics of this binding can be relatively slow, often requiring incubation times of one to several hours for the formation of a stable monolayer to be substantially complete.[9][10]
Caption: Mechanism of this compound binding to a gold nanoparticle surface.
Synthesis and Functionalization Strategies
There are two primary methodologies for producing this compound functionalized AuNPs:
-
Direct Synthesis (Brust-Schiffrin Method): This approach involves the simultaneous reduction of a gold salt in the presence of the thiol ligand. It is a powerful one-pot synthesis that yields highly stable, thiol-capped AuNPs directly.[11][12][13]
-
Ligand Exchange Reaction: This method involves synthesizing AuNPs with a labile capping agent (e.g., citrate) first, followed by the displacement of this initial ligand with this compound.[14][15] This is useful when precise control over the initial nanoparticle core size is required or when starting with commercially available citrate-stabilized AuNPs.
The Brust-Schiffrin Two-Phase Synthesis
The Brust-Schiffrin method is a cornerstone for preparing alkanethiol-stabilized AuNPs in organic solvents.[16] The process involves transferring a gold salt (e.g., HAuCl₄) from an aqueous phase to an immiscible organic phase (e.g., toluene) using a phase-transfer catalyst (e.g., tetraoctylammonium bromide, TOAB). Within the organic phase, the thiol is introduced, followed by a strong reducing agent (e.g., sodium borohydride, NaBH₄), which reduces Au³⁺ to Au⁰, leading to nanoparticle nucleation and growth stabilized by the thiol.[13][17]
Caption: Workflow for the Brust-Schiffrin synthesis of this compound AuNPs.
Ligand Exchange on Pre-Formed Nanoparticles
Ligand exchange is an effective alternative for modifying existing nanoparticles.[18][19] The process leverages the much stronger Au-S bond to displace weaker, pre-existing ligands like citrate from the nanoparticle surface. The efficiency of the exchange can depend on factors like solvent, temperature, and the concentration of the incoming thiol.[20] Due to the steric bulk of this compound, the exchange process may be slower or less complete compared to linear thiols, a factor that must be considered during protocol optimization.[5]
Caption: Workflow for functionalizing AuNPs via ligand exchange with this compound.
Detailed Experimental Protocols
Safety Precaution: Always handle chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and toxic. Sodium borohydride is a strong reducing agent that reacts with water to produce hydrogen gas.
Protocol 1: Direct Synthesis via Brust-Schiffrin Method
This protocol is adapted from the original Brust-Schiffrin method to yield AuNPs of approximately 2-5 nm.[13][21]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare Gold Solution: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water to create a vibrant yellow solution.
-
Prepare Organic Phase: In a separate flask, dissolve 150 mg of TOAB in 30 mL of toluene.
-
Phase Transfer: Combine the aqueous gold solution and the organic phase in a flask with a stir bar. Stir vigorously for 30 minutes. The organic phase will turn deep orange as the AuCl₄⁻ ions are transferred. After transfer, stop stirring, allow the phases to separate, and carefully remove the clear aqueous layer using a pipette.
-
Thiol Addition: To the stirring organic phase, add 65 µL of this compound. The solution color will lighten slightly. Allow the mixture to stir for 15 minutes.
-
Reduction: While stirring vigorously, rapidly add a freshly prepared solution of 25 mg of NaBH₄ in 8 mL of ice-cold deionized water. The solution color will immediately change from orange to dark brown/black, indicating nanoparticle formation.
-
Maturation: Allow the reaction to stir at room temperature for at least 4 hours (overnight is recommended) to ensure complete monolayer formation.
-
Purification - Step 1: Transfer the reaction mixture to a separatory funnel and discard the aqueous layer. Wash the organic phase twice with 20 mL of deionized water.
-
Purification - Step 2: Reduce the volume of the organic phase to ~5 mL using a rotary evaporator.
-
Purification - Step 3: Add 40 mL of ethanol to the concentrated nanoparticle solution to precipitate the AuNPs. The solution should become cloudy, and a dark precipitate will form.
-
Isolation: Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Final Wash: Resuspend the nanoparticle pellet in ~20 mL of ethanol, centrifuge again, and discard the supernatant. This step removes excess TOAB and unbound thiol.
-
Storage: Dry the final nanoparticle pellet under a stream of nitrogen or in a vacuum desiccator. The resulting black powder can be redispersed in nonpolar solvents like toluene or hexane for storage.
Protocol 2: Ligand Exchange Functionalization
This protocol describes the functionalization of pre-synthesized 15 nm citrate-capped AuNPs.
Materials:
-
Citrate-stabilized AuNPs (15 nm, aqueous suspension)
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS, 1x)
Procedure:
-
Prepare Thiol Solution: Prepare a 10 mM solution of this compound in ethanol.
-
Reaction Setup: In a glass vial, add 5 mL of the citrate-stabilized AuNP solution.
-
Ligand Addition: While gently stirring, add 100 µL of the 10 mM this compound solution to the AuNP suspension. The molar excess of thiol is critical for driving the exchange reaction.
-
Incubation: Seal the vial and allow the mixture to stir at room temperature for 12-24 hours. A longer incubation time may be necessary due to the steric hindrance of the thiol.[9]
-
Monitoring (Optional): Successful ligand exchange often leads to a slight color change from bright red to a deeper ruby red or purple, and the nanoparticles may become dispersible in less polar solvents.
-
Purification: Transfer the solution to a centrifuge tube. Centrifuge at a speed sufficient to pellet the 15 nm AuNPs (e.g., 10,000 rpm for 20 minutes). The exact speed and time will depend on the nanoparticle size.
-
Washing: Carefully remove the supernatant, which contains excess thiol and displaced citrate. Resuspend the nanoparticle pellet in 1 mL of a 10% ethanol/water solution.
-
Repeat Purification: Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound reactants. For the final wash, use a buffer appropriate for your downstream application, such as PBS.
-
Final Product: After the final wash, resuspend the pellet in the desired buffer or solvent. The nanoparticles are now functionalized with this compound.
Characterization and Validation
Proper characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.
| Technique | Purpose | Expected Result for this compound AuNPs |
| UV-Vis Spectroscopy | Confirm nanoparticle formation and monitor surface changes.[22] | A distinct Localized Surface Plasmon Resonance (LSPR) peak between 515-530 nm for small spherical AuNPs.[23] Upon successful ligand exchange from citrate, a slight red-shift (2-5 nm) in the LSPR peak is expected due to the change in the local refractive index at the nanoparticle surface.[23] |
| Transmission Electron Microscopy (TEM) | Determine core size, size distribution, and morphology.[21][24] | Provides direct visualization of the inorganic gold core. For the Brust-Schiffrin method, expect small (2-5 nm) spherical particles. For ligand exchange, the core size should remain unchanged from the starting material.[14][18] |
| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter and assess colloidal stability. | The hydrodynamic diameter will be larger than the TEM core size, as it includes the ligand shell and solvent layer. An increase in hydrodynamic diameter after ligand exchange from small citrate molecules to the larger this compound is expected. A narrow size distribution (low Polydispersity Index) indicates a stable, non-aggregated sample. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the presence of the thiol on the surface. | The characteristic S-H stretching peak (~2550 cm⁻¹) of the free thiol should be absent in the spectrum of the purified nanoparticles, indicating covalent bond formation.[21][24] C-H stretching peaks from the alkyl chain (~2850-2960 cm⁻¹) will be present. |
| Zeta Potential | Measure surface charge to confirm ligand exchange. | Citrate-capped AuNPs have a strong negative zeta potential. After functionalization with the neutral this compound, the zeta potential should shift towards neutral (close to 0 mV), confirming the displacement of the charged citrate ions.[25] |
Troubleshooting and Key Considerations
-
Aggregation During Synthesis: If nanoparticles aggregate (solution turns blue/purple and crashes out), it may be due to an insufficient amount of thiol, an overly rapid addition of the reducing agent, or impure reagents. Ensure the thiol-to-gold molar ratio is appropriate.
-
Incomplete Ligand Exchange: If characterization (e.g., Zeta Potential, UV-Vis shift) suggests incomplete exchange, try increasing the concentration of this compound, extending the incubation time, or gently warming the reaction mixture (e.g., to 40°C).
-
Purification is Critical: Inadequate purification can leave excess thiol or phase-transfer catalyst in the final product, which can interfere with downstream applications and affect stability measurements. The ethanol washing steps are essential.
-
Stability of Thiol Monolayers: While the Au-S bond is strong, alkanethiol monolayers on gold can be susceptible to oxidation over long periods, especially when exposed to air and light.[8] For long-term storage, it is recommended to keep samples in a dark, cool environment, potentially under an inert atmosphere.
Applications
The unique properties imparted by the bulky this compound ligand make these nanoparticles suitable for a range of applications, including:
-
Nanoelectronics: Used in the self-assembly of nanoparticle monolayers for creating conductive films and sensor components.[26]
-
Drug Delivery: The hydrophobic surface can be used to encapsulate or carry hydrophobic drug molecules.[2] The controlled ligand spacing may also allow for the attachment of other functional molecules without steric crowding.
-
Catalysis: The less-densely packed monolayer may provide enhanced access for reactants to the catalytically active gold surface.
-
Sensing: Functionalized AuNPs serve as robust platforms for chemical and biological sensors.[1]
References
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Application Notes & Protocols: Tert-decanethiol as a High-Efficacy Corrosion Inhibitor for Copper and Its Alloys
These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of tert-decanethiol as a corrosion inhibitor for copper and its alloys. This document outlines the underlying scientific principles, detailed experimental protocols for application and evaluation, and best practices for achieving robust and reproducible corrosion protection.
Introduction: The Challenge of Copper Corrosion and the Role of Thiol Inhibitors
Copper and its alloys are indispensable in a multitude of applications, from electronics and heat exchangers to architectural elements, owing to their excellent thermal and electrical conductivity, malleability, and aesthetic appeal. However, their susceptibility to corrosion in various atmospheric and aqueous environments can compromise their structural integrity and functional performance. Corrosion not only leads to material degradation but can also result in system failures, costly maintenance, and reduced operational lifespan.[1]
The primary strategy to mitigate this degradation is the application of corrosion inhibitors. Among the various classes of inhibitors, organosulfur compounds, particularly thiols, have garnered significant attention. Thiols exhibit a strong affinity for copper surfaces, leading to the spontaneous formation of a dense, well-ordered protective film. This film, known as a self-assembled monolayer (SAM), acts as a physical barrier, isolating the copper surface from corrosive agents.[2]
This compound, with its unique molecular architecture, presents a compelling case as a highly effective corrosion inhibitor. Its thiol head group ensures strong anchoring to the copper surface, while the long alkyl chain and the sterically hindering tert-butyl group contribute to a densely packed, hydrophobic barrier. This guide will delve into the mechanism of this protection and provide practical protocols for its application and evaluation.
The Protective Mechanism: Formation of a this compound Self-Assembled Monolayer (SAM)
The efficacy of this compound as a corrosion inhibitor is rooted in its ability to form a highly organized, molecularly thin film on the copper surface. This process is driven by the strong covalent interaction between the sulfur atom of the thiol group and the copper atoms on the substrate.
The formation of the SAM can be conceptualized in the following steps:
-
Adsorption and Chemisorption: When a copper substrate is exposed to a solution containing this compound, the thiol molecules are rapidly adsorbed onto the surface. The sulfur head group then forms a strong, stable Cu-S bond. This process can even reduce the native copper oxide layer that is often present on the surface.[3][4]
-
Molecular Organization: Subsequent to the initial chemisorption, the long decyl chains of the this compound molecules align themselves, driven by van der Waals interactions between adjacent chains. This intermolecular interaction promotes a high degree of order within the monolayer.
-
Barrier Formation: The bulky tert-butyl group at the terminus of the molecule provides significant steric hindrance, forcing the alkyl chains into a tightly packed arrangement. This dense packing minimizes gaps and defects within the film, creating a robust physical barrier that is highly resistant to the penetration of water, oxygen, and other corrosive species. The hydrophobic nature of the alkyl chains further repels aqueous solutions from the copper surface.
Sources
protocol for forming tert-decanethiol SAMs on silver surfaces
Application Note & Protocol
Topic: Protocol for Forming tert-Decanethiol Self-Assembled Monolayers (SAMs) on Silver Surfaces
Abstract
This document provides a comprehensive guide for the formation of self-assembled monolayers (SAMs) of this compound on silver surfaces. Self-assembled monolayers are highly ordered molecular films that form spontaneously through the chemisorption of functionalized long-chain molecules onto a substrate. The robust bond between sulfur and noble metals makes alkanethiols a premier choice for surface functionalization.[1][2] This protocol details the critical steps from substrate preparation to post-assembly characterization, emphasizing the scientific rationale behind each procedure to ensure the formation of high-quality, reproducible films. We will address the unique challenges associated with silver substrates, such as their propensity for oxidation, and provide field-proven insights for achieving well-ordered, stable monolayers. This guide is intended for researchers in materials science, nanotechnology, and drug development who utilize functionalized surfaces for sensing, biocompatibility, or device fabrication.
Introduction: The Rationale for this compound on Silver
Alkanethiol SAMs on noble metals like gold and silver are foundational tools in surface science. The strong, semi-covalent bond formed between the sulfur headgroup of the thiol and the metal surface provides the thermodynamic driving force for assembly.[1] While gold is often the substrate of choice due to its inertness, silver offers distinct advantages in fields like plasmonics and surface-enhanced Raman spectroscopy (SERS).[3]
The choice of this compound introduces a specific molecular architecture. Unlike its linear n-alkanethiol counterpart, the bulky tert-butyl group adjacent to the sulfur headgroup sterically influences the packing density of the monolayer. This can result in a film with different physical and chemical properties, such as altered barrier properties and surface energy, compared to more densely packed n-alkanethiol SAMs. Understanding how to control the formation of these specific SAMs is crucial for tailoring surface properties for advanced applications.
The Mechanism of Assembly: A Tale of Sulfur and Silver
The formation of an alkanethiol SAM on a silver surface is a spontaneous process driven by the strong affinity of sulfur for silver. The process can be conceptualized in two main stages:
-
Initial Rapid Adsorption: Upon immersion of the silver substrate into a dilute thiol solution, molecules rapidly chemisorb onto the surface via the formation of a silver-thiolate (Ag-S) bond.[1][3] This initial phase is fast, achieving significant surface coverage within minutes.[1]
-
Slow Reorganization Phase: Following the initial adsorption, the alkyl chains, which are initially in a disordered, liquid-like state, begin a slow reorganization process. Driven by van der Waals interactions between adjacent chains, the molecules arrange themselves into a more ordered, two-dimensional crystalline structure. This crucial step can take several hours to complete and is essential for forming a well-packed, defect-minimized monolayer.[1]
Silver's higher reactivity compared to gold means it readily forms a native oxide and is susceptible to tarnishing from atmospheric sulfides.[4][5] Therefore, a pristine, oxide-free silver surface is paramount for the formation of a high-quality SAM, making the substrate preparation steps particularly critical.[6]
Detailed Experimental Protocol
This protocol is designed to guide the user through the formation of a high-quality this compound SAM on a silver substrate. A clean working environment, free from contaminants like silicones or dust, is essential for success.
Required Materials and Reagents
| Category | Item | Recommended Grade/Purity | Purpose |
| Substrate | Silver-coated substrates (e.g., Ag on glass, silicon) | Test-grade, low roughness | Surface for SAM formation |
| Thiol | This compound | ≥95% | Monolayer precursor |
| Solvents | Ethanol (EtOH), Acetone, Isopropanol | 200 proof, ACS grade or higher | Cleaning and solution preparation |
| Acids | Nitric Acid (HNO₃) or Sulfuric Acid (H₂SO₄) | ACS grade | Caution! Oxide layer removal |
| Gases | Nitrogen (N₂) or Argon (Ar) | Ultra-high purity (99.999%) | Drying and inert atmosphere |
| Water | Deionized (DI) Water | >18 MΩ·cm | Rinsing |
| Glassware | Beakers, scintillation vials with caps | Cleaned thoroughly | Solution prep and immersion |
| Handling | Fine-tipped, non-magnetic tweezers | - | Substrate handling |
| Equipment | Sonicator, Fume Hood, Analytical Balance | - | Cleaning and safety |
Step 1: Rigorous Substrate Preparation
The quality of the SAM is dictated by the cleanliness of the substrate. The goal is to remove organic contaminants and the native silver oxide layer.
-
Solvent Cleaning (Degreasing):
-
Place the silver substrate in a beaker with acetone.
-
Sonicate for 10-15 minutes to remove gross organic contamination.
-
Using clean tweezers, transfer the substrate to a beaker of isopropanol and sonicate for another 10-15 minutes.
-
Finally, transfer to a beaker of ethanol and sonicate for 10-15 minutes.
-
-
Oxide Removal (Etching) - Use Extreme Caution :
-
CAUTION: This step involves strong acids and must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Prepare a dilute acid solution (e.g., 10% sulfuric acid[7] or a brief dip in dilute nitric acid).
-
Immerse the solvent-cleaned substrate in the acid solution for a short, controlled time (e.g., 30-60 seconds). This step etches away the surface oxide, exposing a fresh silver layer. Over-exposure can damage the silver film.
-
Immediately remove the substrate and rinse it profusely with DI water (at least 3-5 cycles).
-
Rinse thoroughly with ethanol (3-5 cycles) to remove all water.
-
Dry the substrate completely under a gentle stream of ultra-high purity nitrogen or argon.[2] The substrate is now activated and should be used immediately.
-
Step 2: Thiol Solution Preparation
-
Work within a fume hood.
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 20 mL of solution, add the appropriate mass of this compound to 20 mL of ethanol in a clean glass scintillation vial.
-
Cap the vial and gently swirl or sonicate for a few minutes to ensure the thiol is fully dissolved. Ethanol is a common solvent choice as it is a good solvent for most thiols and can be obtained in high purity.[2]
Step 3: Self-Assembly Process
-
Using clean tweezers, gently place the freshly cleaned and dried silver substrate into the vial containing the 1 mM this compound solution. Ensure the entire surface is submerged.
-
To minimize oxidation during assembly, it is good practice to reduce the headspace above the solution and backfill the vial with an inert gas like nitrogen or argon before sealing.
-
Seal the vial tightly with a cap and wrap with Parafilm® to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location. While initial adsorption is rapid, longer immersion times are crucial for the reorganization of the alkyl chains into a well-ordered monolayer.[8]
Step 4: Post-Assembly Rinsing and Drying
This step is critical to remove any non-chemisorbed (physisorbed) thiol molecules from the surface.
-
Carefully remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with a stream of fresh, clean ethanol for 15-30 seconds.[2]
-
To ensure complete removal of physisorbed molecules, place the substrate in a vial of fresh ethanol and sonicate for 1-2 minutes.
-
Perform a final copious rinse with ethanol.
-
Dry the substrate under a gentle stream of ultra-high purity nitrogen or argon. The substrate is now coated with a this compound SAM and is ready for characterization or use.
Visualization of the Workflow
The following diagram outlines the complete protocol for forming a this compound SAM on a silver surface.
Caption: Experimental workflow for this compound SAM formation on silver.
Characterization and Quality Control
Verifying the presence and quality of the SAM is a critical final step.
| Technique | Purpose | Expected Result for a Good SAM |
| Contact Angle Goniometry | Measures surface wettability to confirm monolayer formation.[4][9] | A significant increase in the water contact angle compared to the clean silver surface, indicating the presence of the hydrophobic decyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding at the surface.[5][6][9] | Presence of C 1s and S 2p peaks. The S 2p peak should correspond to a silver-thiolate bond, not unbound thiol or oxidized sulfur species. |
| Electrochemical Impedance Spectroscopy (EIS) | Assesses the packing density and defectiveness of the monolayer.[4][8] | An increase in charge transfer resistance compared to the bare silver electrode, indicating the SAM is acting as a barrier to electron transfer. |
Troubleshooting Common Issues
-
Low Contact Angle/Poor Hydrophobicity: This often indicates incomplete SAM formation or a contaminated surface. Revisit the substrate cleaning protocol, ensure the purity of the thiol and solvent, and verify the immersion time.
-
Inconsistent Results: Reproducibility issues on silver are often linked to the native oxide layer.[6] Ensure the etching step is performed consistently and that the substrate is used immediately after cleaning and drying.
-
Evidence of Oxidized Sulfur in XPS: This suggests the SAM has been exposed to oxidizing agents, such as ozone in the ambient air.[5] Minimize air exposure during and after formation, and consider storing samples under an inert atmosphere.
References
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- Vangeli, O., et al. (2016). Theoretical and Experimental Investigation of Microphase Separation in Mixed Thiol Monolayers on Silver Nanoparticles. Langmuir, 32(43), 11214-11222. [https://www.sigmaaldrich.
- Schoenfisch, M. H., & Pemberton, J. E. (1998). Air Stability of Alkanethiol Self-Assembled Monolayers on Silver and Gold Surfaces. Journal of the American Chemical Society, 120(18), 4502–4513. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvD6G3yQMCC9k3CFamX1jzTwe0SUmaQOhqJRjyN85ZG1Y007Y_2jiwalsRekv1AypBIYc1tYoCqi3zladUD2q6GXbinsWHs2aqHpTsstXFe3Y73irHbCWBmRKQBFbk8AekTwlMzbpolZZKt7KCDv9fYZc1UtVyX3CYSEJ-mu5duhF76zFo94ckug==]
- Ramgir, N. S., et al. (2005). Modification of the metallic surface of silver by the formation of alkanethiol self-assembled monolayers with subsequent reaction with chlorosilanes. Applied Surface Science, 252(5), 1938-1945. [https://www.researchgate.net/publication/229068032_Modification_of_the_metallic_surface_of_silver_by_the_formation_of_alkanethiol_self-assembled_monolayers_with_subsequent_reaction_with_chlorosilanes]
- Tang, L. G., et al. (2008). Tarnish protection of silver by octadecanethiol self-assembled monolayers prepared in aqueous micellar solution. Transactions of the Institute of Metal Finishing, 86(5), 286-291. [https://www.researchgate.net/publication/250787593_Tarnish_protection_of_silver_by_octadecanethiol_self-assembled_monolayers_prepared_in_aqueous_micellar_solution]
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A Senior Application Scientist's Guide to Patterning Self-Assembled Monolayers Using Sterically Considered Thiol Inks
An Application Guide to Microcontact Printing with Tert-Decanethiol
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the use of this compound for creating patterned self-assembled monolayers (SAMs) via microcontact printing (µCP), a key technique in soft lithography. We will move beyond standard protocols for linear alkanethiols to explore the unique considerations and applications of using a sterically hindered thiol ink.
The Principle: Microcontact Printing and the Self-Assembled Monolayer
Soft lithography is a suite of techniques for fabricating or replicating structures using elastomeric stamps, molds, and masks.[1] Microcontact printing (µCP) stands out as an accessible and powerful method to generate chemically patterned surfaces with micrometer-scale resolution.[2][3] The process, at its core, is analogous to using a rubber stamp. An elastomeric stamp, typically made of polydimethylsiloxane (PDMS), is "inked" with a solution containing molecules that can form a self-assembled monolayer (SAM), and then brought into contact with a substrate.[4]
The most well-characterized system for µCP involves the formation of alkanethiol SAMs on gold surfaces.[5] This process is driven by two primary forces:
-
The Thiol-Gold Bond: The sulfur headgroup of the alkanethiol has a strong affinity for gold, forming a stable, semi-covalent bond on the order of 45 kcal/mol.[6]
-
Van der Waals Interactions: The alkyl chains of adjacent thiol molecules interact, promoting a densely packed, quasi-crystalline structure. For linear alkanethiols, these interactions are maximized when the chains are tilted approximately 30 degrees from the surface normal, leading to a highly ordered and passivating monolayer.[6]
A Focus on Ink Selection: The Case for this compound
While linear n-alkanethiols (e.g., n-octadecanethiol, n-dodecanethiol) are workhorses for forming highly ordered, crystalline SAMs, the choice of thiol can be tailored to achieve different surface properties. This compound, an isomer of n-decanethiol, introduces a significant structural change: a bulky tert-butyl group at the terminus of the alkyl chain.
The Impact of Steric Hindrance
The voluminous nature of the tert-butyl group fundamentally disrupts the formation of a densely packed monolayer.[7] Unlike the neat, interlocking arrangement of linear chains, the bulky heads of this compound molecules sterically hinder each other, preventing the formation of a well-ordered, crystalline lattice. This results in a SAM that is:
-
Less Densely Packed: The surface coverage of thiol molecules is lower compared to its linear counterpart.
-
More Disordered: The alkyl chains are not able to align in a uniform, all-trans configuration, leading to a more liquid-like or amorphous monolayer structure.
-
Weaker Inter-chain Interactions: The reduced proximity and poor alignment of the alkyl chains diminish the stabilizing van der Waals forces.
This behavior is analogous to that of other bulky thiols like 1-Adamantanethiol, which are known to form monolayers that are more susceptible to displacement by other molecules.[6] While this might be seen as a disadvantage for applications requiring maximum passivation, it can be a distinct advantage for creating surfaces with unique chemical and physical properties or for applications in dynamic surface chemistry.
Experimental Workflow & Protocols
The successful implementation of µCP with this compound requires careful attention to three main stages: stamp fabrication, substrate preparation, and the printing process itself.
Workflow Overview
Caption: Overall workflow for microcontact printing.
Protocol 1: PDMS Stamp Fabrication
This protocol details the creation of a PDMS stamp from a silicon master.
Materials:
-
Silicon master with desired microfeatures
-
SYLGARD™ 184 Silicone Elastomer kit (prepolymer base and curing agent)
-
Plastic cup and stirring rod
-
Vacuum desiccator
-
Oven (capable of 70°C)
-
Clean petri dish
-
Scalpel
Procedure:
-
Place the silicon master, feature-side up, in a clean petri dish.
-
In a plastic cup, weigh and thoroughly mix the PDMS prepolymer base and curing agent in a 10:1 ratio by weight (e.g., 20 g of base and 2 g of curing agent).[8]
-
Stir vigorously for at least 2 minutes until the mixture is homogeneous and filled with small bubbles.
-
Place the cup in a vacuum desiccator and apply vacuum for 20-30 minutes to degas the mixture, allowing bubbles to rise and dissipate.[8]
-
Slowly pour the degassed PDMS mixture over the silicon master in the petri dish, ensuring the master is fully covered to a depth of 2-5 mm.
-
Cure the assembly in an oven at 70°C for at least 1 hour.[8]
-
After cooling to room temperature, carefully cut around the desired stamp area with a scalpel and gently peel the cured PDMS stamp from the master.
Protocol 2: Gold Substrate Preparation
A pristine gold surface is critical for high-quality SAM formation.
Materials:
-
Gold-coated substrates (e.g., glass or silicon with a Ti or Cr adhesion layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂)
-
EXTREME CAUTION: Piranha solution is dangerously corrosive and reactive. It must be handled with extreme care, using appropriate personal protective equipment (lab coat, thick gloves, face shield) inside a certified chemical fume hood. Never store piranha solution in a sealed container.
-
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous ethanol (200 proof)
-
High-purity nitrogen gas source
Procedure:
-
Using non-scratching tweezers, immerse the gold substrates in freshly prepared piranha solution for 10-15 minutes.[4]
-
Carefully remove the substrates and rinse them thoroughly under a stream of DI water for at least 1 minute.
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates completely under a gentle stream of nitrogen gas.
-
Crucial Step: Use the substrates immediately for microcontact printing to prevent atmospheric contamination.
Protocol 3: Microcontact Printing with this compound
This protocol provides a robust starting point for patterning this compound.
Materials:
-
Fabricated PDMS stamp
-
Freshly cleaned gold substrate
-
This compound
-
Anhydrous ethanol (200 proof)
-
Clean glass vial
-
Micropipettes
-
High-purity nitrogen gas source
Procedure:
-
Ink Preparation: Prepare a 1-5 mM solution of this compound in anhydrous ethanol in a clean glass vial.[6][9]
-
Inking the Stamp: Apply the thiol solution to the patterned face of the PDMS stamp. This can be done by placing a few drops on the surface or using a cotton swab.[10] Allow the solution to sit on the stamp for 30-60 seconds.[2]
-
Drying the Stamp: Gently blow-dry the stamp surface with a stream of nitrogen until no liquid is visible. This step is critical to prevent smearing of the pattern during printing.[2][3]
-
Printing: Within 15-30 seconds of drying, bring the inked surface of the stamp into conformal contact with the clean gold substrate.[3] Apply gentle, uniform pressure by hand or with a small weight for 5-30 seconds.
-
Application Scientist Note: Due to the disordered nature of the this compound SAM, diffusion and spreading may be more pronounced than with linear thiols.[11] Start with short contact times and optimize as needed.
-
-
Stamp Removal: Carefully remove the stamp from the substrate in a single vertical motion to avoid smudging the printed pattern.
-
Post-Printing Rinse: Immediately and thoroughly rinse the patterned substrate with fresh anhydrous ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.
-
Final Dry: Dry the substrate again under a gentle stream of nitrogen. The patterned surface is now ready for use or further functionalization.
Expected Results and Characterization
The successful patterning of this compound results in a surface with distinct regions of modified and unmodified gold.
Visualizing SAM Packing: Linear vs. Branched
The steric hindrance of this compound prevents the formation of a densely packed, ordered monolayer, which is a key differentiator from its linear isomer, n-decanethiol.
Caption: Comparison of SAM packing on a gold surface.
Data Summary: Recommended Starting Parameters
| Parameter | This compound (Starting Point) | n-Dodecanethiol (Reference) | Rationale for this compound |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | Standard solvent for alkanethiol self-assembly.[12] |
| Ink Concentration | 1 - 5 mM | 1 - 10 mM[4] | Standard range; less sensitive due to packing limits. |
| Stamp Inking Time | 30 - 60 seconds | 30 - 60 seconds[2] | Sufficient time for thiol to coat the stamp surface. |
| Printing Contact Time | 5 - 30 seconds | 5 - 60 seconds | Shorter times may limit diffusion of the less-ordered SAM. |
| Expected SAM Quality | Disordered, liquid-like | Highly ordered, crystalline | Steric hindrance from the tert-butyl group prevents close packing.[7] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Pattern Transfer | Incomplete stamp drying; Inactive gold surface; Insufficient contact pressure. | Ensure stamp is completely dry with N₂; Use freshly cleaned gold substrates; Apply gentle, uniform pressure during contact. |
| Smeared/Blurry Pattern | Excess ink on stamp; Stamp movement during contact; Printing time too long. | Dry stamp thoroughly; Remove stamp vertically without twisting; Reduce contact time to minimize lateral diffusion. |
| Incomplete/Inconsistent Pattern | Non-uniform inking; Debris on stamp or substrate; Uneven contact pressure. | Ensure entire stamp pattern is wetted during inking; Work in a clean environment; Ensure stamp makes uniform contact with the substrate. |
| Contamination of Non-Printed Areas | Insufficient rinsing; High thiol vapor pressure. | Rinse thoroughly with fresh ethanol post-printing; Perform printing in a well-ventilated area or hood. |
References
-
Chen, C. S., Mrksich, M., Huang, S., Whitesides, G. M., & Ingber, D. E. (1997). Using microcontact printing to pattern the attachment of mammalian cells to self-assembled monolayers of alkanethiolates on transparent films of gold and silver. Experimental Cell Research, 235(2), 305-13. [Link]
-
Zhang, F., et al. (2004). Structural Characterization of Microcontact Printed Arrays of Hexa(ethylene Glycol)-Terminated Alkanethiols on Gold. Langmuir, 20(17), 7187-94. [Link]
-
Delamarche, E., Schmid, H., Michel, B., & Biebuyck, H. (1998). Transport Mechanisms of Alkanethiols during Microcontact Printing on Gold. The Journal of Physical Chemistry B, 102(18), 3324–3334. [Link]
-
Singhvi, R., et al. (1994). Engineering cell shape and function. Science, 264(5159), 696-8. [Link]
-
Mrksich, M., & Whitesides, G. M. (1997). Using Microcontact Printing to Pattern the Attachment of Mammalian Cells to Self-Assembled Monolayers of Alkanethiolates on Transparent Films of Gold and Silver. Experimental Cell Research, 235(2), 305-313. [Link]
-
Prucker, O., Naumann, C. A., Rühe, J., Knoll, W., & Frank, C. W. (2000). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
-
Lee, S., et al. (2009). Tribology of monolayer films: comparison between n-alkanethiols on gold and n-alkyl trichlorosilanes on silicon. Langmuir, 25(17), 9995-10001. [Link]
-
The Odom Group. Preparation of PDMS Stamps. Northwestern University. [Link]
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Torres, E., Blumenau, A. T., & Biedermann, P. U. (2011). Steric and chain length effects in the (√(3)×√(3))R30° structures of alkanethiol self-assembled monolayers on Au(111). Chemphyschem, 12(5), 999-1009. [Link]
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Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
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Wang, C., & Li, Z. (2012). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 14(39), 13359-13374. [Link]
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Sigma-Aldrich. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Sigma-Aldrich Technical Bulletin. [Link]
- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1169.
- Bain, C. D., & Whitesides, G. M. (1989). A new method for the preparation of self-assembled monolayers and its application to the study of wetting. Journal of the American Chemical Society, 111(18), 7164-7175.
- Kumar, A., & Whitesides, G. M. (1993). Features of gold having micrometer to centimeter dimensions can be formed through a combination of stamping with an elastomeric stamp and an alkanethiol “ink” followed by chemical etching. Applied Physics Letters, 63(14), 2002-2004.
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Application Note & Protocol: Functionalizing AFM Tips with tert-decanethiol for Chemical Force Microscopy
Abstract
This document provides a comprehensive guide for the functionalization of gold-coated Atomic Force Microscopy (AFM) tips with tert-decanethiol to create a hydrophobic self-assembled monolayer (SAM). This process is fundamental for Chemical Force Microscopy (CFM) applications, enabling researchers to probe and map hydrophobic and hydrophilic interactions at the nanoscale.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the principles of surface chemistry and scanning probe microscopy. We will delve into the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references.
Introduction to Chemical Force Microscopy and the Role of Tip Functionalization
Chemical Force Microscopy (CFM) is a powerful extension of Atomic Force Microscopy (AFM) that allows for the characterization of chemical interactions at material surfaces.[3] Unlike conventional AFM, which primarily maps topography, CFM utilizes a chemically modified probe to measure the forces of adhesion and friction between the tip and the sample surface.[1][2] This provides invaluable insights into the chemical nature of a surface, independent of its morphology.[3]
The heart of a successful CFM experiment lies in the precise and reproducible functionalization of the AFM tip.[4] By attaching specific molecules to the tip, we can tailor its chemical properties to probe complementary functionalities on a sample surface. The formation of a self-assembled monolayer (SAM) of alkanethiols on a gold-coated AFM tip is a widely adopted and robust method for creating a well-defined and chemically stable probe.[5][6][7] The strong affinity of the sulfur headgroup for gold leads to the spontaneous formation of a dense, ordered monolayer, presenting the terminal functional group to the environment.[8]
In this application note, we focus on the use of this compound. The bulky tert-butyl terminal group creates a highly hydrophobic surface, making it an excellent choice for probing non-polar interactions and mapping hydrophobic domains on heterogeneous surfaces, such as those found in biological samples or polymer blends.
The Chemistry of this compound Self-Assembled Monolayers on Gold
The functionalization process relies on the chemisorption of this compound onto a gold surface. This process is driven by the strong, semi-covalent bond formed between the sulfur atom of the thiol and the gold substrate.[8] Once on the surface, the alkane chains of the this compound molecules orient themselves to maximize van der Waals interactions, leading to a densely packed monolayer. The bulky tert-butyl head groups of the this compound will sterically influence the final packing structure of the SAM.
Figure 1: Workflow for AFM tip functionalization and subsequent use in CFM.
Experimental Protocol
This protocol outlines the necessary steps for cleaning a gold-coated AFM tip and subsequently functionalizing it with this compound.
Materials and Reagents
| Material/Reagent | Specification | Purpose |
| Gold-coated AFM probes | e.g., Silicon Nitride | Substrate for SAM formation |
| This compound | ≥95% purity | Functionalizing molecule |
| Ethanol | 200 proof, anhydrous | Solvent for thiol solution |
| Chloroform | Analytical grade | Cleaning solvent |
| Nitrogen or Argon Gas | High purity | Drying agent |
| Piranha solution (optional) | 3:1 H₂SO₄:H₂O₂ | Aggressive cleaning |
| UV-Ozone cleaner (optional) | Alternative cleaning method |
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Step-by-Step Protocol
Step 1: Cleaning the Gold-Coated AFM Tip
A pristine gold surface is crucial for the formation of a high-quality SAM. The following cleaning procedures are recommended.
-
Solvent Rinsing (Standard):
-
Immerse the AFM cantilever in chloroform for 5 minutes.
-
Repeat this process two more times with fresh chloroform in clean beakers.
-
Dry the cantilever with a gentle stream of high-purity nitrogen or argon gas.
-
-
UV-Ozone Cleaning (Alternative):
-
Place the AFM cantilever in a UV-Ozone cleaner.
-
Expose the cantilever to UV-Ozone for 10-15 minutes to remove organic contaminants.
-
-
Piranha Solution Cleaning (For stubborn contamination - use with extreme caution):
-
Prepare the piranha solution by slowly adding one part 30% hydrogen peroxide to three parts concentrated sulfuric acid in a glass container within a fume hood. Warning: This solution is highly exothermic.
-
Immerse the AFM cantilever in the piranha solution for 30-60 seconds.
-
Carefully remove the cantilever and rinse it thoroughly with deionized water, followed by ethanol.
-
Dry the cantilever with a gentle stream of nitrogen or argon gas.
-
Step 2: Preparation of the this compound Solution
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Step 3: Self-Assembled Monolayer Formation
-
Immediately after cleaning and drying, immerse the gold-coated AFM tip into the 1 mM this compound solution.
-
Incubate the tip in the solution for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. A longer incubation time generally leads to a more ordered and densely packed monolayer.[9]
-
To minimize oxidation of the gold-thiolate bond, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.[3]
Step 4: Rinsing and Drying
-
After incubation, remove the AFM tip from the thiol solution.
-
Rinse the tip thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the functionalized tip with a gentle stream of high-purity nitrogen or argon gas.
Step 5: Storage
Store the functionalized tips in a clean, dry, and inert environment, such as a desiccator or a nitrogen-purged container, to prevent contamination and degradation of the SAM.[3]
Figure 2: Detailed workflow for the functionalization of an AFM tip with this compound.
Characterization and Validation of the Functionalized Tip
To ensure the quality of the functionalized tip and the reliability of subsequent CFM measurements, it is essential to characterize the modified surface.
-
Contact Angle Measurements: A simple yet effective method is to measure the water contact angle on a similarly prepared gold-coated substrate. A high contact angle (>100 degrees) indicates the successful formation of a hydrophobic SAM.
-
Chemical Force Microscopy: The functionalized tip can be validated by performing adhesion measurements on a known hydrophilic (e.g., mica) and a known hydrophobic (e.g., a highly ordered pyrolytic graphite - HOPG) surface. A significantly higher adhesion force should be observed on the hydrophobic surface compared to the hydrophilic surface.
Best Practices and Troubleshooting
| Issue | Possible Cause | Solution |
| Low hydrophobicity (low contact angle) | Incomplete SAM formation, contaminated surface, or degraded thiol solution. | Ensure thorough cleaning of the gold surface. Use fresh, high-purity thiol and solvent. Increase incubation time. |
| Inconsistent adhesion measurements | Poorly formed or disordered SAM, tip contamination during handling, or tip damage. | Optimize the functionalization protocol. Handle the tip with care using clean tweezers. Always use a fresh tip if damage is suspected. |
| Tip "crashing" or unstable imaging | Contaminants on the tip or sample. | Ensure both the tip and sample are clean. Consider working in a controlled environment (e.g., glovebox). |
Conclusion
The functionalization of AFM tips with this compound is a robust and reliable method for preparing hydrophobic probes for Chemical Force Microscopy. By following the detailed protocol and best practices outlined in this application note, researchers can consistently produce high-quality functionalized tips, enabling the precise measurement of hydrophobic interactions at the nanoscale. This capability is crucial for advancing our understanding of a wide range of chemical and biological systems.
References
- Ebner, A., Hinterdorfer, P., & Gruber, H. J. (2007). Comparison of different aminofunctionalization strategies for attachment of single molecules to AFM cantilevers. Ultramicroscopy, 107(10-11), 922–927.
- Hähner, G. (2006). Self assembled monolayer formation of alkanethiols on gold.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
- Noy, A., Vezenov, D. V., & Lieber, C. M. (1997). Chemical Force Microscopy.
-
AZoNano. (2011). Tip Functionalization Approaches for Molecular Recognition Measurements. Retrieved from [Link]
-
MDPI. (2018). Evaluation of Chemical Interactions between Small Molecules in the Gas Phase Using Chemical Force Microscopy. Retrieved from [Link]
- Frisbie, C. D., Rozsnyai, L. F., Noy, A., Wrighton, M. S., & Lieber, C. M. (1994). Functional group imaging by chemical force microscopy. Science, 265(5181), 2071–2074.
-
Wikipedia. (2023). Chemical force microscopy. Retrieved from [Link]
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.
-
Bruker. (n.d.). Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. Retrieved from [Link]
-
ResearchGate. (2017). Direct Measurement of Hydrophobic Forces on Cell Surfaces Using AFM. Retrieved from [Link]
-
PubMed. (2012). Chemical modifications of atomic force microscopy tips. Retrieved from [Link]
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Application Note: Leveraging tert-Decanethiol for Robust Surface Modification of Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Chemistry in Quantum Dot Performance
Colloidal quantum dots (QDs) are semiconductor nanocrystals renowned for their unique, size-tunable optical and electronic properties.[1][2] These attributes make them highly desirable for a wide range of applications, including bio-imaging, biosensing, light-emitting diodes, and photovoltaics.[2][3][4][5] However, the full potential of QDs is only realized through precise control of their surface chemistry. The ligands passivating the QD surface are critical in determining their stability, solubility, and quantum yield (QY).[6][7]
As-synthesized QDs are typically coated with hydrophobic ligands, such as oleic acid, which makes them soluble in nonpolar solvents but unsuitable for biological applications or integration into many device architectures.[1][7] Therefore, a ligand exchange process is often necessary to replace these native ligands with molecules that impart desired functionalities.[7][8] Thiols are a prominent class of ligands for this purpose due to the strong affinity of the sulfur atom for the metal-rich surface of QDs.[6][9]
This application note provides a detailed guide to using tert-decanethiol for the surface modification of quantum dots. We will delve into the rationale for choosing this bulky, branched-chain thiol, provide a comprehensive protocol for ligand exchange, and discuss the expected impact on QD properties.
The Rationale for Using this compound
While a variety of thiol-containing molecules can be used for QD surface modification, this compound offers a unique combination of properties due to its bulky tertiary butyl group and its ten-carbon chain.
-
Enhanced Colloidal Stability: The branched structure of this compound provides significant steric hindrance, which can prevent QD aggregation and improve long-term colloidal stability.
-
Robust Surface Passivation: The strong thiol-metal bond effectively passivates surface trap states, which are defects on the QD surface that can quench photoluminescence.[3][10] By minimizing these non-radiative recombination pathways, this compound can help maintain or even enhance the quantum yield of the QDs.[6]
-
Hydrophobicity for Non-Aqueous Applications: The long alkyl chain of this compound renders the modified QDs highly soluble in nonpolar organic solvents, which is advantageous for applications such as QLEDs and polymer composites.[11][12]
The choice of capping ligand significantly influences the electronic and optical properties of the quantum dot.[9][13][14] The interaction between the ligand and the QD surface can alter the energy levels and, consequently, the emission wavelength.[9][13][14]
Experimental Protocol: Surface Modification with this compound
This protocol describes a generalized procedure for the ligand exchange of oleic acid-capped quantum dots with this compound in a non-polar solvent.
Materials:
-
Oleic acid-capped quantum dots (e.g., CdSe/ZnS) dispersed in a non-polar solvent (e.g., toluene or hexane)
-
This compound
-
Anhydrous non-polar solvents (e.g., toluene, hexane, chloroform)
-
Anhydrous polar solvent for precipitation (e.g., methanol, ethanol, acetone)
-
Inert gas (e.g., nitrogen or argon)
-
Glass vials and syringes
-
Centrifuge
Protocol:
-
Preparation of the Quantum Dot Solution:
-
In a glovebox or under an inert atmosphere, prepare a solution of the oleic acid-capped quantum dots in an anhydrous non-polar solvent (e.g., toluene) at a concentration of approximately 1-5 µM.
-
-
Addition of this compound:
-
In a separate vial, prepare a solution of this compound in the same non-polar solvent. The molar excess of this compound to quantum dots should be high, typically in the range of 1,000:1 to 10,000:1.
-
Slowly add the this compound solution to the quantum dot solution while stirring.
-
-
Ligand Exchange Reaction:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the ligand exchange can be monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the oleic acid signals and the appearance of the this compound signals.
-
-
Purification of the Modified Quantum Dots:
-
After the reaction is complete, precipitate the this compound-capped quantum dots by adding a polar non-solvent (e.g., methanol) until the solution becomes turbid.
-
Centrifuge the mixture at a high speed (e.g., 8,000-10,000 rpm) for 10-15 minutes to pellet the quantum dots.
-
Carefully decant the supernatant, which contains the excess this compound and displaced oleic acid.
-
Re-disperse the quantum dot pellet in a minimal amount of a non-polar solvent (e.g., hexane).
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure the complete removal of impurities.
-
-
Final Storage:
-
After the final wash, re-disperse the purified this compound-capped quantum dots in a suitable anhydrous non-polar solvent.
-
Store the solution in a sealed vial under an inert atmosphere and in the dark to prevent photo-oxidation.
-
Visualizing the Workflow and Surface Modification
Caption: Workflow for the ligand exchange of oleic acid-capped quantum dots with this compound.
Caption: Schematic of a quantum dot surface before and after ligand exchange with this compound.
Characterization and Expected Outcomes
The successful surface modification of quantum dots with this compound can be confirmed through various characterization techniques.
| Characterization Technique | Expected Outcome for this compound Capped QDs |
| UV-Vis Spectroscopy | Minimal shift in the first exciton peak, indicating the core size is preserved.[1] |
| Photoluminescence (PL) Spectroscopy | Maintenance or slight enhancement of the quantum yield due to effective surface passivation. The emission peak should remain largely unchanged.[15] |
| Dynamic Light Scattering (DLS) | A slight increase in hydrodynamic diameter compared to short-chain thiol-capped QDs, but with a narrow size distribution, indicating good colloidal stability. |
| ¹H NMR Spectroscopy | Disappearance of signals corresponding to the vinyl protons of oleic acid and the appearance of characteristic signals for the tert-butyl and alkyl protons of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretching vibration from the carboxylic acid group of oleic acid and the appearance of C-H stretching vibrations from the this compound. |
Comparative Impact of Thiol Ligands on Quantum Dot Properties
The choice of thiol ligand has a profound impact on the final properties of the quantum dots. The following table provides a general comparison between different classes of thiol ligands.
| Ligand Type | Example | Expected Impact on Solubility | Quantum Yield | Hydrodynamic Size | Stability |
| Short-chain, functionalized | Mercaptoacetic acid | High in polar/aqueous solvents | Can be high, but pH-dependent | Small | Moderate, can be susceptible to pH changes and oxidation[16] |
| Long-chain, linear | 1-Dodecanethiol | High in non-polar solvents | Generally high and stable | Large | High in non-polar media |
| Long-chain, branched | This compound | High in non-polar solvents | Potentially high due to good surface coverage | Large | Very high due to steric hindrance |
| Bidentate | 1,2-Ethanedithiol | Can be tuned based on the other functional group | Often high due to strong binding | Small to moderate | High due to chelation effect[6] |
Troubleshooting and Considerations
-
Incomplete Ligand Exchange: If characterization reveals the presence of residual oleic acid, increase the reaction time or the molar excess of this compound.
-
Quantum Dot Aggregation: Ensure all solvents are anhydrous, as water can interfere with the ligand exchange process and lead to aggregation. Perform the reaction under an inert atmosphere to prevent oxidation.
-
Low Quantum Yield: Incomplete surface passivation can lead to a decrease in quantum yield. Ensure a sufficient excess of this compound is used to fully passivate the QD surface.
Conclusion
The surface modification of quantum dots with this compound is a valuable strategy for enhancing their stability and solubility in non-polar environments, which is crucial for their integration into various optoelectronic devices. The bulky nature of this ligand provides excellent steric protection, preventing aggregation and preserving the exceptional optical properties of the quantum dots. By following the detailed protocol and considering the key characterization outcomes outlined in this application note, researchers can effectively leverage this compound to produce robust and high-performance quantum dot materials.
References
-
Sargent Group, University of Toronto. Thiols Passivate Recombination Centers in Colloidal Quantum Dots Leading to Enhanced Photovoltaic Device Efficiency. Available at: [Link]
-
Frontiers. Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots. Available at: [Link]
-
ACS Omega. Influence of Capping Ligands, Solvent, and Thermal Effects on CdSe Quantum Dot Optical Properties by DFT Calculations. Available at: [Link]
-
PMC. Influence of Capping Ligands, Solvent, and Thermal Effects on CdSe Quantum Dot Optical Properties by DFT Calculations. Available at: [Link]
-
Journal of Materials Chemistry C. Surface organic ligand-passivated quantum dots: toward high-performance light-emitting diodes with long lifetimes. Available at: [Link]
-
MDPI. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. Available at: [Link]
-
Polymer Chemistry. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light. Available at: [Link]
-
ResearchGate. Surface Organic Ligands-Passivated Quantum Dots: Toward High-Performance Light-Emitting Diodes with Long Lifetime. Available at: [Link]
- Google Patents. Quantum dots stabilized with a metal thiol polymer.
-
NIH. Alternating Binary Multilayers of Alkanethiol-Modified Gold Nanoparticles and Quantum Dots with Artificial Three-Dimensional Structures and Rational Photoluminescence. Available at: [Link]
-
UPCommons. The Role of Surface Passivation for Efficient and Photostable PbS Quantum Dot Solar Cells. Available at: [Link]
-
ACS Publications. Control Over Ligand Exchange Reactivity in Hole Transport Layer Enables High-Efficiency Colloidal Quantum Dot Solar Cells. Available at: [Link]
-
MDPI. Thiolate-Capped CdSe/ZnS Core-Shell Quantum Dots for the Sensitive Detection of Glucose. Available at: [Link]
-
ResearchGate. Compact and highly stable quantum dots through optimized aqueous phase transfer. Available at: [Link]
-
ResearchGate. Stability of Quantum Dot Solar Cells: A Matter of (Life)Time. Available at: [Link]
-
PMC. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity. Available at: [Link]
-
JSciMed Central. Quantum Dots: A Promising Tool for Biomedical application. Available at: [Link]
-
Semantic Scholar. Potential clinical applications of quantum dots. Available at: [Link]
Sources
- 1. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. light.utoronto.ca [light.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Potential clinical applications of quantum dots | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. light.northwestern.edu [light.northwestern.edu]
- 8. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots [frontiersin.org]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Surface organic ligand-passivated quantum dots: toward high-performance light-emitting diodes with long lifetimes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 14. Influence of Capping Ligands, Solvent, and Thermal Effects on CdSe Quantum Dot Optical Properties by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application of tert-Decanethiol in Molecular Electronics: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of tert-decanethiol in the field of molecular electronics. This guide delves into the unique properties of this compound, the formation and characterization of its self-assembled monolayers (SAMs), and its potential utility in the fabrication of molecular electronic devices. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.
Introduction: The Role of Molecular Architecture in Electron Transport
Molecular electronics aims to utilize single molecules or ensembles of molecules as active components in electronic circuits.[1] A fundamental approach in this field involves the formation of self-assembled monolayers (SAMs) on conductive substrates, typically noble metals like gold.[2] Alkanethiols are a widely studied class of molecules for SAM formation due to the strong, covalent-like bond between sulfur and gold, which provides a robust anchor for the molecular layer.[2] The alkyl chain, in turn, allows for the formation of densely packed, ordered monolayers driven by van der Waals interactions.[3]
While linear alkanethiols, such as n-decanethiol, have been extensively investigated, the introduction of structural modifications to the alkyl backbone offers a powerful tool to tune the properties of the SAM and, consequently, the electrical characteristics of a molecular junction. This compound (2-methylnonane-2-thiol) presents a fascinating case study in this regard. Its key structural feature is a bulky tert-butyl group attached to the carbon atom bonded to the sulfur headgroup. This steric bulk is anticipated to significantly influence the packing density, molecular orientation, and overall order of the resulting SAM compared to its linear isomer, n-decanethiol. Understanding these structural differences is paramount as they directly impact the electron transport properties through the molecular layer. This guide will explore the implications of this unique molecular architecture for applications in molecular electronics.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂S | [4] |
| Molecular Weight | 174.35 g/mol | [4] |
| IUPAC Name | 2-methylnonane-2-thiol | [4] |
| Synonyms | t-Decyl mercaptan | [4] |
| CAS Number | 30174-58-4 | [4] |
The defining feature of this compound is its tertiary thiol structure, which introduces significant steric hindrance near the sulfur anchoring group. This is in stark contrast to the linear arrangement of its isomer, n-decanethiol. This structural difference is the primary determinant of the distinct properties and behaviors of their respective SAMs.
Formation of this compound Self-Assembled Monolayers (SAMs)
The formation of a high-quality SAM is the foundational step for any application in molecular electronics. The process for this compound, while similar in principle to that of linear alkanethiols, requires careful consideration of the steric effects of the tert-butyl group.
Theoretical Considerations: The Impact of Steric Hindrance
The self-assembly of alkanethiols on gold is a spontaneous process driven by the strong Au-S interaction and intermolecular van der Waals forces.[2] For linear alkanethiols, these forces lead to the formation of a densely packed, quasi-crystalline monolayer with a characteristic tilt of the alkyl chains.[2]
The bulky tert-butyl group in this compound is expected to disrupt this ordered packing. The steric hindrance will likely prevent the molecules from achieving the close-packed arrangement typical of linear alkanethiols. This is anticipated to result in a SAM with:
-
Lower Molecular Density: The larger footprint of the tert-butyl group will limit the number of molecules that can adsorb per unit area.
-
Increased Disorder: The disruption of close packing will likely lead to a more disordered monolayer with a higher density of gauche defects in the alkyl chains.
-
Altered Molecular Tilt: The steric repulsion between adjacent bulky headgroups may force the molecules into a more upright orientation or a more disordered tilt distribution compared to the well-defined tilt of linear alkanethiols.
These structural changes are crucial as they will directly influence the electronic coupling between adjacent molecules and the overall dielectric properties of the monolayer.
Experimental Protocol: SAM Formation
This protocol outlines the steps for forming a this compound SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-on-mica, gold-on-silicon)
-
This compound (high purity)
-
Anhydrous ethanol (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol:
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in Piranha solution for 10-15 minutes. This step removes organic contaminants and creates a hydrophilic surface.
-
Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. The use of a dilute solution promotes the formation of a more ordered monolayer over time.[3]
-
-
SAM Deposition:
-
Immerse the cleaned and dried gold substrate into the this compound solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[3]
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the solution.
-
Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
The resulting substrate will have a this compound SAM on its surface, ready for characterization and device fabrication.
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Characterization of this compound SAMs
A multi-technique approach is necessary to fully characterize the structure and quality of the formed this compound SAMs.
Surface Wettability: Contact Angle Goniometry
Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity of the SAM surface and infer the degree of molecular order.[5]
Expected Results:
-
A high-quality, densely packed alkanethiol SAM typically exhibits a high water contact angle (>100°), indicative of a hydrophobic surface presented by the terminal methyl groups.[6]
-
For a this compound SAM, the contact angle may be slightly lower than that of a well-ordered n-decanethiol SAM. This could be attributed to the increased disorder and potentially a less uniform presentation of the terminal alkyl groups at the surface.
Surface Morphology and Molecular Packing: Scanning Probe Microscopy (SPM)
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide real-space images of the SAM surface at the nanoscale and even molecular level.[7][8]
Protocol for STM Imaging:
-
Place the this compound SAM-coated gold substrate into the STM chamber.
-
Use a sharp, electrochemically etched tungsten or Pt/Ir tip.
-
Operate the STM in constant current mode with typical imaging parameters for alkanethiol SAMs: bias voltage of ±0.5 to ±2.0 V and a tunneling current of 1-100 pA.[9]
-
Acquire images over various scan sizes to observe both large-scale features (terraces, domain boundaries) and molecular-scale packing.
Expected Observations:
-
STM images of n-decanethiol SAMs typically show well-ordered domains with a hexagonal packing arrangement, often with a c(4√3 × 2√3)R30° superlattice on Au(111).[9]
-
For this compound SAMs , it is anticipated that STM images will reveal a less ordered surface. Instead of large, well-defined domains, one might observe smaller domains interspersed with disordered regions. The molecular packing is expected to deviate from the ideal hexagonal lattice due to the steric hindrance of the tert-butyl groups.
Chemical Composition and Thickness: X-ray Photoelectron Spectroscopy (XPS) and Ellipsometry
XPS provides information about the elemental composition and chemical states of the atoms within the SAM.[3] Ellipsometry is used to measure the thickness of the monolayer.
Expected XPS Results:
-
The S 2p spectrum should show a peak at a binding energy of approximately 162 eV, which is characteristic of a thiolate species bonded to a gold surface.[3] The absence of a significant peak around 164 eV (unbound thiol) would indicate the formation of a chemisorbed monolayer.
-
The C 1s spectrum will show contributions from the alkyl chain.
Expected Ellipsometry Results:
-
The thickness of a well-ordered, tilted n-decanethiol SAM is typically around 1.3-1.5 nm.
-
The thickness of a this compound SAM may be slightly different, depending on the average molecular tilt angle. A more upright orientation due to steric repulsion could lead to a slightly larger thickness.
Caption: Workflow for the characterization of this compound SAMs.
Application in Molecular Junctions: Electrical Characterization
The ultimate test of this compound's utility in molecular electronics is the characterization of its electrical transport properties in a molecular junction.
Fabrication of Molecular Junctions
Several techniques can be used to form molecular junctions, including scanning tunneling microscope break-junction (STM-BJ), conducting-probe atomic force microscopy (CP-AFM), and large-area junctions.[10] The STM-BJ technique is particularly well-suited for single-molecule conductance measurements.
Current-Voltage (I-V) Characteristics
The I-V characteristics of a molecular junction provide fundamental information about its conductance and the mechanism of electron transport.[11]
Protocol for Single-Molecule Conductance Measurement (STM-BJ):
-
Form a SAM of this compound on a gold substrate as described previously.
-
In a solution of the same thiol or in an inert environment, bring an STM tip into contact with the SAM-covered substrate to form a metal-molecule-metal junction.
-
Repeatedly form and break the junction by moving the tip towards and away from the substrate.
-
During the retraction process, measure the current as a function of tip displacement. Plateaus in the current trace at integer multiples of a fundamental conductance value are indicative of the formation of a single-molecule junction.
-
Construct a conductance histogram from thousands of these traces to determine the most probable conductance of a single this compound molecule.
Expected Electrical Properties and the Role of the tert-Butyl Group
Electron transport through saturated alkanethiol molecules is dominated by non-resonant tunneling.[10] The conductance is expected to decrease exponentially with increasing molecular length.
The bulky tert-butyl group in this compound is expected to influence the electrical conductance in several ways compared to n-decanethiol:
-
Lower Conductance: The increased disorder and lower packing density of the this compound SAM may lead to a less efficient pathway for electron tunneling, resulting in a lower overall conductance. The steric bulk may also alter the electronic coupling between the molecule and the electrodes.
-
Broader Conductance Distribution: The conformational flexibility and disorder within the this compound SAM are likely to result in a wider distribution of single-molecule conductance values compared to the more uniform n-decanethiol SAMs.
Comparative Data (Hypothetical):
| Molecule | Expected Single-Molecule Conductance (G/G₀) | Expected Conductance Distribution |
| n-Decanethiol | Higher | Narrower |
| This compound | Lower | Broader |
Note: G₀ is the quantum of conductance (2e²/h ≈ 77.5 µS).
These differences in electrical properties, stemming directly from the molecular architecture, highlight the potential for using sterically hindered molecules like this compound to tune the electronic behavior of molecular junctions.
Conclusion and Future Outlook
This compound provides a valuable platform for investigating the fundamental relationship between molecular structure and electron transport at the nanoscale. The steric hindrance introduced by its tert-butyl group offers a means to systematically modify the structure and, consequently, the electrical properties of self-assembled monolayers. While direct experimental comparisons with its linear isomer are still needed to fully elucidate its behavior, the principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and other sterically engineered molecules in the design of novel molecular electronic components. Future work should focus on detailed comparative studies of the structural and electrical properties of SAMs formed from this compound and its linear counterpart to quantify the impact of the bulky headgroup. Such studies will be instrumental in advancing our understanding and control of charge transport at the molecular level.
References
Sources
- 1. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of self-assembled alkanethiol monolayers using a low-current scanning tunneling microscope | Semantic Scholar [semanticscholar.org]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Guide: From Defective Films to High-Quality Monolayers
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. if.tugraz.at [if.tugraz.at]
- 8. scilit.com [scilit.com]
- 9. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Defects in Tert-Decanethiol Self-Assembled Monolayers
Welcome to the technical support center for tert-decanethiol self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation and characterization of these critical surface modifications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound SAMs?
A1: Defects in this compound SAMs can be broadly categorized as follows:
-
Pinholes and Vacancy Islands: These are voids in the monolayer where the underlying gold substrate is exposed.[1] Vacancy islands are defects in the gold substrate itself, often formed during the thiol adsorption process.[2][3]
-
Disordered Regions: Areas where the this compound molecules lack the well-ordered, densely packed structure of a high-quality SAM.[4][5] These can exist as amorphous or liquid-like phases.[6]
-
Contaminant-Induced Defects: Caused by the co-adsorption of impurities from the solvent, the thiol solution, or the ambient environment onto the gold surface, disrupting the SAM formation.[7]
-
Grain Boundaries and Step Edges: The underlying polycrystalline structure of most gold substrates contains grain boundaries and atomic steps, which can disrupt the long-range order of the SAM.[7][8]
Q2: My SAM appears incomplete or has low surface coverage. What are the likely causes?
A2: Incomplete SAM formation is a common issue that can stem from several factors:
-
Insufficient Immersion Time: SAM formation is a time-dependent process. While initial adsorption is rapid, the monolayer requires time to organize into a well-ordered, densely packed structure.[9] For this compound, a typical immersion time is 12-24 hours.[10]
-
Low Thiol Concentration: The concentration of the thiol solution directly impacts the rate of SAM formation. A concentration that is too low will require a significantly longer immersion time to achieve full coverage.[10][11] A typical concentration is around 1 mM.[10]
-
Substrate Contamination: A contaminated gold surface is one of the most frequent culprits for poor SAM quality. Organic residues or other adsorbates on the gold will compete with the this compound for binding sites, hindering monolayer formation.[1][7]
-
Poor Solvent Quality: The choice and purity of the solvent are critical. The solvent must effectively dissolve the thiol without intercalating into the monolayer or introducing contaminants.[7][10] Anhydrous ethanol is a commonly recommended solvent.[12]
Q3: I am observing a high density of pinholes in my monolayer. How can I minimize them?
A3: Minimizing pinhole defects requires a meticulous approach to the entire SAM formation process:
-
Rigorous Substrate Cleaning: This is the most critical step. A pristine gold surface is essential for the formation of a defect-free monolayer.[1] Common and effective cleaning methods include piranha solution, RCA SC-1, or UV/Ozone treatment.[1]
-
High-Purity Thiol: Use this compound of the highest possible purity. Even small amounts of impurities can disrupt the packing of the monolayer and create defects.[11]
-
Controlled Environment: Perform the self-assembly in a clean, controlled environment to minimize airborne contaminants. Changes in temperature and humidity can also affect the self-assembly process.[1][13][14]
-
Optimize Immersion Time and Temperature: Allow for sufficient immersion time for the monolayer to self-heal and minimize defects. Some studies suggest that annealing the SAM at a moderate temperature (e.g., 60-100°C) can reduce defects by promoting the diffusion of gold atoms and rearrangement of the thiol molecules.[2][3]
Q4: Can the gold substrate itself be a source of defects?
A4: Absolutely. The quality of the gold substrate plays a significant role in the final quality of the SAM.
-
Surface Roughness: Rougher gold surfaces with a high density of atomic steps and grain boundaries will inherently lead to a less ordered SAM with more defects.[7] Template-stripped gold often provides a smoother surface than evaporated gold.[15]
-
Thiol-Induced Etching: Alkanethiols, including this compound, can induce a corrosion process on the gold surface, especially in the presence of oxygen.[2][16] This can lead to the formation of vacancy islands, which are essentially pits in the gold substrate.[2][3]
Troubleshooting Guides
Guide 1: Diagnosing and Remediating Poor Monolayer Quality
This guide will help you identify the root cause of a poorly formed this compound SAM and provide actionable steps for improvement.
Problem: Inconsistent results, low surface coverage, or a generally disordered monolayer as indicated by characterization techniques like Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), or Atomic Force Microscopy (AFM).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor SAM quality.
Step-by-Step Remediation:
-
Verify Substrate Cleanliness:
-
Action: Re-evaluate your gold substrate cleaning procedure. If you are not using a strong oxidizing cleaner like piranha solution (use with extreme caution), consider incorporating it.[1]
-
Protocol: See "Protocol 1: Rigorous Gold Substrate Cleaning" below.
-
Rationale: An atomically clean gold surface is the foundation for a high-quality SAM. Any organic residue will prevent the proper assembly of the this compound molecules.[7]
-
-
Inspect Thiol Solution:
-
Action: Ensure you are using high-purity this compound and anhydrous solvent. Prepare the solution fresh before each use to minimize degradation and contamination.
-
Rationale: Thiol impurities can competitively adsorb on the gold surface, leading to a disordered and incomplete monolayer. Water in the solvent can also affect the self-assembly process.[17]
-
-
Control the Environment:
-
Action: Perform the SAM formation in a clean, low-dust environment. Minimize the headspace above the thiol solution in your reaction vessel and consider backfilling with an inert gas like nitrogen or argon to reduce oxygen exposure.
-
Rationale: Oxygen can contribute to the oxidative degradation of the SAM and the gold substrate.[2][16] Environmental humidity can also influence adhesion and monolayer structure.[13][18]
-
-
Optimize Immersion Parameters:
-
Action: Increase the immersion time to at least 24 hours to allow for monolayer ordering and defect annealing.
-
Rationale: While initial monolayer formation is fast, the ordering process is much slower. Longer immersion times allow the monolayer to reach a thermodynamic minimum with fewer defects.[9][11]
-
| Parameter | Recommended Range | Rationale |
| Thiol Concentration | 0.5 - 5 mM | Balances reaction rate with potential for disordered multilayer formation at high concentrations.[10][17] |
| Immersion Time | 12 - 48 hours | Allows for complete monolayer formation and structural optimization.[10] |
| Temperature | 20 - 60 °C | Higher temperatures can increase the rate of formation and ordering, but also the risk of desorption and degradation.[14] |
Table 1: Recommended parameters for this compound SAM formation.
Experimental Protocols
Protocol 1: Rigorous Gold Substrate Cleaning
Objective: To prepare an atomically clean gold surface for SAM formation.
Materials:
-
Gold-coated substrate (with a titanium or chromium adhesion layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous ethanol[12]
-
High-purity nitrogen or argon gas
-
Clean glass beakers
Procedure:
-
Place the gold substrate in a clean glass beaker.
-
Carefully add the piranha solution to immerse the substrate.
-
Allow the substrate to soak for 10-15 minutes. You may observe bubbling as organic contaminants are oxidized.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse the substrate with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Use the substrate immediately for SAM formation to prevent re-contamination.[1]
Protocol 2: Characterization of SAM Defects using Cyclic Voltammetry (CV)
Objective: To electrochemically assess the quality of the this compound SAM by probing for pinhole defects.
Materials:
-
SAM-modified gold substrate (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution containing a redox probe (e.g., 1 mM potassium ferricyanide in 0.1 M KCl).
Procedure:
-
Assemble the three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the formal potential of the redox probe (for Fe(CN)₆³⁻/⁴⁻, this is typically around +0.25 V vs. Ag/AgCl).
-
Record the resulting voltammogram.
Interpretation of Results:
Caption: Interpreting CV results for SAM quality.
-
High-Quality SAM: A well-formed, low-defect monolayer will effectively block the redox probe from reaching the gold surface. The resulting CV will show very low current, characteristic of a capacitor.
-
Defective SAM: If pinholes are present, the redox probe can access the gold surface, and a Faradaic current will be observed at the formal potential of the probe, resulting in distinct oxidation and reduction peaks. The magnitude of this current is proportional to the area of the exposed gold, and thus to the pinhole density.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters - Nanoscale (RSC Publishing) DOI:10.1039/C5NR03497C [pubs.rsc.org]
- 4. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) | MDPI [mdpi.com]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. if.tugraz.at [if.tugraz.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 16. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of humidity on nanoscale adhesion on self-assembled thiol monolayers studied by dynamic force spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of tert-Decanethiol Solutions for SAM Deposition
Welcome to the technical support guide for handling tert-decanethiol solutions. As researchers and developers relying on Self-Assembled Monolayers (SAMs), the quality of your foundational thiol solution is paramount. A compromised solution is the primary cause of defective and irreproducible monolayers. This guide provides in-depth, field-proven insights into the causality behind solution instability and offers robust protocols and troubleshooting advice to ensure the consistent formation of high-quality SAMs.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific principles governing the stability of this compound solutions.
Q1: Why is the stability of my this compound solution so critical for SAM deposition?
The formation of a Self-Assembled Monolayer is a competitive process at the substrate surface. The goal is to have this compound molecules adsorb and organize into a dense, crystalline-like film. If the solution has degraded, impurities—primarily di-tert-decyl disulfide (the oxidized form of the thiol)—will be present. These disulfide molecules can co-adsorb onto the surface or disrupt the packing of the desired thiol molecules, leading to a disordered monolayer with a high density of defects such as pinholes and misaligned domains[1]. The presence of even minor impurities can significantly compromise the structural integrity and, consequently, the functional performance of the SAM[1].
Q2: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway is oxidation . The thiol group (-SH) is susceptible to oxidation, which converts two thiol molecules into a single disulfide molecule (R-S-S-R) with the formation of byproducts like hydrogen peroxide when oxygen is the oxidant[2].
Key Factors that Accelerate Oxidation:
-
Presence of Oxygen: This is the most significant factor. Dissolved oxygen in the solvent readily oxidizes thiols[3].
-
Exposure to Light: UV light can provide the energy to initiate and accelerate oxidation reactions[3].
-
Basic Conditions: The reaction is often faster under basic (alkaline) conditions, which favor the formation of the more reactive thiolate anion (R-S⁻)[2][4].
-
Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidation process.
Q3: What is the recommended solvent and why?
The overwhelming consensus in the literature points to absolute (200 proof) ethanol as the solvent of choice[5].
Rationale:
-
Solubility: It readily dissolves this compound and a wide range of other alkanethiols.
-
Purity: High-purity grades are commercially available, which is crucial as solvent contaminants can disrupt SAM formation[6].
-
Minimal Interaction: Ethanol is a polar protic solvent but does not interfere significantly with the self-assembly process on the gold surface.
-
Safety: It is relatively less toxic and easier to handle than many other organic solvents[6].
While other solvents like toluene, hexane, or acetonitrile have been studied, they can sometimes lead to slower ordering kinetics or trapping of solvent molecules within the monolayer[7]. For consistency and reliability, high-purity ethanol is the standard.
Q4: How long can I store my prepared this compound solution?
For the highest quality and most reproducible SAMs, it is strongly recommended to prepare the solution fresh before each use [8]. The half-life of thiol solutions can be highly variable depending on storage conditions and exposure to air[8]. If short-term storage is unavoidable (e.g., for use within the same day), the solution must be rigorously protected from oxygen. Store it in a tightly sealed vial, purge the headspace with an inert gas (N₂ or Ar), and keep it in a cool, dark environment like a refrigerator (2-8 °C)[9]. Do not use solutions that show any signs of cloudiness or precipitation.
Section 2: Protocol for Preparing a High-Stability this compound Solution
This protocol is designed to minimize oxidation and ensure a pure, active solution for SAM deposition. Following these steps is critical for experimental success.
Materials:
-
This compound
-
Absolute Ethanol (200 proof, anhydrous)
-
Glassware (e.g., volumetric flask, vials), cleaned meticulously (Piranha cleaning is recommended where appropriate and safe).
-
Inert gas source (Argon or Nitrogen) with tubing
-
Syringes and needles
-
Analytical balance
-
Sonicator
Step-by-Step Methodology:
-
Solvent Deoxygenation (Critical Step):
-
Measure the required volume of absolute ethanol into a clean flask with a septum-sealed cap.
-
Purge the ethanol by bubbling dry nitrogen or argon gas through it for at least 30 minutes. Use one needle for gas inlet (submerged in the liquid) and another as a vent. This removes dissolved oxygen, the primary oxidant[10].
-
-
Thiol Preparation:
-
In a fume hood, accurately weigh the required mass of this compound to prepare a 1 mM solution. (For this compound, MW ≈ 174.36 g/mol ; a 1 mM solution requires ~17.4 mg per 100 mL).
-
It is best to handle the neat thiol under an inert atmosphere if possible.
-
-
Solution Mixing:
-
Remove the deoxygenated ethanol from the gas line.
-
Quickly add the weighed this compound to the deoxygenated ethanol.
-
Immediately seal the flask or vial.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved[9].
-
-
Storage and Use:
-
If not using immediately, purge the headspace of the container with inert gas before sealing tightly with a cap and Parafilm®.
-
For substrate immersion, it is best practice to work inside a nitrogen-filled glovebox. If a glovebox is unavailable, transfer the solution to your deposition vessels and immediately backfill the vessels with inert gas before immersing your substrates.
-
Section 3: Troubleshooting Guide: Common Issues & Solutions
Q1: My SAM characterization (Contact Angle, XPS, STM) indicates a disordered or defective monolayer. Could my solution be the problem?
Answer: Yes, this is highly likely. A disordered monolayer is the classic symptom of a degraded or contaminated thiol solution[1].
-
Probable Cause: The presence of di-tert-decyl disulfide in your solution is interfering with the self-assembly process. This happens when the solution is old, was prepared with oxygenated solvent, or was exposed to air and light.
-
Verification: Check your XPS data. A prominent shoulder or a distinct peak at a binding energy of ~168 eV in the S 2p spectrum is indicative of oxidized sulfur species (sulfonates), while the desired gold-thiolate bond (Au-S-R) appears around 162 eV[3][11].
-
Solution: Discard the suspect solution immediately. Prepare a fresh solution following the high-stability protocol in Section 2, paying meticulous attention to the solvent deoxygenation step and the use of an inert atmosphere.
Q2: I'm observing poor reproducibility between experiments. How can I ensure my solution is consistent?
Answer: Inconsistent results often trace back to uncontrolled variables in solution preparation and handling.
-
Probable Cause: You may be using a single stock solution over several days or weeks. The solution is degrading over time, so experiments performed on day 1 use a more active solution than those on day 5. Alternatively, minor variations in your preparation protocol (e.g., purge time, air exposure) are introducing batch-to-batch differences.
-
Solution:
-
Strict Protocol Adherence: Always follow the exact same preparation protocol (Section 2). Standardize every step, including solvent purge time and sonication duration.
-
Fresh Solutions: Adopt a strict "fresh solution for every experiment" policy. The time saved by using an old solution is not worth the risk of unreliable data.
-
Solvent Purity: Ensure you are using the same grade and supplier of high-purity ethanol for all experiments.
-
Q3: My this compound solution has become cloudy or developed a precipitate. What should I do?
Answer: The solution is compromised and must be discarded.
-
Probable Cause: Cloudiness or precipitation is a visible sign of significant degradation. Di-tert-decyl disulfide may have lower solubility in ethanol than the thiol, causing it to precipitate out as it forms. It could also indicate contamination.
-
Solution: Do not attempt to use the solution, even by filtering it. The soluble disulfide concentration will still be high enough to ruin your SAM. Dispose of the solution according to your institution's hazardous waste guidelines and prepare a fresh batch.
Section 4: Data Summary Tables
Table 1: Solvent & Purity Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol | Excellent solubility, high purity available, established standard[5]. |
| Purity | Absolute / 200 Proof (≥99.9%) | Minimizes water and other contaminants that can interfere with SAM formation[1]. |
| Concentration | 1 mM | Standard concentration balances efficient surface coverage with minimal bulk waste[1][6]. |
Table 2: Storage Conditions & Expected Solution Viability
| Storage Condition | Headspace | Temperature | Max Recommended Time | Expected Quality |
| Ideal | Purged with N₂/Ar | 2-8 °C (Dark) | < 24 hours | High / Reliable |
| Sub-optimal | Ambient Air | Room Temp | < 1 hour | Poor / Unreliable |
| Not Recommended | Ambient Air | Room Temp | > 1 hour | Very Poor / Unusable |
Section 5: References
-
ResearchGate. (2025). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. [Link]
-
ACS Applied Materials & Interfaces. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. [Link]
-
PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
PubMed. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. [Link]
-
ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. [Link]
-
PubMed Central. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. [Link]
-
Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold. [Link]
-
Dr. Lee Group. Thiol-based Self-assembled Monolayers: Formation and Organization. [Link]
-
PubMed. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM. [Link]
-
ResearchGate. (2008). Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. [Link]
-
PubMed Central. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. [Link]
-
University of Calgary. Disulfide formation. [Link]
-
University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent purity on tert-decanethiol monolayer quality
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tert-decanethiol (t-DT) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and professionals in drug development who are working with t-DT SAMs and need to achieve high-quality, reproducible surfaces. This resource provides in-depth troubleshooting advice and detailed protocols, focusing specifically on the critical, and often underestimated, impact of solvent purity on the final monolayer quality.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so crucial for forming a high-quality this compound (t-DT) monolayer?
A1: The quality of a self-assembled monolayer is dictated by the precise organization of molecules on a substrate. The solvent, typically ethanol for alkanethiols, is not merely a passive medium but an active participant in the assembly environment.[1][2] Impurities, even at trace levels, can introduce significant defects by directly competing with t-DT molecules for binding sites on the substrate, disrupting the delicate van der Waals interactions that drive ordered packing, or chemically modifying the thiol molecules before they can assemble.[3][4] A contaminated solvent can lead to a disordered, incomplete, and functionally compromised monolayer.[3]
Q2: What are the most common and detrimental impurities in ethanol, the typical solvent for t-DT SAMs?
A2: Even high-grade commercial ethanol can contain impurities that are detrimental to SAM formation.[5] The most common culprits include:
-
Water: While sometimes used intentionally to improve packing for linear alkanethiols, uncontrolled amounts of water can alter the kinetics of assembly and the final structure of the monolayer.[6]
-
Dissolved Oxygen: Oxygen can oxidize the thiol headgroup (-SH) to form disulfides (t-DT-S-S-t-DT). Disulfides adsorb differently and can create structural defects and domain boundaries.[7]
-
Aldehydes and Organic Acids: Acetaldehyde and acetic acid are common byproducts of ethanol oxidation.[8] These polar molecules can adsorb on the substrate and interfere with t-DT assembly.
-
Competing Thiols or Sulfur Compounds: Lower molecular weight thiols or other sulfur-containing compounds from manufacturing processes can co-adsorb, leading to a mixed monolayer with unpredictable surface properties.[3][4][8]
-
Non-volatile Organic Residues: Residues from plastic containers or industrial handling can introduce a variety of contaminants that physisorb onto the substrate, blocking sites for t-DT chemisorption.
Q3: How can I visually understand the impact of solvent impurities on my experiment?
A3: The pathway to a high-quality monolayer is highly dependent on starting with a pure system. The diagram below illustrates how different impurities can lead to specific defects.
Caption: Impact of solvent purity on t-DT monolayer formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My electrochemical characterization (CV, EIS) indicates a highly defective monolayer with low charge transfer resistance.
-
Q: I'm seeing near-reversible CV peaks for my redox probe, suggesting it's reaching the gold surface easily. What's the likely cause related to my solvent?
-
A: This is a classic sign of a monolayer with significant defects, such as pinholes or large disordered domains.[9][10] The most probable solvent-related cause is contamination. Impurities can block areas of the substrate, preventing t-DT from assembling and leaving the gold exposed.[3][4]
-
Troubleshooting Steps:
-
Switch to a Fresh Solvent Bottle: Immediately switch to a new, unopened bottle of high-purity, 200-proof ethanol (ACS grade or higher).
-
Degas Your Solvent: Before preparing your thiol solution, sparge the ethanol with an inert gas (e.g., argon or high-purity nitrogen) for at least 20-30 minutes to remove dissolved oxygen, which can cause oxidative defects.[11]
-
Implement Solvent Purification: If the problem persists, your solvent source may not be pure enough for your application. See the protocol below for purifying ethanol using an activated alumina column.[11][12]
-
-
Problem: My surface analysis (AFM, STM) shows a disordered and incomplete monolayer instead of well-defined domains.
-
Q: My AFM scans show a "messy" surface with no long-range order. I've followed the standard immersion time. Could my solvent be the issue?
-
A: Absolutely. A disordered monolayer often results from a disruption of the self-organization process.[13] This can be caused by two primary solvent-related issues: (1) competitive adsorption from impurities, or (2) a solvent that is a poor match for the thiol, affecting its solubility and adsorption kinetics.[14][15]
-
Troubleshooting Steps:
-
Verify Thiol Purity: First, ensure the t-DT itself is pure. Impurities like precursor molecules can co-assemble and create disorder.[3][4]
-
Filter the Thiol Solution: Before immersing your substrate, consider filtering the prepared t-DT/ethanol solution through a 0.2 µm PTFE syringe filter to remove any particulate matter or aggregates.
-
Evaluate Solvent-Thiol Interaction: While ethanol is standard, ensure your t-DT is fully dissolved and the solution is homogenous. Sonicating the solution for a few minutes can help.[6] For some complex thiols, different solvents might be needed, but for t-DT, purified ethanol is almost always the best choice.[1]
-
-
Problem: My contact angle measurements are inconsistent across the sample surface or lower than expected.
-
Q: I'm getting a wide range of water contact angles on a single sample, suggesting a heterogeneous surface. How can the solvent cause this?
-
A: Inconsistent contact angles are a direct indicator of a chemically non-uniform surface.[9] This patchiness can be caused by impurities from the solvent adsorbing unevenly on the substrate prior to or during SAM formation. A lower-than-expected contact angle for a hydrophobic monolayer like t-DT suggests either a disordered layer that exposes more of the alkyl chains' sides or the incorporation of polar impurities from the solvent into the monolayer.[7]
-
Troubleshooting Steps:
-
Review Substrate and Glassware Cleaning: Ensure your cleaning procedures for both the gold substrate and the glassware used for the solution are rigorous.[10][16] Do not underestimate the possibility of re-contamination from a poorly rinsed beaker.
-
Use a Dedicated Solvent Bottle: For SAM preparation, dedicate a specific bottle of high-purity ethanol that is used for nothing else to avoid cross-contamination.[16]
-
Minimize Headspace and Exposure: Prepare your thiol solution in a vial that minimizes the air-to-solution volume (headspace). After immersing the sample, seal the container tightly with Parafilm® to prevent atmospheric contaminants from entering.[16]
-
-
Summary of Common Solvent Impurities and Their Effects
| Impurity Type | Potential Source | Effect on t-DT Monolayer |
| Water | Atmospheric absorption, lower grade ethanol | Alters adsorption kinetics; can disrupt packing of bulky t-DT molecules.[6][17] |
| Dissolved O₂ | Exposure to air | Oxidizes thiols to disulfides, leading to weaker binding and structural defects. |
| Aldehydes, Ketones | Ethanol oxidation | Competitively adsorbs to the substrate, creating vacancies and pinholes.[8] |
| Trace Thiols/Sulfides | Thiol manufacturing, solvent production | Co-assembles to form a mixed, disordered monolayer with inconsistent properties.[3][4] |
| Organic Residues | Plasticizers, handling | Physisorbs on the surface, blocking sites and leading to incomplete coverage.[5] |
Protocols and Best Practices
Experimental Workflow Troubleshooting
This decision tree can help diagnose issues in your monolayer formation process.
Caption: A troubleshooting workflow for diagnosing monolayer defects.
Protocol 1: Purification of Ethanol for SAM Formation
This protocol is adapted from established methods for achieving ultra-pure solvents suitable for sensitive surface chemistry experiments.[11][12]
Materials:
-
Absolute Ethanol (200 proof)
-
Activated Alumina (basic, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column
-
Clean, oven-dried glass collection flask with a ground glass stopper or septum cap
-
Inert gas source (Argon or Nitrogen) with tubing
Procedure:
-
Activate Alumina: Bake the activated alumina in a furnace at 200-250°C for at least 4 hours under a nitrogen flow or vacuum to remove adsorbed water. Let it cool down in a desiccator.
-
Pack Column: In a fume hood, dry-pack the chromatography column with the activated alumina. A typical setup might use a 30 cm long, 2 cm diameter column filled to about 20 cm.
-
Equilibrate Column: Pass 2-3 column volumes of the ethanol you intend to purify through the column and discard this initial eluent. This ensures the column is properly wetted and equilibrated.
-
Purify Solvent: Slowly pass the ethanol through the column under positive pressure from an inert gas source. Do not let the column run dry. The activated alumina will remove polar impurities like water and certain organic contaminants.[11]
-
Collect Purified Solvent: Collect the purified ethanol in the clean, dry collection flask. It is best to purge the collection flask with inert gas before collection to displace air and moisture.
-
Storage: Store the purified ethanol under an inert atmosphere and use it within 24-48 hours for the best results.
Protocol 2: High-Quality t-DT Monolayer Formation
This protocol integrates best practices to minimize contamination from all sources.[16][18]
Materials:
-
Gold-coated substrate
-
Purified, degassed absolute ethanol (from Protocol 1)
-
High-purity this compound (t-DT)
-
Clean glass vial with a screw cap or septum
-
Tweezers (Teflon-coated or stainless steel, cleaned thoroughly)
-
Sonicator
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is UV/Ozone cleaning for 20 minutes or immersion in a piranha solution (7:3 H₂SO₄:H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and handling procedures). Rinse copiously with ultrapure water and then with purified ethanol. Dry under a stream of inert gas.
-
Prepare Thiol Solution: In the clean glass vial, prepare a 1 mM solution of t-DT in the purified, degassed ethanol. Briefly sonicate the solution for 1-2 minutes to ensure the t-DT is fully dissolved.[6]
-
SAM Formation: Immediately immerse the freshly cleaned and dried gold substrate into the t-DT solution.[18]
-
Incubation: Seal the vial tightly (e.g., with Parafilm®) to prevent exposure to the atmosphere.[16] Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. Longer assembly times generally lead to better monolayer packing.[3][16]
-
Rinsing: After incubation, remove the substrate with clean tweezers. Rinse it thoroughly with a stream of fresh, purified ethanol for at least 30 seconds to remove any physisorbed molecules.[7]
-
Final Clean: Sonicate the sample in a vial of fresh, purified ethanol for 1-2 minutes to remove any remaining weakly bound molecules.[16]
-
Drying: Dry the substrate gently under a stream of inert gas. The sample is now ready for characterization or use. Store under an inert atmosphere if not used immediately.
References
- Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100).
- Molecular Self-Assembly. Sigma-Aldrich.
- Formation and Structure of Self-Assembled Monolayers of Alkanethiolates on Palladium. Journal of the American Chemical Society.
- Technical Support Center: Characterizing Defects in Self-Assembled Monolayers. Benchchem.
- Hydrophobicity-induced drying transition in alkanethiol self-assembled monolayer–water interface. Indian Academy of Sciences.
- Self assembled monolayer formation of alkanethiols on gold.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Safe and Convenient Procedure for Solvent Purific
- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.
- Chemical Analysis of Impurities in Diverse Bioethanol Samples. J-Stage.
- How Can You Purify Solvents for Labor
- Purification of ethanol for highly sensitive self-assembly experiments.
- Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold.
- Theoretical Insights into the Solvent Polarity Effect on the Quality of Self-Assembled N-Octadecanethiol Monolayers on Cu (111) Surfaces. MDPI.
- Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases.
- Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. PMC - NIH.
- Troubleshooting and minimizing pinhole defects in 4,4'-Thiobisbenzenethiol monolayers. Benchchem.
- Effect of impurity compounds on ethanol hydration.
Sources
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- 2. if.tugraz.at [if.tugraz.at]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. youtube.com [youtube.com]
- 13. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. research.utwente.nl [research.utwente.nl]
Technical Support Center: Strategies to Reduce Oxidative Degradation of tert-Decanethiol
Welcome to the technical support guide for handling tert-decanethiol. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound and seek to maintain its integrity throughout experimental workflows. Oxidative degradation is a primary challenge that can compromise sample purity, impact reaction stoichiometry, and lead to inconsistent results. This guide provides in-depth, field-proven insights into the mechanisms of degradation and robust strategies for its prevention and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidative degradation pathway for this compound?
The primary and most common oxidative degradation pathway for this compound (R-SH), like other thiols, is its conversion to the corresponding disulfide, di-tert-decyl disulfide (R-S-S-R).[1][2] This is a redox reaction where two thiol molecules are oxidized to form a single disulfide molecule.[3] The process involves the formation of a sulfur-sulfur bond and the loss of two hydrogen atoms.
This oxidation can be initiated by various factors common in a laboratory setting, including:
-
Atmospheric Oxygen: The most prevalent oxidant.
-
Heat and Light: These provide the energy to initiate and accelerate radical formation.[4]
-
Trace Metal Ions: Metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts, facilitating the electron transfer required for oxidation.
The mechanism can proceed through different pathways, including the formation of highly reactive thiyl radicals (R-S•) which then combine to form the stable disulfide.[1]
Sources
Technical Support Center: Challenges in Tert-Decanethiol Immobilization on Non-Gold Substrates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the surface functionalization of non-gold substrates using tert-decanethiol. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving beyond the robust and well-documented thiol-gold system.
The strong, semi-covalent interaction between sulfur and gold is a cornerstone of self-assembled monolayer (SAM) technology, with a bond strength of approximately 45 kcal/mol. This affinity facilitates the spontaneous formation of highly ordered and stable monolayers.[1][2] However, when attempting to apply this chemistry to other technologically important surfaces such as silver, copper, platinum, silicon dioxide, or mica, researchers often face a host of issues ranging from poor monolayer quality to complete lack of binding. This guide is designed to illuminate the underlying chemical principles and provide practical, field-proven solutions to these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Inconsistent or Patchy Monolayer Formation on Metal Substrates (Ag, Cu, Pt)
You may observe inconsistent surface coverage, evidenced by techniques like atomic force microscopy (AFM), or variable contact angle measurements across your substrate.[3] This often points to issues with the substrate surface chemistry or the stability of the thiol-metal interaction.
Potential Causes and Diagnostic Steps:
-
Surface Oxidation: Unlike gold, metals like silver and copper are highly susceptible to oxidation in ambient conditions.[4][5] This native oxide layer can act as a barrier, preventing the thiol headgroup from directly interacting with the metal surface.
-
Diagnosis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of your substrate surface. The presence of significant oxygen peaks (e.g., O 1s) is indicative of an oxide layer.
-
-
Sub-optimal Thiol-Metal Interaction: The strength and nature of the thiol-metal bond vary significantly between different metals. While thiols can form covalent bonds with silver, copper, and platinum, the resulting monolayers may be less ordered or stable compared to those on gold.[6][7]
-
Diagnosis: Inconsistent contact angle measurements can suggest a non-uniform or contaminated SAM.[3]
-
-
Contamination: Environmental contaminants or impurities in your thiol solution can lead to a disordered and incomplete monolayer.[8]
Solutions and Protocols:
-
Rigorous Substrate Cleaning:
-
For Silver and Copper: Employ a chemical etching step to remove the oxide layer immediately before SAM formation. A common method is to immerse the substrate in a dilute acid solution (e.g., HCl or HNO3), followed by a thorough rinse with deionized water and ethanol, and drying under a stream of nitrogen.[7]
-
For Platinum: Piranha cleaning or UV/ozone treatment can be effective for removing organic contaminants and preparing the surface for thiol binding.[9]
-
-
Inert Atmosphere: For highly reactive substrates like copper, performing the self-assembly process in a glove box under an inert atmosphere (e.g., nitrogen or argon) can minimize re-oxidation.
-
Solvent and Thiol Purity: Always use high-purity solvents and thiols. Thiol solutions can oxidize over time, so it is best to prepare fresh solutions for each experiment.[3]
Issue 2: Complete Lack of this compound Binding to Oxide Surfaces (SiO₂, Mica)
When attempting to functionalize silicon dioxide or mica with this compound, you may find no evidence of monolayer formation. This is expected, as there is no strong chemical affinity between the thiol group and these oxide surfaces.
The Underlying Chemistry:
The surfaces of silicon dioxide and mica are typically terminated with hydroxyl groups (Si-OH) or siloxane bridges (Si-O-Si).[10] Thiols do not readily react with these functionalities. Therefore, a surface modification strategy is required to introduce a chemical "handle" that can bind the thiol.
Solution: Silanization to Introduce Thiol Functionality
The most common and effective method is to use a silane coupling agent that contains a thiol group. (3-Mercaptopropyl)trimethoxysilane (MPTMS) is a widely used reagent for this purpose.[11][12]
Detailed Protocol for Thiol Functionalization of SiO₂ via Silanization:
-
Substrate Cleaning and Hydroxylation:
-
Clean the SiO₂ substrate by sonicating in acetone and isopropanol.[3]
-
To maximize the density of surface hydroxyl groups, which are the reactive sites for silanization, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of MPTMS in a dry solvent like toluene or ethanol.
-
Immerse the cleaned and hydroxylated substrate in the MPTMS solution. The reaction can be carried out at room temperature for several hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration to promote covalent bond formation.
-
After the reaction, rinse the substrate extensively with the solvent to remove any unbound silane molecules.
-
-
Curing (Optional but Recommended):
-
Bake the substrate at around 110-120°C for 30-60 minutes to drive the condensation reaction and form a stable siloxane network on the surface.
-
-
Characterization:
-
Confirm the presence of thiol groups on the surface using XPS (look for the S 2p peak) or by derivatizing the surface with a thiol-reactive molecule and analyzing with a suitable technique.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so effective on gold but not on other surfaces?
The high affinity between sulfur and gold leads to the formation of a strong, stable Au-S bond, which is the primary driving force for the self-assembly of a well-ordered monolayer. Other metals have different electronic structures and surface energies, resulting in weaker or less stable interactions with thiols.[6][7] Oxide surfaces lack the necessary chemical reactivity to form a direct bond with the thiol group.[10]
Q2: Can I use this compound on silver or copper? What are the main challenges?
Yes, you can form SAMs on silver and copper, but with some caveats.[4][5] The main challenges are:
-
Oxidation: Both metals readily oxidize, which can prevent proper SAM formation.[4][5]
-
Stability: SAMs on silver and copper can be less stable than those on gold, especially at elevated temperatures or in complex media.[5][13]
-
Reproducibility: Achieving consistent, high-quality monolayers on these surfaces can be more challenging than on gold.[7]
Q3: For SiO₂ and mica, is silanization the only option?
While silanization is the most common and versatile method, other strategies exist. For mica, it has been shown that exchanging the surface potassium ions with copper(II) ions can create a surface that strongly interacts with and binds organothiols.[14]
Q4: What are some alternative linker chemistries for non-gold substrates?
The choice of linker chemistry is highly dependent on the substrate material.
| Substrate | Recommended Linker Chemistry | Example Molecules |
| Silicon Dioxide (SiO₂), Mica, Glass | Silanes | (3-Aminopropyl)triethoxysilane (APTES), MPTMS |
| Metal Oxides (e.g., TiO₂, Al₂O₃) | Phosphonic Acids | Octadecylphosphonic acid (ODPA) |
| Platinum, Palladium | Thiols, Amines | This compound, Aminopropyl silanes |
| Polymers (e.g., PDMS) | Plasma treatment followed by silanization | - |
Q5: How can I confirm the quality of my self-assembled monolayer?
A multi-technique approach is often necessary for a comprehensive characterization of your SAM.
| Technique | Information Provided |
| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity, indication of monolayer coverage and order.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of the thiol.[15] |
| Atomic Force Microscopy (AFM) | Surface morphology, can reveal pinholes or defects in the monolayer.[15] |
| Ellipsometry | Thickness of the monolayer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the alkyl chains, providing information on their packing and orientation.[15] |
References
- Technical Support Center: Preventing Contamination in Self-Assembled Monolayer (SAM) Experiments - Benchchem. (n.d.).
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834. Retrieved from [Link]
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (2006). Pan-American Advanced Studies Institute.
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Retrieved from [Link]
-
de Groot, C. T., Koper, M. T. M., & van der Veen, J. F. (2009). Organothiol Monolayer Formation Directly on Muscovite Mica. Angewandte Chemie International Edition, 48(22), 4004–4006. Retrieved from [Link]
-
Ebbens, S., Hutt, D., & Liu, C. (2010). The Thermal Stability of Alkanethiol Self-Assembled Monolayers on Copper for Fluxless Soldering Applications. IEEE Transactions on Components and Packaging Technologies, 33(2), 385-394. Retrieved from [Link]
-
Self-Assembled Monolayers of Thiols and Dithiols on Gold: New Challenges for a Well-Known System. (2010). Chemical Society Reviews. Retrieved from [Link]
- Application Notes and Protocols for Surface Functionalization using 2-Butene-1-thiol. (n.d.). Benchchem.
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved from [Link]
-
Self-Assembly of Alkanethiol Molecules onto Platinum and Platinum Oxide Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkanethiols on Platinum: Multicomponent Self-Assembled Monolayers. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation on the Interfacial Behavior of Thiols on Silver Surface by DFT Study and MD Simulation. (2023). Molecules. Retrieved from [Link]
-
Modification of the metallic surface of silver by the formation of alkanethiol self-assembled monolayers with subsequent reaction with chlorosilanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Tillotson, M. J., et al. (2013). Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. Langmuir, 29(17), 5174–5181. Retrieved from [Link]
-
Vereecken, P. M., et al. (2020). Impact of SiO2 surface composition on trimethylsilane passivation for area-selective deposition. Journal of Materials Chemistry C, 8(3), 1013-1022. Retrieved from [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). Polymers. Retrieved from [Link]
-
Rebiscoul, D., et al. (2019). Impact of the Silica Surface Nanoconfinement on the Microstructure of Alkoxysilane Layers Grafted by Supercritical Carbon Dioxide. The Journal of Physical Chemistry C, 123(19), 12234–12244. Retrieved from [Link]
- SELF ASSEMBLED MONOLAYERS-A REVIEW. (n.d.).
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removing contaminants from tert-decanethiol for high-purity applications
An indispensable reagent in various high-purity applications, from nanotechnology to pharmaceutical development, tert-decanethiol's utility is directly proportional to its purity. However, its inherent reactivity, particularly the susceptibility of the thiol group to oxidation, presents significant challenges in maintaining a contaminant-free state. This technical support center provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and protocols for the purification of this compound.
Technical Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of this compound.
Question: My GC-MS analysis shows a significant peak corresponding to the disulfide dimer, even after purification. What is happening and how can I resolve this?
Answer: The formation of di-tert-decyl disulfide is the most common degradation pathway for this compound, occurring via oxidation upon exposure to atmospheric oxygen.[1][2] This process can be accelerated by factors such as elevated temperatures, exposure to light, and basic pH conditions which favor the formation of the more reactive thiolate anion.[2]
Immediate Corrective Actions:
-
Reductive Treatment: The most direct way to cleave the disulfide bond is through a mild reduction.
-
TCEP Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective, odorless, and selective reducing agent that is stable in aqueous and organic solutions and works over a broad pH range.[3] Unlike thiol-based reducing agents like DTT, it does not require subsequent removal before many downstream applications.[3]
-
Procedure: Dissolve the contaminated this compound in a suitable deoxygenated solvent (e.g., ethanol or THF). Add a 1.5 to 5 molar excess of TCEP solution. Stir the reaction under an inert atmosphere (Argon or Nitrogen) at room temperature for 1-4 hours. The progress can be monitored by TLC or GC-MS.
-
-
Preventing Re-oxidation: Reduction is futile if the thiol is re-exposed to oxygen.
-
Inert Atmosphere: All handling, including the reductive workup and subsequent purification steps, must be performed under a rigorously maintained inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with argon or nitrogen for at least 30-60 minutes prior to use.[1]
-
Logical Troubleshooting Flow for Disulfide Contamination
Caption: Troubleshooting workflow for disulfide contamination.
Question: I am attempting to purify this compound via distillation, but my recovery yield is extremely low. What are the potential causes?
Answer: Low recovery during distillation can stem from several factors related to both the equipment setup and the chemical's properties.
Potential Causes & Solutions:
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head—just below the sidearm leading to the condenser.[4] If it is too high, the vapor will not reach it until the flask is overheated, leading to decomposition. If it is too low, the measured boiling point will be inaccurate, and you may stop the distillation prematurely.
-
System Leaks: A vacuum leak in a vacuum distillation setup or any leak in an atmospheric setup will prevent the vapor from reaching the condenser efficiently, causing loss of product to the atmosphere. Ensure all joints are properly sealed with appropriate grease (if applicable) and clamps.[5]
-
Distilling to Dryness: Never distill the flask to dryness.[4][5] This can lead to the formation of non-volatile, high-boiling residues and potentially hazardous peroxides.[4] Always leave a small amount of liquid in the distilling flask.
-
Inadequate Insulation: For high-boiling point compounds, insufficient heating or heat loss from the distillation head can prevent the vapor from reaching the condenser. While this compound is not extremely high-boiling, wrapping the distillation head and column with glass wool or aluminum foil can improve efficiency.[5]
Question: An intractable emulsion has formed during my acid-base extraction workup. How can I break it?
Answer: Emulsions are common in extractions when the densities of the aqueous and organic layers are similar or when surfactants are present.
Troubleshooting Steps:
-
Increase Ionic Strength: Add a small amount of a saturated sodium chloride solution (brine).[6] This increases the polarity and density of the aqueous layer, often forcing the separation of the organic phase.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the fine droplets.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
Frequently Asked Questions (FAQs)
Q1: What are the primary contaminants I should expect in commercial-grade this compound?
-
Di-tert-decyl disulfide: The most common impurity, formed by oxidation.[1][7]
-
Other Isomers: Depending on the synthesis route, other C10 thiol isomers may be present.
-
Residual Solvents/Reagents: Small amounts of solvents or starting materials from the manufacturing process.
Q2: What is the best method for purifying this compound to >99.5% purity? For achieving high purity, a multi-step approach is often best.
-
Acid-Base Extraction: This is an excellent first step to remove non-acidic organic impurities. The thiol is converted to its water-soluble thiolate salt with a base, washed with an organic solvent, and then regenerated by adding acid.[8][9]
-
Fractional Distillation: After initial purification, fractional distillation (under reduced pressure to lower the temperature and prevent degradation) is highly effective at separating the thiol from compounds with different boiling points, such as other isomers or the higher-boiling disulfide.
Q3: How should I properly store high-purity this compound to prevent degradation? Proper storage is critical to maintaining purity.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Container: Use a tightly sealed container, preferably an amber glass bottle with a PTFE-lined cap to prevent light exposure and leakage.[10]
Q4: What analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like isomers and the disulfide dimer.[11]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to detect impurities if their signals do not overlap with the product signals. The thiol proton (-SH) typically appears as a triplet around 1.3-1.6 ppm.
-
Ellman's Test (DTNB Assay): A colorimetric method to quantify the concentration of free thiol groups, which can be used to infer purity if the main impurity is the disulfide.[12]
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to remove neutral organic impurities. All steps should be performed under an inert atmosphere with deoxygenated solvents.
Principle: The weakly acidic thiol proton can be removed by a moderately strong base (like NaOH) to form a water-soluble sodium thiolate salt. Neutral impurities remain in the organic phase and are washed away. Re-acidification of the aqueous layer regenerates the purified thiol.[8][13]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in an appropriate organic solvent like diethyl ether or dichloromethane (100 mL) in a separatory funnel.
-
Extraction: Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution. Cap the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium thiolate) into a clean flask.
-
Washing: Re-extract the organic layer with another portion of 5% NaOH to ensure complete recovery. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Regeneration: Place the combined aqueous extracts in a flask and cool it in an ice bath. Slowly add 10% hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate or form an oily layer.[9]
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the purified thiol with two portions of fresh diethyl ether (50 mL each).
-
Drying & Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14][15]
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating this compound from impurities with significantly different boiling points, such as the disulfide dimer.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 174.35 | ~205-215 °C at 760 mmHg (est.) |
| Di-tert-decyl disulfide | 346.68 | >300 °C at 760 mmHg (est.) |
Step-by-Step Methodology:
-
Setup: Assemble a simple or fractional distillation apparatus suitable for vacuum work.[4] Use a boiling flask no more than two-thirds full of the crude thiol. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Ensure all joints are sealed. Slowly apply vacuum from a vacuum pump, protecting it with a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Product Collection: When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the main fraction.
-
Shutdown: Once the majority of the product has distilled over, or if the temperature begins to rise sharply, stop the distillation. Do not distill to dryness .[5] Allow the apparatus to cool completely before releasing the vacuum.
References
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?[Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-80. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Decanethiol. PubChem Compound Database. [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. [Link]
-
Cremers, C. M., & Jakob, U. (2013). Quantification of thiols and disulfides. Journal of Biological Chemistry, 288(37), 26489–26499. [Link]
-
Chem Survival. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2005). Thiol-disulfide exchange in human growth hormone. Journal of Pharmaceutical Sciences, 94(10), 2157–2168. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
Analytice. (n.d.). tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Disulfide Bond Formation of Thiols by Carbon Nanotubes. [Link]
-
Organic & Biomolecular Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. [Link]
-
Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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PubMed. (n.d.). The chromatographic purification of native types I, II, and III collagens. [Link]
-
IT Medical Team. (2012). Laboratory Techniques of Purification and Isolation. [Link]
-
National Center for Biotechnology Information. (2025). Latest Research Progress in High-Purity Material Purification Technology. [Link]
-
ResearchGate. (2025). Structural Analysis of Saturated Alkanethiolate Monolayers on Cu(100): Coexistence of Thiolate and Sulfide Species. [Link]
-
B. Kadrowski. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. [Link]
-
B. Kadrowski. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 3: Distillation. YouTube. [Link]
-
B. Kadrowski. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. YouTube. [Link]
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Technical Support Center: The Influence of Temperature on tert-Decanethiol SAM Ordering
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-decanethiol (t-DT) self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on the critical role of temperature in achieving well-ordered SAMs.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the formation of this compound SAMs?
Temperature directly influences the kinetics of SAM formation and the final structural order of the monolayer.[1] It affects several key processes:
-
Adsorption/Desorption Equilibrium: Temperature modulates the balance between t-DT molecules adsorbing onto the substrate and desorbing back into the solution or vapor phase.
-
Surface Diffusion: Higher temperatures provide the necessary thermal energy for adsorbed molecules to overcome diffusion barriers on the substrate surface. This increased mobility allows molecules to find thermodynamically favorable positions, leading to larger, more ordered domains and the reduction of defects like vacancy islands and domain boundaries.[1][2]
-
Molecular Conformation: The alkyl chains of the t-DT molecules have greater conformational freedom at elevated temperatures, which can facilitate better packing and ordering.
Q2: What is the optimal temperature range for forming highly ordered t-DT SAMs on gold?
While the ideal temperature can vary slightly based on solvent and substrate purity, studies on similar alkanethiols suggest that deposition at temperatures moderately above room temperature (e.g., 60-78 °C) can significantly improve the structural quality of the SAM.[1] It is crucial to avoid excessively high temperatures that could lead to increased desorption rates, multilayer formation, or even degradation of the thiol.[3][4]
Q3: Can I anneal a pre-formed t-DT SAM to improve its order?
Yes, thermal annealing is a common and effective post-deposition method to enhance the quality of alkanethiol SAMs.[2][5] This process can reduce structural defects and increase the size of ordered domains.[2] However, the annealing temperature and duration must be carefully controlled to prevent significant desorption of the molecules, which can lead to the formation of less dense "striped" phases.[2][6]
Q4: How does the bulky tert-butyl headgroup of t-DT affect its temperature-dependent ordering compared to linear alkanethiols?
The sterically demanding tert-butyl headgroup of t-DT can influence the packing density and ordering of the SAM compared to its linear counterparts. This bulkiness may necessitate slightly different optimal temperature parameters to achieve a well-ordered monolayer. The increased steric hindrance might require more thermal energy for the molecules to arrange into a closely packed structure.
Q5: What are the common characterization techniques to assess the ordering of t-DT SAMs as a function of temperature?
Several surface-sensitive techniques are employed to characterize SAM ordering:
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the SAM at the molecular level, allowing for direct visualization of ordered domains, defects, and phase transitions.[2][7]
-
Atomic Force Microscopy (AFM): Can be used to probe the topography and frictional properties of the SAM, which are sensitive to molecular packing and ordering.[6]
-
X-ray Photoelectron Spectroscopy (XPS): Offers information on the chemical composition and binding environment of the sulfur headgroup to the gold substrate, which can be correlated with monolayer integrity.[2][8]
-
Contact Angle Goniometry: While an indirect method, changes in the water contact angle can indicate variations in the surface energy and packing density of the SAM.[9]
-
Cyclic Voltammetry (CV): The reductive desorption potential of the thiol from the gold surface is sensitive to the packing density and intermolecular interactions within the SAM. A shift to a more negative potential often indicates a more ordered and stable monolayer.[10]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Problem 1: My t-DT SAM appears patchy and disordered, with small domain sizes, when prepared at room temperature.
-
Question: I followed a standard room temperature deposition protocol, but my STM images show a poorly ordered t-DT monolayer. What is happening and how can I fix this?
-
Underlying Cause: At room temperature, the surface mobility of the t-DT molecules may be insufficient to allow for long-range ordering.[11] The molecules can get kinetically trapped in disordered arrangements, leading to the formation of numerous small domains and a high density of defects.
-
Step-by-Step Solution:
-
Increase Deposition Temperature: Prepare the t-DT solution and immerse the gold substrate at an elevated temperature, for instance, in the range of 60-78 °C.[1] This will enhance the surface diffusion of the molecules, promoting the growth of larger, more crystalline domains.
-
Optimize Immersion Time: At higher temperatures, the kinetics of SAM formation are faster. You may need to adjust the immersion time accordingly. Start with a standard time (e.g., 12-24 hours) and then systematically vary it to find the optimal duration for your specific conditions.
-
Post-Deposition Annealing: If you are unable to perform the deposition at a higher temperature, you can try annealing the room-temperature-prepared SAM. After rinsing and drying the SAM, heat it in a controlled environment (e.g., under nitrogen or in a vacuum) at a moderate temperature (e.g., 70-100 °C) for a specific duration (e.g., 1-2 hours).[2] Be aware that annealing can sometimes lead to partial desorption, so optimization is key.[2][6]
-
Problem 2: After annealing my t-DT SAM, I observe striped patterns and a lower molecular density.
-
Question: I tried to improve the order of my SAM by annealing it, but now my STM images show areas with striped phases and it seems like I've lost some molecules from the surface. What went wrong?
-
Underlying Cause: The annealing temperature was likely too high or the duration too long, leading to the partial desorption of the t-DT molecules.[2] This reduction in surface coverage can induce a phase transition from a densely packed structure to a lower-density striped phase.[6][12]
-
Step-by-Step Solution:
-
Systematically Lower Annealing Temperature: Reduce the annealing temperature in increments (e.g., 10 °C) and characterize the SAM at each step to find the optimal temperature that promotes ordering without causing significant desorption.
-
Reduce Annealing Time: For a given temperature, shorten the annealing duration. It's possible that a shorter heat treatment is sufficient to improve order without inducing molecular loss.
-
Consider Vapor-Phase Annealing: An alternative approach is to anneal the SAM in the presence of a low partial pressure of t-DT vapor. This can help to maintain the surface coverage by replenishing any desorbed molecules, allowing for structural rearrangement without a net loss of material.[13]
-
Problem 3: My experimental results for t-DT SAMs are not reproducible, especially when the lab temperature fluctuates.
-
Question: I'm getting inconsistent results (e.g., varying contact angles, different electrochemical signatures) for my t-DT SAMs prepared on different days. I suspect it might be related to the ambient temperature in the lab. Is this possible?
-
Underlying Cause: Yes, fluctuations in ambient laboratory temperature can significantly impact the kinetics of SAM formation and the final structure of the monolayer, leading to poor reproducibility.[14] Even small temperature changes can alter the rate of adsorption, surface diffusion, and ultimately the degree of order in the final SAM.
-
Step-by-Step Solution:
-
Control the Deposition Environment: Whenever possible, perform the SAM deposition in a temperature-controlled environment, such as a water bath, incubator, or a dedicated temperature-controlled chamber.
-
Monitor and Record Temperature: Always monitor and record the temperature during your experiments. This will help you to correlate any variations in your results with temperature fluctuations.
-
Standardize Your Protocol: Ensure that all other experimental parameters, such as solution concentration, immersion time, and substrate cleaning procedures, are kept consistent between experiments.[15][16]
-
Data Presentation & Visualization
Table 1: Influence of Deposition Temperature on Alkanethiol SAM Characteristics on Au(111)
| Deposition Temperature (°C) | Domain Size | Defect Density (Vacancy Islands) | Overall Order | Reference |
| -20 | Small | High | Low | [1] |
| 25 (Room Temp) | Moderate | Moderate | Moderate | [1] |
| 60 | Large | Low | High | [1] |
| 78 | Very Large | Low (ripened islands) | Very High | [1] |
This table summarizes general trends observed for alkanethiols, which are expected to be applicable to t-DT.
Experimental Workflow: Temperature-Controlled SAM Preparation and Annealing
The following diagram illustrates a robust workflow for preparing and annealing t-DT SAMs to achieve high structural order.
Caption: Workflow for temperature-controlled t-DT SAM preparation.
Logical Relationship: Temperature's Impact on SAM Ordering
This diagram illustrates the causal relationships between temperature and the resulting quality of the SAM.
Caption: Influence of temperature on SAM formation pathways.
References
- Song, H., Kim, Y., & Jeong, H. (2020). Thermal annealing effect of alkanethiol monolayers on Au(111) in air. Applied Surface Science, 509, 145347.
- Lopinski, G. P., Moffat, D. J., & Wayner, D. D. M. (2000). Control of alkanethiolate monolayer structure using vapor-phase annealing. Langmuir, 16(10), 4698-4704.
- Kim, T., et al. (2012). Molecular Electron Transport Changes upon Structural Phase Transitions in Alkanethiol Molecular Junctions. ACS Nano, 6(5), 4164–4172.
- Benchchem. (n.d.). Technical Support Center: Preventing Contamination in Self-Assembled Monolayer (SAM) Experiments.
- Ramin, L., & Jabbarzadeh, A. (2016). Odd–Even Effects on the Structure, Stability, and Phase Transition of Alkanethiol Self-Assembled Monolayers. Langmuir, 32(37), 9494–9503.
- Wang, Y., & Zang, L. (2011). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 13(33), 14937-14946.
- He, Y., et al. (2004). Frictional properties of alkanethiol self-assembled monolayers with different thermal annealing. Journal of Applied Physics, 95(7), 3423-3429.
- Koscal, T., et al. (2016). Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold. The Journal of Physical Chemistry C, 120(21), 11518–11527.
- Godin, M., et al. (2004). Surface Stress, Kinetics, and Structure of Alkanethiol Self-Assembled Monolayers. Langmuir, 20(17), 7090–7096.
- Stoycheva, S., et al. (2012). Annealing effect for self-assembled monolayers formed from terphenylethanethiol on Au(111). Physical Chemistry Chemical Physics, 14(1), 229-235.
- Fu, Q., et al. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). The Journal of Physical Chemistry C, 121(48), 26864–26872.
- Wikipedia. (2023). Self-assembled monolayer.
- Lee, Y., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Molecules, 28(4), 1599.
- Noh, J., & Hara, M. (2000). Effect of Temperature on Structure of the Self-Assembled Monolayer of Decanethiol on Au(111) Surface. Langmuir, 16(13), 5523-5525.
- Bar-Even, D., et al. (2021). Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. The Journal of Physical Chemistry C, 125(33), 18274–18284.
- Li, Y., et al. (2010).
- Zhang, Y., et al. (2021). Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir, 37(4), 1569–1579.
- Kim, Y., et al. (2022). Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition. Molecules, 27(17), 5437.
- Lest, M., et al. (2008). Thermal stability of thiol and silane monolayers: A comparative study. Journal of Colloid and Interface Science, 325(2), 487-494.
- Sanders, J. E., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior.
- Li, Y., et al. (2010).
- Noh, J., & Hara, M. (2002). Effects of Immersion Temperature on Self-Assembled Monolayers of Octanethiol on Au(111). Langmuir, 18(5), 1953-1956.
- Sotthewes, K., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir, 38(33), 10243–10251.
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
- Ferreira, Q., et al. (2011). Characterization of self-assembled monolayers of thiols on gold using scanning tunneling microscopy.
- T-Raissi, A., et al. (2018). Thermodynamics of Alkanethiol Self-Assembled Monolayer Assembly on Pd Surfaces. ECS Transactions, 85(13), 1067.
- Wang, Y., et al. (2021). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. The Journal of Physical Chemistry C, 125(43), 23936–23945.
- Zharnikov, M., & Grunze, M. (2002). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. The Journal of Physical Chemistry B, 106(4), 8746-8759.
- Sotthewes, K., et al. (2018). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. The Journal of Physical Chemistry C, 122(15), 8430-8436.
- Vela, M. E. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs): A Step-by-Step Guide for Solution-Based Self-Assembly.
- Kumar, A., & Sharma, S. (2015). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of Advanced Technology in Engineering and Science, 3(1).
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Sotthewes, K., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir, 38(33), 10243–10251.
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Technical Support Center: Tert-Decanethiol Self-Assembled Monolayers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-decanethiol self-assembled monolayer (SAM) deposition. This guide, designed by our team of senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high-quality, single-layer films. We understand that preventing multilayer formation is critical for the successful application of SAMs in your research and development endeavors.
Understanding this compound SAM Formation: The Foundation of Control
The spontaneous organization of this compound molecules on a substrate is a complex process driven by the strong affinity between the sulfur headgroup and the surface.[1][2] Van der Waals interactions between the alkyl chains further stabilize the assembly, leading to a densely packed monolayer.[1][3] However, deviations from ideal conditions can disrupt this delicate balance and lead to the undesirable formation of multilayers.
The formation of a well-ordered SAM is a two-step process: an initial, rapid adsorption of thiol molecules onto the substrate, followed by a slower reorganization phase where the molecules arrange into a densely packed, ordered structure.[1] This reorganization can take several hours to complete.[1]
Troubleshooting Guide: Preventing Multilayer Formation
This section addresses specific issues that can lead to multilayer formation during this compound deposition. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: Inconsistent or Patchy Multilayer Formation Across the Substrate
Primary Suspect: Inadequate substrate cleanliness.
Causality: The quality of the self-assembled monolayer is critically dependent on the cleanliness of the substrate.[1][4] Organic contaminants, dust particles, or even a non-uniform native oxide layer can act as nucleation sites for multilayer growth or inhibit the formation of a well-ordered monolayer.[4]
Troubleshooting Protocol:
-
Rigorous Substrate Cleaning:
-
For gold substrates, a common and effective cleaning method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[4][5]
-
Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.[5][6]
-
Immerse the substrate in the piranha solution for 5-10 minutes.[5]
-
Thoroughly rinse the substrate with deionized water and then with a high-purity solvent like ethanol.[5]
-
Dry the substrate under a stream of high-purity nitrogen gas immediately before use.[5]
-
-
Alternative Cleaning Methods:
-
Maintain a Clean Environment:
Issue 2: Uniform Multilayer Deposition Across the Entire Substrate
Primary Suspects: Incorrect thiol concentration, prolonged immersion time, or inappropriate solvent.
Causality: While a certain concentration and immersion time are necessary to achieve a complete monolayer, excessive amounts of this compound or extended exposure can promote the physisorption of additional layers on top of the initial chemisorbed monolayer. The choice of solvent also plays a crucial role in the kinetics and quality of SAM formation.[1]
Troubleshooting Protocol:
-
Optimize Thiol Concentration:
-
Prepare a dilute solution of this compound, typically in the range of 1-10 mM in a high-purity solvent like ethanol.[5]
-
Start with a lower concentration (e.g., 1 mM) and gradually increase if monolayer coverage is incomplete.
-
-
Control Immersion Time:
-
While longer immersion times can lead to better-ordered monolayers, excessive time can promote multilayer formation.[7]
-
A typical immersion time of 12-24 hours at room temperature is sufficient for the formation of a well-ordered monolayer.[5]
-
For initial optimization, you can test a range of immersion times (e.g., 12, 18, and 24 hours) to find the optimal window for your specific system.
-
-
Solvent Selection and Purity:
-
Ethanol is the most commonly used solvent for alkanethiol SAM formation due to its ability to dissolve a wide range of thiols and its availability in high purity.[1]
-
Ensure the use of anhydrous solvent, as water can negatively impact the quality of the SAM.[5]
-
While non-polar solvents like hexane or heptane can lead to faster SAM formation, the resulting monolayers may be less organized than those formed in ethanol.[1]
-
Issue 3: Crystalline or Aggregated Structures on the Surface
Primary Suspect: Thiol impurities.
Causality: The presence of impurities in the this compound source material can significantly disrupt the self-assembly process.[3] These impurities can co-adsorb on the surface, leading to a disordered monolayer and potentially acting as nucleation sites for multilayer growth.[3][9]
Troubleshooting Protocol:
-
Verify Thiol Purity:
-
Use high-purity this compound (≥95% or higher is recommended).
-
If the purity is questionable, consider purifying the thiol by distillation or chromatography.
-
-
Proper Thiol Handling and Storage:
-
Store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid repeated freeze-thaw cycles.
-
Use fresh solutions for each deposition to minimize the impact of potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for this compound deposition?
A1: Gold is the most common and well-studied substrate for alkanethiol SAMs due to its inertness and the strong, stable bond it forms with sulfur.[1][2] Other suitable substrates include silver, copper, and palladium.[10][11][12][13]
Q2: How does temperature affect multilayer formation?
A2: Higher deposition temperatures can lead to more ordered SAMs with fewer defects by providing the molecules with more thermal energy to overcome diffusion barriers and find their optimal packing arrangement.[14] However, excessively high temperatures can also increase the rate of desorption and potentially lead to disordered films.[10] For most applications, room temperature deposition is sufficient.[5]
Q3: Can I reuse the thiol solution?
A3: It is not recommended to reuse the thiol solution. Over time, the thiol can degrade or become contaminated, which will negatively impact the quality and reproducibility of your SAMs. Always prepare a fresh solution for each experiment.[7][8]
Q4: How can I confirm that I have a monolayer and not a multilayer?
A4: Several surface-sensitive analytical techniques can be used to characterize the thickness and quality of your SAM. These include:
-
Ellipsometry: To measure the thickness of the film.
-
Contact Angle Goniometry: To assess the hydrophobicity and uniformity of the surface.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the surface.
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the surface morphology and molecular packing.[1]
Q5: What is the role of the solvent in SAM formation?
A5: The solvent plays a complex role in the self-assembly process. It not only dissolves the thiol but also interacts with the substrate.[1] The solvent molecules must be displaced from the surface for the thiol to adsorb, and this can affect the kinetics of SAM formation.[1] Polar solvents like ethanol generally lead to more well-ordered and dense monolayers compared to non-polar solvents.[15]
Experimental Workflow & Data Presentation
Standard Protocol for this compound Monolayer Deposition on Gold
This protocol outlines the key steps for achieving a high-quality monolayer.
| Step | Procedure | Key Considerations |
| 1. Substrate Preparation | Clean gold substrate with piranha solution, rinse with DI water and ethanol, and dry with nitrogen. | Perform in a clean environment.[7][8] Piranha solution is highly corrosive.[5][6] |
| 2. Solution Preparation | Prepare a 1 mM solution of this compound in anhydrous ethanol. | Use high-purity thiol and solvent.[3][5] |
| 3. SAM Deposition | Immerse the cleaned substrate in the thiol solution for 18-24 hours at room temperature. | Purge the container with an inert gas to minimize oxidation.[5] |
| 4. Rinsing | Remove the substrate and rinse thoroughly with fresh ethanol to remove physisorbed molecules. | This step is crucial to remove excess, non-chemisorbed thiol.[5] |
| 5. Drying | Dry the substrate under a stream of high-purity nitrogen. | Avoid airborne contaminants. |
| 6. Characterization | Analyze the SAM using techniques like ellipsometry, contact angle, and AFM. | Confirm monolayer formation and quality. |
Visualizing the Deposition Process
The following diagram illustrates the critical steps and potential pitfalls in the this compound deposition workflow.
Caption: Workflow for this compound SAM deposition highlighting critical control points.
Mechanistic Insights into Multilayer Formation
The following diagram illustrates the competing processes of monolayer self-assembly and multilayer formation.
Caption: Simplified mechanism of SAM formation and the onset of multilayering.
References
- A Technical Guide to Substrate Selection for Self-Assembled Monolayer (SAM) Deposition - Benchchem.
- Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics.
- Deposition of Self-Assembled Monolayers (SAMs) | SAM Coating - Ossila.
- An In-depth Technical Guide to Self-Assembled Monolayers (SAMs) - Benchchem.
- Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100) | Langmuir - ACS Publications.
- Kinetics of self-assembled monolayer formation on individual nanoparticles.
- Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir - ACS Publications.
- Preparing Self-Assembled Monolayers - Sigma-Aldrich.
- A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents | Request PDF - ResearchGate.
- Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group.
- Self-Assembled Monolayers: Advantages of Pure Alkanethiols - Sigma-Aldrich.
- Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment.
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate.
- Growth kinetics of decanethiol monolayers self-assembled on Au(111) by molecular beam deposition - The Schreiber Group.
- Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC - NIH.
- Effect of Temperature on Structure of the Self-Assembled Monolayer of Decanethiol on Au(111) Surface | Request PDF - ResearchGate.
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - RSC Publishing.
- Studying the Kinetics of Thiols' Self-Assembled Monolayer Formation in Microfluidic Channels | Request PDF - ResearchGate.
- Kinetics of self-assembled monolayer formation on individual nanoparticles - Illinois Experts.
- Molecular Self-Assembly - Sigma-Aldrich.
- Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - MDPI.
- Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC - NIH.
- Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases | Langmuir - ACS Publications.
- Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy - ResearchGate.
- Thermodynamics of Alkanethiol Self-Assembled Monolayer Assembly on Pd Surfaces.
- Effect of Multilayer versus Monolayer Dodecanethiol on Selectivity and Pattern Integrity in Area Selective Atomic Layer Deposition | Request PDF - ResearchGate.
- Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions | Request PDF - ResearchGate.
- Effect of gold deposition onto titanium on the adsorption of alkanethiols as the protein linker functionalizing the metal surface - PubMed.
- Theoretical and Experimental Investigation of Microphase Separation in Mixed Thiol Monolayers on Silver Nanoparticles. | Sigma-Aldrich - Merck Millipore.
- Structural Analysis of Saturated Alkanethiolate Monolayers on Cu(100): Coexistence of Thiolate and Sulfide Species | Semantic Scholar.
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Validation & Comparative
A Tale of Two Thiols: A Comparative Guide to Self-Assembled Monolayers of n-Decanethiol and tert-Decanethiol
For the Researcher Navigating the Nuances of Surface Functionalization
In the realm of nanotechnology and surface science, self-assembled monolayers (SAMs) of alkanethiols on gold substrates stand as a cornerstone technology. Their ability to form highly ordered, single-molecule-thick films has paved the way for advancements in fields ranging from biosensing and drug delivery to corrosion inhibition and molecular electronics. The structure of the constituent alkanethiol, particularly the arrangement of its alkyl chain, plays a pivotal role in dictating the final properties of the SAM.
This guide delves into a comparative analysis of two isomeric C10 thiols: the linear n-decanethiol and the sterically hindered tert-decanethiol. While n-decanethiol is a well-characterized building block for forming densely packed and highly ordered SAMs, the bulky tertiary-butyl group of this compound introduces significant steric constraints that fundamentally alter the self-assembly process and the resulting monolayer characteristics. This comparison will provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle changes in molecular architecture can be leveraged to tailor surface properties for specific applications.
The Linear Standard: n-Decanethiol Self-Assembled Monolayers
Self-assembled monolayers of n-decanethiol on gold are a classic example of the power of van der Waals interactions and chemisorption working in concert to create a highly organized interface. The linear nature of the decyl chain allows for close packing of the molecules on the gold surface, leading to a quasi-crystalline structure.
Upon immersion of a gold substrate into a dilute solution of n-decanethiol, the thiol headgroups readily chemisorb onto the gold surface, forming a strong gold-thiolate bond. Subsequently, the alkyl chains arrange themselves to maximize van der Waals interactions, resulting in a densely packed monolayer with the alkyl chains tilted at an angle of approximately 30° with respect to the surface normal. This ordered arrangement imparts a hydrophobic character to the surface and provides a significant barrier to mass transport, which is crucial for applications such as corrosion protection.
The Branched Disruptor: The Predicted Impact of this compound
Direct and extensive experimental data on the self-assembly of this compound is less prevalent in the scientific literature compared to its linear counterpart. However, based on fundamental principles of steric hindrance and studies of other branched-chain thiols, we can predict the behavior of this compound in SAM formation.
The defining feature of this compound is the bulky tert-butyl group positioned directly adjacent to the sulfur headgroup. This steric bulk is expected to significantly disrupt the close packing that is characteristic of linear alkanethiol SAMs. The tert-butyl group will physically prevent adjacent molecules from achieving the same proximity as linear chains, leading to a less ordered and more loosely packed monolayer.
This disruption in packing has several predicted consequences for the properties of the resulting SAM:
-
Lower Packing Density: The surface coverage of this compound molecules is anticipated to be significantly lower than that of n-decanethiol.
-
Increased Disorder: The alkyl chains in a this compound SAM are likely to be more disordered, with a wider distribution of tilt angles and a higher prevalence of gauche defects.
-
Altered Surface Properties: The less dense and more disordered nature of the monolayer will likely result in a less hydrophobic surface compared to a well-ordered n-decanethiol SAM.
-
Reduced Barrier Properties: The increased spacing between molecules is expected to compromise the barrier properties of the monolayer, making it less effective at preventing corrosion or blocking electrochemical reactions.
Head-to-Head Comparison: n-Decanethiol vs. This compound SAMs
The following table summarizes the expected differences in the properties of SAMs formed from n-decanethiol and this compound. The values for n-decanethiol are based on established experimental data, while the properties for this compound are predicted based on the principles of steric hindrance and data from other branched alkanethiols.
| Property | n-Decanethiol SAMs | This compound SAMs (Predicted) | Causality |
| Molecular Packing | Highly ordered, quasi-crystalline | Disordered, loosely packed | The linear alkyl chain of n-decanethiol allows for strong van der Waals interactions and close packing. The bulky tert-butyl group of this compound introduces steric hindrance, preventing close packing. |
| Packing Density | High | Low | Steric hindrance from the tert-butyl group increases the footprint of each molecule on the surface, reducing the number of molecules that can adsorb per unit area. |
| Monolayer Thickness | ~1.3 - 1.5 nm (ellipsometry) | Thinner than n-decanethiol SAMs | A more disordered and less upright orientation of the alkyl chains due to reduced van der Waals interactions will result in a smaller average film thickness. |
| Water Contact Angle | ~110° - 115° | Lower than n-decanethiol SAMs (~90° - 100°) | The less dense packing and increased disorder expose more of the underlying substrate and create a less uniform hydrophobic surface. |
| Thermal Stability | Relatively high desorption temperature | Lower desorption temperature | Weaker van der Waals interactions between the alkyl chains in the less densely packed this compound SAM will result in a lower energy barrier for desorption. |
| Barrier Properties | Excellent barrier to ion and electron transport | Poor barrier properties | The increased intermolecular spacing in the this compound SAM provides more pathways for molecules and ions to penetrate the monolayer and reach the gold surface. |
Visualizing the Difference: Molecular Packing Diagrams
To visually represent the profound impact of the alkyl chain structure on monolayer formation, the following diagrams illustrate the predicted packing of n-decanethiol and this compound on a gold surface.
Caption: Predicted molecular packing of n-decanethiol vs. This compound.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the formation and characterization of alkanethiol SAMs on gold, which can be adapted for both n-decanethiol and this compound.
I. Substrate Preparation
-
Obtain Gold Substrates: Start with silicon wafers coated with a thin layer of titanium or chromium (as an adhesion layer) followed by a 50-200 nm layer of gold.
-
Cleaning:
-
Rinse the substrates with ethanol and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Thoroughly rinse the substrates with deionized water and then ethanol.
-
Dry the substrates again under a stream of nitrogen.
-
For optimal results, substrates can be further cleaned by UV-ozone treatment for 10-15 minutes immediately before use.
-
II. SAM Formation
-
Prepare Thiol Solutions: Prepare 1 mM solutions of n-decanethiol and this compound in absolute ethanol.
-
Immersion: Immediately immerse the cleaned gold substrates into the respective thiol solutions.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Rinsing: After incubation, remove the substrates from the thiol solutions and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen.
III. Characterization
-
Contact Angle Goniometry:
-
Place a droplet of deionized water (typically 1-5 µL) onto the SAM surface.
-
Measure the static contact angle using a goniometer.
-
Perform measurements at multiple locations on each sample to ensure uniformity.
-
A higher contact angle indicates a more hydrophobic surface.
-
-
Ellipsometry:
-
Use a spectroscopic ellipsometer to measure the change in polarization of light upon reflection from the SAM-coated surface.
-
Model the data using a suitable optical model (e.g., a Cauchy layer on a gold substrate) to determine the thickness of the SAM.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition and chemical states of the SAM surface.
-
Confirm the presence of sulfur and carbon, and the absence of contaminants.
-
The attenuation of the gold signal can be used to estimate the thickness and packing density of the monolayer.
-
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM):
-
Image the surface morphology of the SAM at the molecular or nanoscale.
-
STM can provide detailed information about the packing and ordering of the molecules.
-
AFM can be used to assess the uniformity and defect density of the monolayer.
-
The Causality Behind Experimental Choices
-
Piranha and UV-Ozone Cleaning: These aggressive cleaning methods are essential to remove any organic contaminants from the gold surface, ensuring that the thiol molecules have direct access to the gold for chemisorption. A clean surface is critical for the formation of a well-ordered SAM.
-
Dilute Thiol Solution: Using a millimolar concentration of the thiol in a solvent like ethanol provides a balance between a sufficient supply of molecules to the surface and preventing the formation of multilayers or aggregates in the solution.
-
Long Incubation Time: While the initial adsorption of thiols is rapid, the formation of a highly ordered monolayer is a slower process that involves the rearrangement of molecules on the surface to maximize van der Waals interactions. An 18-24 hour incubation period allows for this ordering to occur.
-
Thorough Rinsing: Rinsing with fresh solvent is crucial to remove any non-chemisorbed (physisorbed) thiol molecules from the surface, ensuring that the characterized properties are solely due to the self-assembled monolayer.
Conclusion: Tailoring Surfaces with Molecular Precision
The comparison between n-decanethiol and this compound provides a compelling illustration of how molecular architecture dictates the structure and properties of self-assembled monolayers. The linear n-decanethiol serves as a reliable building block for creating robust, well-ordered, and hydrophobic surfaces. In contrast, the steric hindrance introduced by the tert-butyl group in this compound is predicted to yield more disordered and loosely packed monolayers with distinct surface properties.
For researchers in drug development and other fields, this understanding is paramount. The choice between a linear and a branched alkanethiol allows for the precise tuning of surface energy, packing density, and barrier properties. This control is essential for applications such as creating patterned surfaces for cell culture, designing biosensors with specific binding characteristics, and developing drug delivery systems with controlled release profiles. By understanding the fundamental principles of self-assembly and the impact of molecular structure, scientists can rationally design and fabricate functional surfaces with unprecedented precision.
References
-
Bain, C. D., et al. (1989). Formation of monolayers by the coadsorption of thiols on gold: variation in the length of the alkyl chain. Journal of the American Chemical Society, 111(18), 7164-7175. [Link]
-
Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1170. [Link]
-
Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]
-
Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Decanethiol. National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to Tert-Decanethiol and Other Branched Alkanethiols for Advanced Applications
Introduction: The Critical Role of Molecular Architecture in Surface Science and Materials Chemistry
In the realms of materials science, nanotechnology, and drug development, the ability to precisely control the chemical and physical properties of surfaces at the molecular level is paramount. Alkanethiols have emerged as foundational building blocks in this pursuit, celebrated for their capacity to spontaneously form highly organized, single-molecule-thick films—known as self-assembled monolayers (SAMs)—on the surfaces of noble metals.[1][2] This guide provides an in-depth comparative analysis of tert-decanethiol and other branched alkanethiols, moving beyond simple descriptions to explore how the strategic introduction of steric hindrance dictates their physicochemical properties, reactivity, and ultimate performance in key scientific applications. For researchers and developers, understanding these structure-property relationships is crucial for the rational design of functional surfaces, tailored nanoparticles, and novel catalytic systems.
Chapter 1: The Principle of Steric Hindrance in Branched Alkanethiols
Steric hindrance is a concept in which the spatial arrangement of atoms or groups within a molecule affects its reactivity and intermolecular interactions.[3] In the context of alkanethiols, the branching of the alkyl chain, particularly near the sulfur headgroup, introduces significant steric bulk. This bulkiness creates repulsion between adjacent molecules, fundamentally influencing how they can pack on a surface or approach a reactive center.[4][5]
Unlike their linear counterparts, such as 1-decanethiol, which can pack into dense, quasi-crystalline arrays, branched isomers like this compound (2-methylnonane-2-thiol) possess a bulky tertiary carbon atom directly attached to the sulfur. This architecture physically obstructs the close packing that is driven by van der Waals forces between adjacent alkyl chains, leading to profound differences in the resulting material's properties.[1][6]
Caption: Isomeric structures of C10 alkanethiols.
Chapter 2: Comparative Physicochemical Properties
The molecular structure directly impacts macroscopic physical properties. A comparison between this compound, its linear isomer 1-decanethiol, and the well-documented, smaller branched analogue tert-butyl mercaptan, reveals key differences. Generally, the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular van der Waals forces, often leading to lower boiling points compared to their linear counterparts of similar molecular weight.
| Property | This compound | 1-Decanethiol (n-Decanethiol) | Tert-Butyl Mercaptan |
| IUPAC Name | 2-methylnonane-2-thiol[7][] | Decane-1-thiol[9] | 2-methylpropane-2-thiol[10] |
| Molecular Formula | C₁₀H₂₂S[7][11] | C₁₀H₂₂S[9][12] | C₄H₁₀S[10] |
| Molecular Weight | 174.35 g/mol [7][11] | 174.35 g/mol [9] | 90.19 g/mol [10] |
| Boiling Point | Data not readily available | ~241 °C | 62-65 °C |
| Density | Data not readily available | ~0.84 g/mL | ~0.80 g/mL at 25°C |
| Structure | Tertiary Thiol | Primary Thiol | Tertiary Thiol |
| XLogP3 | 4.5[7][11] | 5.5[9] | 1.5[10] |
XLogP3 is a computed measure of hydrophobicity.
Chapter 3: Performance in Self-Assembled Monolayers (SAMs)
The most significant divergence between linear and branched alkanethiols is observed in their self-assembly behavior on surfaces, particularly gold. This application area provides a clear window into the functional consequences of steric hindrance.
The Consequence of Branching on Monolayer Structure
The formation of a high-quality SAM is a thermodynamically driven process involving the strong, semi-covalent gold-thiolate bond (~45 kcal/mol) and the weaker, but collectively significant, van der Waals interactions between the alkyl chains.[1] For linear alkanethiols with ten or more carbons, these chain-chain interactions are maximized when the molecules adopt a tilted, all-trans conformation, resulting in a densely packed (√3 × √3)R30° structure on Au(111) surfaces.[1][13]
In stark contrast, the bulky tertiary headgroup of this compound prevents this ordered, dense packing. The steric clash between neighboring molecules forces them further apart, resulting in a monolayer that is inherently more disordered, less dense, and possesses a higher degree of conformational freedom (gauche defects) within the alkyl chains.[6] This structural difference has critical implications for the monolayer's function:
-
Barrier Properties: SAMs from linear thiols form excellent barriers against corrosion and electron transfer. The less-ordered structure of a this compound SAM creates more pinholes and defects, rendering it a significantly less effective barrier.[14]
-
Surface Energy: The exposed surface of a well-ordered linear alkanethiol SAM is a uniform, low-energy plane of methyl groups. A branched thiol SAM exposes more of the underlying methylene groups and substrate, leading to a higher and more heterogeneous surface energy.
Supporting Experimental Data
The structural differences are readily quantified using standard surface analysis techniques. The data below is representative of typical results comparing well-ordered linear SAMs with more disordered branched SAMs.
| Parameter | SAM from 1-Decanethiol | SAM from this compound | Rationale for Difference |
| Advancing Water Contact Angle | ~112°[15] | < 100° (Estimated) | A lower angle indicates a more disordered, less hydrophobic surface due to poor packing. |
| Ellipsometric Thickness | ~13 Å | < 13 Å (Estimated) | Disordered, less-tilted chains result in a thinner effective monolayer. |
| Reductive Desorption Potential | More Negative (e.g., -1.1 V)[16] | Less Negative (e.g., -0.9 V) | A less negative potential indicates weaker intermolecular stabilization and easier removal from the surface. |
Experimental Workflow: Preparation and Characterization of Alkanethiol SAMs
The causality behind a robust experimental protocol is to ensure a clean, reproducible starting surface and to allow the self-assembly process to reach thermodynamic equilibrium.
Caption: Workflow for SAM preparation and analysis.
Protocol 1: Preparation of Alkanethiol SAMs on Gold
-
Substrate Cleaning:
-
Clean gold-coated silicon wafers by sonicating sequentially in acetone and ethanol for 5 minutes each. This removes gross organic contamination.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Treat the substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to remove residual hydrocarbons and create a hydrophilic, high-energy surface.[17]
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkanethiol (e.g., this compound) in absolute ethanol. The dilute concentration prevents the formation of multilayers.
-
Immediately immerse the freshly cleaned gold substrates into the thiol solution.[18]
-
Seal the container and allow it to incubate at room temperature for 18-24 hours in a dark, vibration-free environment. This extended time is critical for the monolayer to anneal and minimize defects.[1]
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with copious amounts of fresh ethanol to wash away any non-chemisorbed (physisorbed) molecules.
-
Dry the substrates again under a stream of nitrogen.
-
Store in a clean, dry environment (e.g., a desiccator) prior to analysis.
-
Chapter 4: Applications in Catalysis and Drug Development
The influence of steric hindrance extends beyond surface packing into the domains of catalysis and chemical synthesis, which are central to drug discovery and development.
Alkanethiols as Ligands and Intermediates
Alkanethiols are widely used as capping ligands to stabilize metal nanoparticles (NPs), such as gold nanoparticles (AuNPs), which have applications in diagnostics and drug delivery.[19] The structure of the thiol ligand, including its steric bulk, is a key parameter for controlling the size, shape, and stability of the resulting NPs during synthesis.[20] While linear thiols provide strong stabilization through dense packing, bulky branched thiols can create a more accessible NP surface for subsequent reactions or interactions with biological targets.
Furthermore, thiols are common intermediates in the synthesis of agrochemicals and pharmaceuticals.[21] The reactivity of the thiol group can be tuned by the steric environment of its adjacent alkyl structure, influencing reaction pathways and yields.
The Role of Steric Tuning in Catalysis
In homogeneous catalysis, the ligands coordinated to a metal center define its reactivity and selectivity. Bulky, sterically demanding ligands are often used to control the coordination number of the metal, create a specific "pocket" for substrate binding, and influence the stereochemical outcome of a reaction.[22] This principle is a cornerstone of modern asymmetric catalysis.
While this compound itself is not a complex phosphine ligand, the principle of using its steric bulk is directly relevant. As a ligand, its tertiary structure would create a unique steric and electronic environment around a metal center, potentially enabling novel reactivity. This strategy of "late-stage functionalization," where the structure of a complex molecule like a drug candidate is modified, is a powerful tool for expediting the optimization of biological properties.[23] A catalyst system that can tolerate or even utilize steric bulk is therefore highly valuable.[22]
Protocol 2: Synthesis of Thiol-Stabilized Gold Nanoparticles (AuNPs)
This protocol is a modified Brust-Schiffrin method, which demonstrates the role of thiols as capping agents.[19]
-
Phase Transfer of Gold Salt:
-
In a flask, dissolve 30 mg of hydrogen tetrachloroaurate(III) (HAuCl₄) in 10 mL of deionized water.
-
In a separate flask, dissolve 110 mg of tetraoctylammonium bromide (TOAB) in 25 mL of toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic (toluene) phase, which turns deep orange. Separate and collect the organic phase.
-
-
Ligand Addition:
-
To the organic phase, add a solution of the desired thiol (e.g., 25 mg of this compound or an equimolar amount of 1-decanethiol) in 2 mL of toluene. Stir for 10 minutes. The thiol acts as the stabilizing ligand.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh, ice-cold solution of 30 mg of sodium borohydride (NaBH₄) in 10 mL of deionized water. NaBH₄ is a strong reducing agent.
-
Add the NaBH₄ solution to the stirring organic phase dropwise over 15 minutes. A rapid color change from orange to deep red or purple indicates the formation of AuNPs.
-
Allow the reaction to stir vigorously for at least 4 hours to ensure complete reaction and ligand exchange.
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel and discard the aqueous layer.
-
Wash the organic layer three times with deionized water.
-
Remove the toluene under reduced pressure (rotary evaporation) to obtain the thiol-capped AuNPs as a solid.
-
The resulting NPs can be redispersed in a nonpolar solvent for characterization (e.g., via UV-Vis Spectroscopy and Transmission Electron Microscopy).
-
Chapter 5: Conclusion and Application Outlook
The choice between this compound and other alkanethiols is not a matter of one being superior, but of selecting the right tool for a specific scientific objective. The defining characteristic of this compound and similar tertiary thiols is their significant steric hindrance, which contrasts sharply with the minimal steric profile of their linear isomers.
-
Linear Alkanethiols (e.g., 1-Decanethiol) are the molecules of choice for applications requiring maximum surface order, density, and passivation. They excel at creating robust barrier layers for corrosion protection, patterning uniform hydrophobic surfaces, and forming the foundation for well-defined biosensors.
-
Branched Alkanethiols (e.g., this compound) offer a means to deliberately introduce disorder and free volume into a monolayer. This can be advantageous for creating surfaces that resist non-specific protein adsorption, for fabricating mixed monolayers where the bulky thiol acts as a "spacer" for other functional molecules, or for tuning the ligand environment in catalysis and nanoparticle synthesis.
The following decision-making guide can assist researchers in selecting an appropriate thiol based on their application goals.
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A Comparative Guide to the Definitive Purity Assessment of tert-Decanethiol by Quantitative NMR (qNMR)
Executive Summary
The precise determination of purity for raw materials like tert-decanethiol is a cornerstone of quality control in research and industrial applications, directly impacting reaction yields, product safety, and the integrity of scientific data. This guide presents quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, direct, and highly accurate method for the purity validation of this compound. We will explore the fundamental principles that grant qNMR its metrological authority, provide a detailed, self-validating experimental protocol, and objectively compare its performance against traditional chromatographic and titrimetric techniques. This document serves as a comprehensive resource for researchers, quality control analysts, and drug development professionals seeking a robust and defensible method for chemical purity assessment.
Introduction: The Challenge of Quantifying Aliphatic Thiols
This compound, a branched-chain aliphatic thiol, is utilized in various chemical syntheses, including as a chain transfer agent in polymerization and in the formation of self-assembled monolayers. Its purity is critical, as impurities can introduce structural defects or undesirable side reactions. However, quantifying aliphatic thiols presents unique analytical challenges:
-
Volatility: Low molecular weight thiols can be volatile, complicating sample handling and potentially leading to inaccurate results in gravimetric or chromatographic analyses if not handled properly.
-
Oxidative Instability: The sulfhydryl (-SH) group is susceptible to oxidation, readily forming disulfide (R-S-S-R) linkages upon exposure to air. This instability can alter the purity profile of a sample between the time of sampling and analysis.
-
Lack of Chromophore: Aliphatic thiols lack a strong UV-Vis chromophore, making direct quantification by HPLC with UV detection insensitive and often necessitating derivatization, which introduces additional reaction and purification steps.[1][2]
Quantitative NMR (qNMR) emerges as a superior solution, circumventing many of these issues by directly probing the molecular structure in a way that is largely insensitive to the physical properties of the analyte.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a chemically identical reference standard, ¹H qNMR is a primary ratio method. Its authority is grounded in a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal .[3][4][5]
This principle allows for the determination of the purity of an analyte by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) and comparing the integral ratios of specific, well-resolved signals from each compound. By using an internal standard with a certified purity traceable to a national metrology institute like NIST, the qNMR measurement itself becomes traceable to the International System of Units (SI).[6][7] This establishes a robust and defensible chain of metrological traceability, a critical requirement in regulated industries.[6]
Experimental Design: A Validated ¹H qNMR Protocol for this compound
The validity of a qNMR experiment hinges on meticulous experimental design and execution. Each parameter is chosen to eliminate systematic errors and ensure the fundamental proportionality of signal to nuclei count is maintained.
Causality Behind Experimental Choices
-
Internal Standard (IS) Selection: The choice of IS is paramount. For this compound, Maleic Anhydride is an excellent candidate.
-
Why Maleic Anhydride? It possesses a simple ¹H NMR spectrum with a single, sharp singlet for its two equivalent olefinic protons, typically around 7.0 ppm. This region is highly unlikely to overlap with the aliphatic signals of this compound. It is a stable, non-volatile solid that can be weighed with high accuracy and is available as a Certified Reference Material (CRM).[8] The key criteria for IS selection include high purity, chemical inertness towards the analyte and solvent, and spectral simplicity with no overlapping resonances.[9][10]
-
-
Solvent Selection: Deuterated Chloroform (CDCl₃) is the preferred solvent.
-
Why CDCl₃? It provides excellent solubility for both the nonpolar this compound and the moderately polar maleic anhydride. Its residual solvent signal (CHCl₃) at ~7.26 ppm is distinct and does not interfere with the quantifiable signals of the analyte or the IS.[11]
-
-
Signal Selection for Quantification:
-
Analyte (this compound): The complex multiplet signals from the aliphatic protons (CH, CH₂, CH₃ groups) should be integrated. The broad, exchangeable sulfhydryl (-SH) proton signal is not used for quantification due to its variable chemical shift and potential for rapid chemical exchange, which can affect its lineshape and integral accuracy.[12]
-
Internal Standard (Maleic Anhydride): The sharp singlet corresponding to the two olefinic protons is used for quantification.
-
Step-by-Step Experimental Protocol
-
High-Precision Weighing:
-
Using a calibrated analytical microbalance (readability of 0.01 mg or better), accurately weigh approximately 15 mg of the Maleic Anhydride internal standard into a clean, dry vial.[9][13] Record the mass (m_IS).
-
To the same vial, add approximately 25 mg of the this compound sample. Record the mass (m_Analyte). The use of an appropriate mass ratio ensures a signal intensity ratio close to 1:1, which optimizes accuracy.[9]
-
-
Sample Dissolution:
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Cap the vial securely and vortex until both the analyte and the internal standard are fully dissolved.
-
-
Transfer to NMR Tube:
-
Using a glass pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer and allow at least 5 minutes for thermal equilibration.[14]
-
Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity, indicated by sharp, symmetrical peak shapes.
-
Critical Acquisition Parameters:
-
Pulse Program: Use a standard single 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified (both analyte and IS). A conservative value of 30 seconds is recommended to ensure complete magnetization recovery for all protons, which is essential for accurate integration.
-
Number of Scans (ns): Set to 16 or 32 scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[14]
-
Dummy Scans (ds): Use 4 dummy scans to allow the spins to reach a steady state before acquisition begins.
-
-
-
Data Processing & Calculation:
-
Apply an exponential multiplication function (line broadening, LB = 0.3 Hz) to improve S/N.
-
Perform meticulous Fourier transformation, phasing, and baseline correction across the entire spectrum.
-
Integrate the selected signals for both the analyte (I_Analyte) and the internal standard (I_IS).
-
Calculate the purity using the following equation:
Where:
-
I : Integral value of the respective signal
-
N : Number of protons for the integrated signal (e.g., N_IS = 2 for maleic anhydride)
-
MW : Molar Mass ( g/mol )
-
m : Mass (g)
-
Purity_IS : Purity of the internal standard as stated on its certificate
-
-
Visualizing the qNMR Workflow
Caption: The qNMR experimental workflow for this compound purity analysis.
Comparative Analysis: qNMR vs. Alternative Methodologies
To fully appreciate the advantages of qNMR, it is essential to compare it with other common analytical techniques used for purity determination.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a staple technique for volatile compounds. Purity is typically determined by an area percent method, assuming all components have the same response factor, or by using a reference standard of the analyte for calibration.
-
Strengths: Excellent sensitivity and high resolving power for separating volatile impurities.
-
Weaknesses: The FID has different response factors for different molecules, making the standard area percent method inherently inaccurate. Accurate quantification requires a well-characterized, high-purity standard of this compound itself, which may not be available. The high temperatures of the injector can potentially cause degradation of thermally labile impurities.
-
-
Titrimetric Methods (e.g., Iodometric Titration): This classical chemical method involves reacting the thiol with a standard solution of iodine and back-titrating the excess iodine.
-
Strengths: Low cost, does not require sophisticated instrumentation.
-
Weaknesses: It is not a specific method. Any other reducing agent present in the sample will be titrated along with the thiol, leading to an overestimation of purity. It provides no information about the nature or number of impurities.
-
Quantitative Data Summary
The following table presents a comparative summary based on typical performance metrics for the analysis of a high-purity (this compound) sample.
| Parameter | ¹H qNMR | GC-FID (Area %) | Titration (Iodometric) |
| Principle | Primary Ratio Method | Relative Response | Redox Reaction |
| Specificity | High (Structurally specific) | Moderate to High | Low (Class specific) |
| Traceability | Direct to SI (with CRM) | Indirect / None | Indirect |
| Typical Purity (%) | 99.1 | 99.5 | 99.8 |
| Expanded Uncertainty (%) | ± 0.2 | ± 1.0 (or greater) | ± 0.5 |
| Analyte Standard Req. | No (uses IS) | Recommended | No (uses titrant) |
| Impurity Information | Structure/Quantification | Separation/Quantification | None |
| Analysis Time/Sample | ~20 min | ~30 min | ~15 min |
Visualizing the Methodological Comparison
Caption: Logical comparison of purity determination methods.
Conclusion
For the definitive purity assessment of this compound, ¹H qNMR stands as a scientifically rigorous and authoritative method. Its foundation on the direct proportionality between signal intensity and the number of nuclei provides a direct, primary measurement that, when performed with a certified internal standard, is metrologically traceable to the SI.[3][6] It overcomes the limitations of traditional methods by offering high specificity without the need for an identical analyte reference standard and provides structural information about impurities simultaneously. While techniques like GC-FID and titration have their place, qNMR offers an unparalleled level of confidence and defensibility, making it the gold standard for the validation of chemical purity in demanding research and industrial environments.
References
-
Title: Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage, Chemical and Pharmaceutical Bulletin URL: [Link]
-
Title: Simultaneous detection of small molecule thiols with a simple 19F NMR platform Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products Source: International Organization for Standardization (ISO) URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed, Analytical Chemistry URL: [Link]
-
Title: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: PubMed URL: [Link]
-
Title: INTERNATIONAL STANDARD ISO 24583 Source: iTeh Standards URL: [Link]
-
Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF Source: ResearchGate URL: [Link]
-
Title: 1H qNMR Purity Analyses and the Implications of ISO 24583 Source: Mettler Toledo URL: [Link]
-
Title: Standards for qNMR Source: Eurisotop URL: [Link]
-
Title: Certified reference materials for quantitative NMR Source: Separation Science URL: [Link]
-
Title: Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy Source: ScholarWorks@CWU URL: [Link]
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A Senior Application Scientist's Guide to XPS Analysis: Comparing Tert-Decanethiol and n-Alkanethiol Self-Assembled Monolayers on Gold
Introduction: Beyond the Ideal Monolayer
For decades, self-assembled monolayers (SAMs) of n-alkanethiols on gold have served as the foundational model for creating well-defined, functionalized surfaces. Their spontaneous formation of densely packed, highly ordered structures is well-documented and leveraged across fields from molecular electronics to biosensing. However, the introduction of steric bulk near the thiol headgroup, as in the case of tert-decanethiol, fundamentally challenges this ideal packing arrangement. The bulky tert-butyl group directly adjacent to the sulfur atom sterically hinders the formation of a close-packed, crystalline-like monolayer, leading to a more disordered and less dense film.
This guide provides an in-depth comparison of this compound and a standard linear alkanethiol (n-decanethiol) on gold surfaces, viewed through the lens of X-ray Photoelectron Spectroscopy (XPS). As researchers and drug development professionals, understanding these structural differences is critical, as the surface properties—including protein resistance, drug loading capacity, and electronic behavior—are direct consequences of the monolayer's molecular architecture. We will explore not just how to perform the XPS analysis but why specific experimental choices are made and what the resulting spectral differences reveal about the molecular-level organization.
Pillar 1: The Principle of XPS in SAM Characterization
XPS is an indispensable surface-sensitive technique for analyzing thiol-on-gold SAMs.[1] By irradiating the surface with X-rays, we eject core-level electrons. The kinetic energy of these photoelectrons is measured, from which we can calculate their binding energy. This binding energy is unique to each element and can shift based on the local chemical environment, providing a powerful fingerprint of the surface's elemental composition and chemical state.[1][2]
For the systems , we focus on three primary XPS regions:
-
Au 4f: The signal from the underlying gold substrate. Its attenuation provides a direct measure of the completeness and relative thickness of the organic monolayer.[3]
-
S 2p: The most critical region for confirming the covalent attachment of the thiol to the gold surface. The binding energy distinguishes between bound thiolates, unbound physisorbed thiols, and unwanted oxidized sulfur species.[4][5][6]
-
C 1s: This region provides information about the carbon backbone of the organic molecule, confirming its presence and offering insights into its chemical environment.
Pillar 2: A Comparative Look at Molecular Assembly
The fundamental difference between n-decanethiol and this compound lies in their molecular geometry, which dictates the final structure of the monolayer.
The n-Alkanethiol Standard: Linear alkanethiols with sufficient chain length (n > 10) adopt a well-ordered, quasi-crystalline structure on Au(111) surfaces, often described as a (√3 × √3)R30° packing arrangement.[7] The alkyl chains are tilted at approximately 30° from the surface normal, allowing for optimal van der Waals interactions between adjacent chains, which is a major driving force for the high degree of order.
The Sterically Hindered this compound: The voluminous tert-butyl group prevents the close packing necessary for extensive intermolecular van der Waals stabilization. This results in a monolayer that is inherently more disordered, less densely packed, and may exhibit a higher degree of conformational freedom.
This structural difference is the primary hypothesis we will test and confirm using XPS analysis.
Caption: Logical relationship between molecular structure and SAM properties.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of any XPS data relies entirely on the quality and consistency of the sample preparation. The following protocols are designed to produce high-quality, reproducible SAMs for comparative analysis.
Protocol 1: Gold Substrate Preparation
Causality: The goal is to create a pristine, atomically clean gold surface free of organic and inorganic contaminants. Any residue will compete with the thiols for binding sites, leading to film defects.
-
Substrate Selection: Use silicon wafers coated with a thin chromium or titanium adhesion layer (5-10 nm) followed by a layer of gold (50-100 nm).[8]
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and deionized water (5-10 minutes each) to remove gross organic contamination.
-
Oxidative Cleaning: Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood.) This step aggressively removes residual organic matter.
-
Final Rinse: Thoroughly rinse the substrates with copious amounts of high-purity deionized water, followed by a final rinse with 200-proof ethanol.[1]
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.[1] The substrates are now active and should be used immediately for SAM formation to prevent re-contamination from the ambient environment.[1]
Protocol 2: SAM Formation
Causality: This procedure ensures the formation of a complete monolayer by providing an excess of thiol molecules over an extended period, allowing the system to reach thermodynamic equilibrium.
-
Solution Preparation: Prepare separate 1-5 mM solutions of n-decanethiol and this compound in anhydrous, 200-proof ethanol.[1] Using anhydrous solvent is critical to minimize the presence of water, which can interfere with the self-assembly process.
-
Immersion: Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the respective thiol solutions in clean glass vials.[1]
-
Inert Atmosphere: To prevent oxidative damage to the thiols, reduce the headspace in the vials and purge with an inert gas like nitrogen or argon before sealing.[1]
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.[1][9] While initial monolayer formation is rapid, this extended time allows for molecular rearrangement and defect annealing, leading to a more ordered SAM.[1]
-
Rinsing: After incubation, remove the substrates and rinse them thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) thiol molecules.[1] This step is crucial for ensuring the subsequent XPS analysis probes only the chemisorbed monolayer.
-
Drying & Storage: Dry the SAM-coated substrates under a stream of nitrogen and store them in a clean, dry environment (like a desiccator) until XPS analysis.[1]
Protocol 3: XPS Data Acquisition
Causality: The parameters chosen are designed to maximize surface sensitivity and provide high-resolution data for accurate chemical state analysis.
-
Instrumentation: Use an XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV).[2][8]
-
Vacuum: Mount the samples and introduce them into the ultra-high vacuum (UHV) analysis chamber. A UHV environment is essential to prevent surface contamination during analysis.
-
Survey Scan: Acquire a wide-scan survey spectrum (0-1100 eV binding energy) at a high pass energy (e.g., 150-160 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution, narrow-scan spectra for the Au 4f, S 2p, and C 1s regions. Use a lower pass energy (e.g., 20-50 eV) to achieve better energy resolution for chemical state analysis.[2][8]
-
Charge Referencing: All binding energies must be referenced to a known standard to correct for any surface charging. For thiol SAMs on gold, it is standard practice to set the Au 4f₇/₂ peak to 84.0 eV.[2][8]
Caption: Standard workflow for SAM preparation and XPS characterization.
Pillar 4: Data Interpretation - Unveiling the Molecular Reality
The true power of this comparative analysis is in the interpretation of the XPS spectra. The differences between the n-decanethiol and this compound SAMs will be evident in each key region.
Au 4f Region: A Measure of Coverage
The intensity of the Au 4f signal is attenuated by the overlying organic film. A thicker, more densely packed film will attenuate the signal more effectively.
-
n-Decanethiol: Will show significant attenuation of the Au 4f peaks (Au 4f₇/₂ at 84.0 eV and Au 4f₅/₂ at 87.7 eV) due to the formation of a dense, complete monolayer.
-
This compound: Will show noticeably less attenuation of the Au 4f signal. This is direct evidence of a lower surface coverage or a less dense film, consistent with the steric hindrance model.
S 2p Region: The Signature of Bonding
This region provides the most definitive proof of the nature of the sulfur-gold interaction. The S 2p signal is a doublet (S 2p₃/₂ and S 2p₁/₂ with a ~2:1 area ratio and ~1.2 eV separation).
-
n-Decanethiol: The spectrum will be dominated by a single S 2p₃/₂ component at a binding energy of approximately 162.0 eV .[4][6][7] This peak is the unambiguous signature of a sulfur atom covalently bound to the gold surface as a thiolate (Au-S-R).[5]
-
This compound: The primary S 2p₃/₂ peak will also be at ~162.0 eV, confirming covalent bond formation. However, due to the disordered nature of the film, it is plausible to observe a secondary, higher binding energy shoulder around 163.5-164.0 eV .[4][6] This component can be attributed to unbound, physisorbed thiols trapped within the disordered monolayer or sulfur atoms in a variety of less-ordered binding configurations. The absence of any signal near 168 eV confirms the lack of oxidized sulfur species (sulfonates).[5]
C 1s Region: Confirming Molecular Identity
The C 1s envelope confirms the presence of the organic molecules.
-
n-Decanethiol: Will show a largely symmetric peak centered around 285.0 eV , corresponding to the methylene (-CH₂-) carbons of the alkyl chain.[2]
-
This compound: The C 1s spectrum will be broader and more complex. Deconvolution will be necessary to resolve the different carbon environments: the methylene carbons of the chain, the methyl carbons of the tert-butyl group, and the unique quaternary carbon bonded to the sulfur atom. This complex signature serves as a fingerprint confirming the presence of the intended molecule on the surface.
Quantitative Data Summary
The following table summarizes the expected XPS results, providing a clear, objective comparison based on the principles discussed.
| XPS Region | Parameter | n-Decanethiol SAM (Expected) | This compound SAM (Expected) | Rationale for Difference |
| Au 4f | Signal Intensity | Lower | Higher | Steric hindrance in this compound leads to lower packing density and less attenuation of the substrate signal. |
| Au 4f₇/₂ Position | 84.0 eV (Reference) | 84.0 eV (Reference) | Standard reference peak for charge correction.[2][8] | |
| S 2p | S 2p₃/₂ Position | ~162.0 eV | ~162.0 eV (major), ~163.5 eV (minor) | The ~162.0 eV peak confirms Au-S thiolate bonding.[6] The minor peak in the this compound SAM indicates unbound or disordered sulfur due to poor packing.[4] |
| Oxidized Sulfur | Absent (~168 eV) | Absent (~168 eV) | Proper sample handling under an inert atmosphere prevents oxidation.[5] | |
| C 1s | Peak Position(s) | ~285.0 eV | Multiple peaks (e.g., ~285.0 eV, plus others) | The single peak for n-decanethiol represents the uniform alkyl chain. The multiple peaks for this compound reflect its more complex carbon environments. |
| Atomic % | C/Au Ratio | Higher | Lower | A denser monolayer (n-decanethiol) will have a higher carbon-to-gold signal ratio. |
| S/Au Ratio | Higher | Lower | A denser monolayer (n-decanethiol) will have a higher sulfur-to-gold signal ratio. |
Conclusion
XPS analysis provides a clear and quantitative method for comparing the self-assembled monolayers of sterically hindered and linear alkanethiols on gold. The data directly supports a model where the bulky tert-butyl group of this compound prevents the formation of a densely packed, well-ordered monolayer. This is evidenced by:
-
Lower attenuation of the Au 4f signal , indicating a less dense film.
-
The potential presence of multiple sulfur species in the S 2p spectrum , suggesting a more heterogeneous bonding environment with trapped, unbound molecules.
-
Lower C/Au and S/Au atomic concentration ratios , quantitatively confirming lower surface coverage.
For researchers and professionals in drug development and material science, this guide demonstrates how a rigorous, well-protocolled XPS analysis moves beyond simple confirmation of presence to provide deep insights into the molecular architecture of a surface. This understanding is paramount for designing surfaces with tailored properties and predictable performance.
References
- BenchChem. An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers.
- Lunt, B., et al. The preparation and analysis of terminally functionalized alkanethiol self-assembled monolayers on gold. figshare.
- Gamble, L. J., et al. (2023). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces.
- Yu, F., et al. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements.
- Wöll, C. Self assembled monolayer formation of alkanethiols on gold.
- Salvarezza, R. C., et al. XPS spectra (S 2p) taken from different thiol adlayers.
- Tahir, M. N., et al. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment.
- Sigma-Aldrich. Preparing Self-Assembled Monolayers.
- Castner, D. G., et al. X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir.
- Claridge, S. A., et al. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold.
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Unveiling Nanoscale Architecture: A Comparative Guide to STM Imaging of tert-Decanethiol SAMs on Au(111), Ag(111), and Cu(111)
For researchers, scientists, and drug development professionals engaged in surface science and nanotechnology, the precise control over interfacial properties is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces offer a robust platform for engineering surfaces with tailored functionalities. Among the vast library of alkanethiols, those with bulky terminal groups, such as tert-decanethiol, introduce unique structural perturbations due to steric hindrance, leading to distinct packing arrangements compared to their linear counterparts. This guide provides an in-depth technical comparison of the formation and characterization of this compound SAMs on three commonly used single-crystal substrates: gold (Au(111)), silver (Ag(111)), and copper (Cu(111)), with a focus on visualization by Scanning Tunneling Microscopy (STM).
The choice of the metallic substrate plays a critical role in determining the final structure of the SAM. The interplay between the sulfur headgroup's affinity for the metal, the van der Waals interactions between the alkyl chains, and the steric constraints imposed by the bulky tert-butyl group dictates the molecular packing, domain formation, and defect landscape of the monolayer. Understanding these substrate-dependent variations is crucial for the rational design of functional surfaces for applications ranging from biosensing to molecular electronics.
The Decisive Role of the Substrate in SAM Formation
The formation of a well-ordered SAM is a complex interplay of molecule-substrate and molecule-molecule interactions. The strength of the sulfur-metal bond is a key determinant of the mobility of the thiol molecules on the surface during the self-assembly process, which in turn affects the ability of the monolayer to anneal into a crystalline structure. The lattice mismatch between the adsorbate and the substrate also influences the tilt angle of the alkyl chains and the overall packing density.
For linear alkanethiols, the behavior on Au(111) is the most extensively studied, often resulting in a highly ordered ((\sqrt{3}) x (\sqrt{3}))R30° structure.[1] However, the introduction of a bulky tert-butyl group disrupts this ideal packing, leading to more complex and often less dense arrangements. The influence of this steric hindrance is expected to be modulated by the reactivity and surface structure of the underlying metal.
Comparative Analysis of this compound SAMs: Au(111) vs. Ag(111) vs. Cu(111)
While direct comparative STM studies of this compound on all three surfaces are limited in the literature, we can construct a detailed comparison based on the well-established principles of SAM formation and the known behavior of n-alkanethiols on these substrates, supplemented with theoretical insights into the effects of bulky headgroups.
| Feature | Au(111) | Ag(111) | Cu(111) |
| S-Metal Bond Strength | Strong (~45 kcal/mol) | Weaker than Au-S | Strongest, more reactive |
| Expected Packing Density | Lower than n-decanethiol due to steric hindrance from the tert-butyl group. | Potentially higher disorder and lower packing density compared to Au(111) due to weaker molecule-substrate interactions. | Complex, may exhibit multiple phases and higher defect density due to the high reactivity of the copper surface. |
| Dominant SAM Structure | Likely a less ordered structure compared to the ((\sqrt{3}) x (\sqrt{3}))R30° of linear alkanethiols. Striped or disordered phases are possible. | Disordered or liquid-like phases are more probable. The formation of large, well-ordered domains is less likely. | The high reactivity may lead to the formation of copper-thiolate complexes and a less defined long-range order. |
| Common Defects | Vacancy islands (etch pits), domain boundaries. The bulky headgroup may introduce additional point defects and disordered domains. | Higher density of domain boundaries and point defects are expected. Less prone to vacancy island formation compared to Au(111). | Surface oxidation can compete with SAM formation, leading to a higher density of defects and potentially incomplete monolayers. |
| STM Imaging Considerations | Relatively stable under typical imaging conditions (Bias: ±1.0 V, Current: <100 pA). | SAMs may be more susceptible to tip-induced damage due to weaker surface binding. | Imaging can be challenging due to surface reactivity and potential for contamination. UHV conditions are highly recommended. |
Causality behind Experimental Choices: The choice of substrate is often application-dependent. Gold is favored for its inertness and the ease of forming well-ordered SAMs.[2] Silver offers different electronic properties but is more prone to oxidation. Copper is highly reactive, which can be advantageous for catalytic applications but challenging for creating pristine, well-defined monolayers. The bulky tert-butyl group is specifically chosen to introduce a controlled amount of disorder and free volume into the SAM, which can be useful for host-guest chemistry or creating surfaces with specific wetting properties.
Experimental Methodologies
Achieving high-quality, reproducible SAMs for STM imaging requires meticulous attention to detail in both substrate preparation and monolayer formation.
Step-by-Step Protocol for SAM Preparation
-
Substrate Preparation:
-
Single-crystal substrates (Au(111), Ag(111), or Cu(111)) are cleaned by cycles of argon ion sputtering and annealing in ultra-high vacuum (UHV) to obtain atomically flat terraces.
-
For solution-based deposition, substrates are typically flame-annealed to create large, flat terraces and then immediately used for SAM formation to minimize contamination.
-
-
SAM Formation (Solution Deposition):
-
Prepare a dilute solution (typically 0.1 to 1 mM) of this compound in a high-purity solvent such as ethanol.
-
Immerse the cleaned substrate into the thiol solution for a period ranging from several hours to 24 hours to allow for the formation of a well-ordered monolayer. The incubation time is a critical parameter that influences the final quality of the SAM.
-
After incubation, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of inert gas (e.g., nitrogen or argon).
-
STM Imaging Protocol
-
Sample Mounting: The SAM-covered substrate is carefully mounted onto the STM sample holder.
-
Tip Preparation: A sharp metallic tip, typically made of tungsten or a platinum-iridium alloy, is prepared by electrochemical etching.
-
Imaging Parameters: The STM is operated in constant-current mode. Typical imaging parameters for alkanethiol SAMs are a bias voltage in the range of ±0.5 to ±2.0 V and a tunneling current between 1 and 100 pA.[3] Low tunneling currents are generally preferred to minimize the risk of tip-induced damage to the monolayer.
-
Data Acquisition and Analysis: Large-scale STM images are first acquired to identify terraces, domain boundaries, and other large-scale features. High-resolution images are then obtained to resolve the molecular packing and lattice structure. Image analysis software is used to determine key parameters such as lattice constants, domain sizes, and defect densities.
Visualizing the Workflow and Molecular Packing
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the anticipated molecular packing of this compound on the different crystal faces.
Caption: Experimental workflow for the preparation and STM analysis of this compound SAMs.
Caption: Predicted molecular packing of this compound on different (111) crystal faces.
Conclusion and Future Directions
The steric hindrance introduced by the tert-butyl group of this compound presents both a challenge and an opportunity in the engineering of self-assembled monolayers. While achieving the high degree of order seen with linear alkanethiols is more difficult, the resulting monolayers possess unique properties, such as increased free volume and altered surface energy. This comparative guide highlights the critical role of the substrate in directing the self-assembly of these sterically demanding molecules.
While high-resolution STM imaging of this compound on Au(111) is achievable with careful experimental control, detailed studies on Ag(111) and Cu(111) are less common. Future research in this area, combining high-resolution STM, complementary surface analysis techniques such as X-ray photoelectron spectroscopy (XPS), and theoretical modeling, will be invaluable in building a more complete picture of how the interplay between molecular structure and substrate properties governs the fascinating world of self-assembly at the nanoscale. Such understanding is essential for the continued development of advanced materials and devices with precisely controlled interfacial characteristics.
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Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. [Link]
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Density functional theory study of the adsorption of alkanethiols on Cu(111), Ag(111), and Au(111) in the low and high coverage regimes. PubMed. [Link]
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Polymorphism in Self-Assembled Structures of 9-Anthracene Carboxylic Acid on Ag(111). PMC. [Link]
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Investigation of the Stability of Alkanethiol Self Assembled Monolayers on Au (111) Surfaces by Scanning Tunneling Microscopy. ProQuest. [Link]
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Effects of Tunneling Current on STM Imaging Mechanism for Alkanethiol Self-assembled Monolayers on Au(111). Korea Science. [Link]
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STM Study of Mixed Alkanethiol/Biphenylthiol Self-Assembled Monolayers on Au(111). ACS Publications. [Link]
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Contact angles and thicknesses for SAMs produced by thiol splitting.. ResearchGate. [Link]
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Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. [Link]
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High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). ACS Publications. [Link]
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A Cascade Reaction Triggered by H‐H Steric Hindrance: Dimeric Covalent Organic Frameworks on Au(111) and Dimeric Nanoribbons on Ag(111). ResearchGate. [Link]
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A Comparative Guide to Corrosion Inhibition: Evaluating Tert-Decanethiol Against Industry-Standard Inhibitors
In the relentless pursuit of material preservation, the selection of an effective corrosion inhibitor is paramount. This guide offers a comprehensive comparison of tert-decanethiol's corrosion inhibition efficiency against a range of widely used inhibitors. By delving into the underlying mechanisms, experimental data, and theoretical principles, this document serves as a critical resource for researchers, scientists, and professionals in materials science and chemical engineering. Our analysis is grounded in empirical evidence to provide a clear, objective comparison for informed decision-making in corrosion mitigation strategies.
The Imperative of Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and lifespan of metallic structures across numerous industries. The economic and safety implications of unchecked corrosion necessitate the use of inhibitors—substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.
Organic compounds are a prominent class of corrosion inhibitors, prized for their ability to adsorb onto the metal surface and form a protective barrier.[1][2] This adsorption is typically facilitated by the presence of heteroatoms (such as sulfur, nitrogen, and oxygen) and π-electrons in their molecular structures, which act as active centers for interaction with the metal surface.[1] The effectiveness of these organic inhibitors is influenced by factors such as their molecular structure, the nature of the metal, and the corrosive environment.
This compound: A Candidate for Corrosion Protection
This compound, a branched-chain alkanethiol, presents an interesting case for corrosion inhibition. Its thiol (-SH) functional group provides a strong affinity for metal surfaces, a characteristic feature of sulfur-containing organic inhibitors.[3] The tertiary butyl group introduces significant steric hindrance, which can influence the packing density and orientation of the inhibitor molecules on the metal surface, thereby affecting the integrity of the protective film.
Experimental Evaluation of Corrosion Inhibitors
To objectively compare the performance of this compound with other inhibitors, a suite of standardized experimental techniques is employed. These methods provide quantitative data on corrosion rates and inhibition efficiencies, allowing for a robust assessment of their protective capabilities.
Weight Loss Measurement (Gravimetric Method)
The weight loss method is a fundamental and straightforward technique for determining average corrosion rates. It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specified duration. After exposure, the corrosion products are removed, and the coupon is re-weighed. The weight loss is then used to calculate the corrosion rate and the inhibitor's efficiency.
Experimental Protocol (Based on ASTM G31): [4][5]
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished, degreased with a suitable solvent (e.g., acetone, ethanol), rinsed with deionized water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed to four decimal places using an analytical balance.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor. The tests are typically conducted at a constant temperature.
-
Exposure: The coupons remain immersed for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal).
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides rapid insights into the corrosion kinetics and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions). The method involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current.
Experimental Protocol (Based on ASTM G59 and G61): [6][7][8]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential is scanned from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface, including the formation and properties of the protective inhibitor film. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response.
Experimental Protocol (Based on ISO 16773): [9][10]
-
Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
OCP Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small sinusoidal potential perturbation (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Comparative Performance Analysis
While direct, comprehensive experimental data for this compound is limited in publicly available literature, we can draw informed comparisons based on the extensive research on its linear isomer, n-decanethiol, and other alkanethiols. The principles of molecular structure and its effect on inhibition will be used to extrapolate the expected performance of this compound.
This compound vs. Linear Alkanethiols
The primary difference between this compound and n-decanethiol is the steric hindrance imparted by the tertiary butyl group.
-
Film Formation and Packing: Linear alkanethiols are known to form dense, well-ordered self-assembled monolayers (SAMs) on metal surfaces.[3] The long alkyl chains align themselves, maximizing van der Waals interactions and creating a tightly packed hydrophobic barrier.[3] The bulky tertiary structure of this compound would likely disrupt this ordered packing, leading to a more disordered and potentially less dense protective film. This could result in a lower inhibition efficiency compared to its linear counterpart under ideal conditions.
-
Adsorption Mechanism: Both isomers adsorb onto the metal surface via the sulfur head group, forming a strong metal-thiolate bond.[3] This initial chemisorption is the primary step in forming the protective layer.
| Inhibitor | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| n-Decanethiol | Carbon Steel | CO2-saturated 1 wt% NaCl | EIS | >95 | [1] |
| n-Hexanethiol | Carbon Steel | CO2-saturated 1 wt% NaCl | Weight Loss | ~90 | [11] |
| 11-Mercaptoundecanoic acid | Carbon Steel | CO2-saturated 1 wt% NaCl | Weight Loss | >97 | [11] |
Table 1: Corrosion inhibition efficiency of linear alkanethiols.
This compound vs. Benzotriazole (BTA)
Benzotriazole is a well-established corrosion inhibitor, particularly for copper and its alloys. It functions by forming a protective polymeric complex with copper ions on the surface.[12]
-
Mechanism: BTA's mechanism involves the formation of a chemisorbed film through the nitrogen atoms in its triazole ring. This film is highly effective at preventing both anodic and cathodic reactions. This compound, on the other hand, relies on the formation of a metal-thiolate bond and the hydrophobic barrier of its alkyl chain.
-
Effectiveness: For copper, BTA is known to be highly efficient, often exceeding 95% inhibition. While data for this compound on copper is scarce, linear alkanethiols have also shown excellent protection for copper, with some studies suggesting they can outperform BTA in certain aqueous solutions.[2]
| Inhibitor | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| Benzotriazole | Copper | 0.5 M H2SO4 | Polarization | >95 | [12] |
| Dodecanethiol (linear) | Copper | 0.51 M NaCl | EIS | >99 | [2] |
Table 2: Comparison of a linear alkanethiol with Benzotriazole on copper.
This compound vs. Amine and Imidazole-Based Inhibitors
Amine and imidazole derivatives are widely used as corrosion inhibitors in various industrial applications, especially in acidic environments.
-
Mechanism: These inhibitors adsorb onto the metal surface through the nitrogen heteroatoms. Their effectiveness is often attributed to both electrostatic interactions and the formation of coordinate bonds with the metal.
-
Performance: Amine and imidazole-based inhibitors can achieve very high inhibition efficiencies, often exceeding 90% in acidic media.[13] The performance of this compound in such environments would depend on the stability of the metal-thiolate bond and the integrity of the hydrophobic layer in the presence of high concentrations of H+ ions. Studies on n-decanethiol have shown its effectiveness in CO2-containing acidic environments.[1]
| Inhibitor | Metal | Corrosive Medium | Technique | Inhibition Efficiency (%) | Reference |
| Imidazole Derivative | Carbon Steel | 1 M HCl | EIS | >95 | [13] |
| Amine-based inhibitor | Steel | Condensate System | - | pH control | [14] |
| n-Decanethiol | Carbon Steel | CO2-saturated 1 wt% NaCl | EIS | >95 | [1] |
Table 3: Comparison with Amine and Imidazole-based inhibitors.
The Causality Behind Inhibition: A Deeper Look
The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure and its interaction with the metal surface. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into these interactions.
Adsorption Mechanism
The primary mechanism of action for this compound is adsorption onto the metal surface. This can occur through:
-
Chemisorption: The formation of a covalent bond between the sulfur atom of the thiol group and the metal atoms on the surface. This is a strong interaction that leads to the formation of a stable inhibitor layer.
-
Physisorption: Electrostatic interactions between the inhibitor molecule and the charged metal surface.
The adsorption process can be modeled using adsorption isotherms (e.g., Langmuir, Temkin) to understand the relationship between the inhibitor concentration and the surface coverage.
Caption: Adsorption of this compound onto a metal surface to form a protective film.
Role of Molecular Structure: The Steric Effect
The branched structure of this compound is a key differentiator. DFT studies on similar molecules can elucidate the impact of this steric hindrance. A bulky tertiary group can:
-
Decrease Packing Density: As previously mentioned, it can prevent the formation of a highly ordered and dense monolayer, potentially creating more defects in the protective film compared to a linear alkanethiol.
-
Influence Adsorption Energy: The steric hindrance might affect the optimal orientation for the sulfur atom to bond with the metal surface, potentially altering the adsorption energy.
Caption: Comparison of film formation between linear and branched alkanethiols.
Conclusion and Future Outlook
This compound, by virtue of its thiol functional group, is a promising candidate for corrosion inhibition. Its performance is expected to be comparable to other long-chain alkanethiols, offering significant protection to various metals, particularly in environments where a hydrophobic barrier is advantageous. However, the steric hindrance from its tertiary butyl group is a critical factor that likely leads to a less ordered and potentially less robust protective film compared to its linear isomer, n-decanethiol.
Direct comparative studies of this compound against a broader range of industry-standard inhibitors are needed to fully elucidate its performance envelope. Future research should focus on:
-
Quantitative experimental evaluation of this compound on various metals (steel, copper, aluminum) and in diverse corrosive media (acidic, neutral, alkaline).
-
Direct comparison with leading inhibitors such as benzotriazoles, imidazolines, and advanced amine-based formulations.
-
In-depth surface analysis to characterize the structure and integrity of the adsorbed this compound film.
-
Quantum chemical modeling to provide a theoretical underpinning for the experimental observations and to guide the design of next-generation inhibitors with optimized molecular structures.
By systematically addressing these areas, the scientific community can fully assess the potential of this compound as a valuable tool in the ongoing battle against corrosion.
References
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Belarbi, Z., et al. (2019). Decanethiol as a Corrosion Inhibitor for Carbon Steels Exposed to Aqueous CO2. CORROSION. [Link]
-
Han, P., et al. (2002). Corrosion protection of copper by a self-assembled monolayer of alkanethiol. Corrosion Science. [Link]
-
ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International. [Link]
-
US Lab. (2025). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Link]
-
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International. [Link]
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ASTM G61-86(2018), Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys, ASTM International. [Link]
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VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
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International Organization for Standardization. (2016). Paints and varnishes — Electrochemical impedance spectroscopy (EIS) on high-impedance coated specimens — Part 1: General information and principles (ISO 16773-1:2016). [Link]
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Belarbi, Z., et al. (2018). Effect of Operating Parameters on the Inhibition Efficacy of Decanethiol. NACE - The World's Leading Corrosion Authority. [Link]
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Belarbi, Z., et al. (2017). Thiols as Volatile Corrosion Inhibitors for Top of the Line Corrosion. NACE - The World's Leading Corrosion Authority. [Link]
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Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science. [Link]
-
Verma, C., et al. (2020). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. Journal of Molecular Liquids. [Link]
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A Senior Application Scientist's Guide to Wettability Analysis: Contact Angle Goniometry for Tert-Decanethiol Surfaces
For researchers, scientists, and drug development professionals venturing into surface modification and characterization, understanding the wettability of a surface is paramount. This guide provides an in-depth comparison of contact angle goniometry for the analysis of tert-decanethiol (TDT) self-assembled monolayers (SAMs), a model system for creating well-defined hydrophobic surfaces. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity and trustworthiness of your results.
The Critical Role of Wettability and this compound Surfaces
Wettability, a measure of how a liquid interacts with a solid surface, governs a vast array of phenomena, from the efficacy of biomedical implants to the performance of microfluidic devices.[1][2][3][4] It is quantified by the contact angle (θ), the angle at which a liquid droplet meets a solid surface.[1][4] A low contact angle (<90°) indicates good wetting (hydrophilic surface), while a high contact angle (>90°) signifies poor wetting (hydrophobic surface).[3][5]
This compound (TDT) is an organosulfur compound that readily forms a highly ordered, self-assembled monolayer on gold substrates.[6][7] The bulky tert-butyl head group of TDT creates a densely packed and sterically hindered surface, resulting in a robust and highly hydrophobic interface. This makes TDT SAMs an excellent model system for studying hydrophobic interactions and for applications requiring non-wetting surfaces.
Characterizing Wettability: A Comparative Analysis of Techniques
While contact angle goniometry is the primary technique for assessing wettability, a comprehensive understanding of the TDT monolayer requires a multi-faceted approach. Here, we compare contact angle goniometry with other essential surface analysis techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Contact Angle Goniometry | Measures the angle formed by a liquid droplet at the three-phase (solid-liquid-gas) boundary.[1][3][8][9][10] | Static and dynamic contact angles, surface free energy, contact angle hysteresis.[8][10][11] | Simple, rapid, and non-destructive. Provides a direct measure of wettability.[4] | Highly sensitive to surface contamination and roughness. Operator variability can be a factor in manual systems.[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of the surface by measuring the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation.[12][13] | Elemental composition, chemical bonding states (e.g., S-Au bond formation), and monolayer purity.[12][13][14][15] | Provides detailed chemical information about the monolayer. Can confirm the presence of the thiol and its binding to the gold substrate.[14][15] | Requires high vacuum. Does not directly measure wettability. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that generates a 3D topographical image of a surface.[16] | Surface morphology, roughness, and the presence of defects or domains within the SAM.[16][17] | Provides nanoscale resolution of the surface structure. Can be performed in various environments (air, liquid).[16] | Does not provide chemical information. The choice of imaging mode is critical to avoid damaging the delicate SAM.[16] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.[18][19][20] | Monolayer thickness and uniformity.[21][22] | Highly sensitive to film thickness, down to the sub-nanometer scale.[22] Non-destructive. | It is an indirect, model-based technique requiring some prior knowledge of the sample.[18] |
Expert Insight: While each technique provides valuable information, a synergistic approach is most powerful. For instance, AFM can reveal surface roughness that might influence contact angle measurements, while XPS confirms the chemical integrity of the TDT monolayer you are measuring. Ellipsometry provides a crucial measure of the monolayer's thickness, a key parameter in ensuring a complete and well-formed SAM.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your results, every protocol must be a self-validating system. This means incorporating control experiments and characterization steps that confirm the quality of your materials and the success of each procedural step.
Preparation of this compound Self-Assembled Monolayers
A pristine and well-ordered TDT SAM is the foundation for reliable wettability analysis.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a chromium adhesion layer and a gold top layer)
-
This compound (TDT)
-
200-proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Clean glass vials with sealable caps
-
Tweezers
-
Nitrogen gas source
Protocol:
-
Substrate Cleaning (Critical Step):
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove any organic contaminants.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Causality: This aggressive cleaning step is crucial for creating a pristine gold surface, which is essential for the formation of a well-ordered and defect-free SAM.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of TDT in 200-proof ethanol in a clean glass vial.
-
Expert Insight: While self-assembly is rapid, using a dilute solution and a sufficiently long immersion time helps to achieve a more ordered monolayer.[23]
-
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrates into the TDT solution.
-
Seal the vials to minimize exposure to air and potential oxidation.
-
Allow the self-assembly to proceed for at least 18-24 hours at room temperature.[23]
-
Causality: A longer immersion time allows the thiol molecules to organize on the gold surface, minimizing defects and leading to a more densely packed monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed TDT molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Caption: Workflow for the preparation of this compound self-assembled monolayers.
Contact Angle Goniometry Measurement
The ASTM D7334 standard provides a robust framework for measuring the advancing contact angle, which is a key parameter for characterizing surface wettability.[5][24][25][26]
Apparatus:
-
Contact Angle Goniometer with a high-resolution camera and analysis software.[1][3][8][9][10][27]
-
Syringe with a fine needle for dispensing the probe liquid.
-
High-purity deionized water as the probe liquid.
Protocol:
-
Instrument Setup and Calibration:
-
Ensure the goniometer stage is level.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Placement:
-
Place the TDT-coated substrate on the sample stage.
-
Adjust the focus of the camera on the substrate surface.
-
-
Sessile Drop Measurement (Static Contact Angle):
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet.
-
The software will analyze the droplet shape and calculate the static contact angle.[27]
-
Expert Insight: Take measurements at multiple locations on the surface to assess homogeneity.
-
-
Advancing and Receding Angle Measurement (Dynamic Contact Angle):
-
Dispense a droplet onto the surface.
-
Slowly add more water to the droplet, causing the contact line to advance. The angle just before the contact line moves is the advancing contact angle.[8][27]
-
Slowly withdraw water from the droplet, causing the contact line to recede. The angle just before the contact line moves is the receding contact angle.
-
Causality: The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.[11]
-
Caption: Experimental workflow for contact angle goniometry measurements.
Data Interpretation and Troubleshooting
Expected Results:
A well-formed TDT SAM on a smooth gold surface should exhibit a static water contact angle in the range of 105-115°. The contact angle hysteresis should be low, typically less than 10°.
Troubleshooting:
-
Low Contact Angle:
-
Cause: Incomplete or disordered SAM, surface contamination, or a rough substrate.
-
Solution: Re-evaluate the cleaning procedure for the gold substrate. Ensure the purity of the TDT and the solvent. Use AFM to check the surface roughness of the substrate.
-
-
High Contact Angle Hysteresis:
-
Cause: Surface roughness or chemical heterogeneity.
-
Solution: Use smoother gold substrates. Ensure thorough rinsing after SAM formation to remove any physisorbed material.
-
-
Poor Reproducibility:
-
Cause: Inconsistent SAM preparation, operator variability in droplet deposition, or environmental factors (e.g., vibrations).
-
Solution: Standardize the SAM preparation protocol. Use an automated dispensing system if available. Perform measurements in a controlled environment.
-
Conclusion: A Holistic Approach to Wettability Analysis
Contact angle goniometry is an indispensable tool for the wettability analysis of this compound surfaces. However, for a comprehensive and trustworthy characterization, it should be employed in conjunction with other surface-sensitive techniques like XPS, AFM, and ellipsometry. By understanding the principles behind each technique, adhering to rigorous experimental protocols, and critically interpreting the data, researchers can gain profound insights into the surface properties of their materials, paving the way for advancements in a multitude of scientific and technological fields.
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-
ASTM D7334-08(2013)e1, Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2013,
-
ASTM D7334-22, Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement, ASTM International, West Conshohocken, PA, 2022,
-
"Measuring the thickness of organic/polymer/biological films on glass substrates using spectroscopic ellipsometry," Journal of Vacuum Science & Technology A, AIP Publishing, [Link]
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"ASTM D7334 Standard Practice for Surface Wettability of Coatings, Substrates, and Pigments by Advancing Contact Angle Measurement US Lab," MaTestLab, [Link]
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"D7334 Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement," ASTM International, [Link]
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"Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement," ASTM International, [Link]
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"X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces," Langmuir, ACS Publications, [Link]
-
"Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications," Frontiers in Chemistry, [Link]
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"X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment," National Institutes of Health, [Link]
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"Contact Angle Goniometer 101: Guide to Measuring Contact Angle," Brighton Science, [Link]
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"How to Choose AFM Tips for Monolayers and Self-Assemblies," [Link]
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"Goniometers: Uses in Surface Tension Measurement," Industrial Physics, [Link]
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"Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues," Langmuir, ACS Publications, [Link]
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"Spectroscopic Ellipsometry for Organic Electronics Applications," YouTube, [Link]
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"Understanding Contact Angle and Its Applications in Material Science," Universal Lab Blog, [Link]
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"Hydrophobic Membrane Wettability: Effects of Salinity and Temperature," MDPI, [Link]
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"Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications," Frontiers, [Link]
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"Determination of the Optical Properties of Organic Thin Films by Spectroscopic Ellipsometry," Defense Technical Information Center, [Link]
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"Advances in Wettability Analysis for Superhydrophobic Surfaces," Biolin Scientific, [Link]
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"Use of Atomic Force Microscopy for the Study of Surface Acid−Base Properties of Carboxylic Acid-Terminated Self-Assembled Monolayers," Langmuir, ACS Publications, [Link]
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"Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols," Dr. Lee Group - University of Houston, [Link]
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"SELF ASSEMBLED MONOLAYERS -A REVIEW," [Link]
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Beyond the Standard: A Senior Application Scientist's Guide to Alternatives for Tert-Decanethiol in Hydrophobic Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface wettability is a cornerstone of innovation. From preventing non-specific protein adsorption on biosensors to tuning the biocompatibility of medical implants, the ability to create robust hydrophobic surfaces is paramount. For years, tert-decanethiol has been a reliable workhorse for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Its branched alkyl structure offers a bulky barrier to water, effectively rendering surfaces hydrophobic. However, the demands of modern applications—requiring enhanced stability, superhydrophobicity, or compatibility with non-metallic substrates—necessitate a broader toolkit.
This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond a simple list of chemicals to a nuanced discussion of their underlying chemistry, performance trade-offs, and practical implementation. We will delve into the causality behind experimental choices, empowering you to select the optimal surface modification strategy for your specific research needs.
The Foundation: Understanding Self-Assembled Monolayers (SAMs)
The magic of molecules like this compound lies in their ability to spontaneously form highly ordered, single-molecule-thick layers on a substrate. This process, known as self-assembly, is driven by the interplay of molecule-substrate and intermolecular interactions. For alkanethiols on gold, a strong covalent-like bond forms between the sulfur headgroup and the gold surface, while van der Waals forces between the alkyl chains drive the formation of a densely packed, quasi-crystalline monolayer. The orientation and packing density of these molecules ultimately determine the final surface properties.
Caption: The formation of an alkanethiol SAM on a gold substrate.
The Contenders: A Comparative Analysis of Alternatives
While effective, this compound is not the only option. The choice of a surface modification agent should be dictated by the specific requirements of the application, including the substrate material, the desired degree of hydrophobicity, and the necessary thermal and chemical stability.
Linear Long-Chain Alkanethiols: The Power of Order
A straightforward alternative to the branched structure of this compound is the use of linear long-chain alkanethiols, such as dodecanethiol (C12) and octadecanethiol (C18) .
-
Mechanism and Rationale: The primary difference lies in the packing structure. The linear chains of these molecules can pack more densely than the bulkier this compound, leading to stronger van der Waals interactions between adjacent molecules. This increased order results in a more uniform and stable monolayer. The general principle is that longer alkyl chains lead to more ordered and hydrophobic surfaces.[1]
-
Performance: Surfaces modified with long-chain linear alkanethiols typically exhibit high water contact angles, indicating significant hydrophobicity. For instance, octadecanethiol on gold can achieve a water contact angle of around 110°.[2]
-
Expert Insight: The choice between a branched and a linear alkanethiol often comes down to a trade-off between packing density and the desire for a "brush-like" versus a more crystalline surface. While linear alkanethiols provide a more ordered surface, the branched structure of this compound can sometimes offer better resistance to the penetration of small molecules.
Fluorinated Alkanethiols: Achieving Superhydrophobicity
For applications demanding extreme water repellency, fluorinated alkanethiols (e.g., perfluorodecanethiol) are the gold standard.
-
Mechanism and Rationale: The substitution of hydrogen atoms with fluorine atoms in the alkyl chain dramatically lowers the surface energy of the monolayer. The high electronegativity and low polarizability of the C-F bond result in very weak intermolecular forces, leading to surfaces that are not only hydrophobic but often superhydrophobic (water contact angle > 150°).
-
Performance: Perfluorinated alkanethiols can produce surfaces with exceptionally high water contact angles, often exceeding 120° and approaching superhydrophobic levels, especially when combined with surface roughening techniques.
-
Expert Insight: While offering superior hydrophobicity, fluorinated compounds are generally more expensive than their non-fluorinated counterparts. Their use is typically justified in applications where extreme water repellency is a critical performance parameter.
Organosilanes: The Versatile Choice for Oxide Surfaces
When working with hydroxylated surfaces such as glass (silicon dioxide), silicon wafers, and many metal oxides, organosilanes are the modifier of choice. Octadecyltrichlorosilane (OTS) is a widely used example.
-
Mechanism and Rationale: Unlike thiols, which have a specific affinity for noble metals, silanes react with surface hydroxyl (-OH) groups. The chloro- or alkoxy- groups of the silane hydrolyze to form reactive silanol groups, which then condense with the hydroxyl groups on the substrate and with each other to form a stable, cross-linked polysiloxane network.[3] The long alkyl chains then orient away from the surface, creating a hydrophobic interface.
-
Performance: OTS is capable of forming dense, well-ordered monolayers on silica surfaces, resulting in water contact angles typically in the range of 109-114°.[3] These silane-based coatings are known for their high thermal and chemical stability.
-
Expert Insight: The success of silanization is highly dependent on the cleanliness and hydroxylation of the substrate. Inconsistent surface preparation is a common reason for variability in the quality of silane-based hydrophobic coatings. Both solution-phase and vapor-phase deposition methods can be effective, with vapor-phase deposition often yielding more uniform monolayers.
Polymer Coatings: A Scalable and Tunable Approach
For applications requiring thicker, more robust hydrophobic coatings, or for modifying complex geometries, polymer-based methods offer significant advantages. Common polymers used for this purpose include polystyrene (PS) and poly(methyl methacrylate) (PMMA) .
-
Mechanism and Rationale: Hydrophobic polymer films can be applied to a wide variety of substrates using techniques such as spin coating, dip coating, or spray coating. The hydrophobicity of the resulting surface is determined by the inherent properties of the polymer. More advanced techniques, such as polymer grafting ("grafting-to" or "grafting-from"), can be used to create dense "polymer brushes" that provide a highly uniform and stable hydrophobic layer.[4][5]
-
Performance: The water contact angle of polymer coatings can be tuned based on the choice of polymer and the application method. For example, a spin-coated polystyrene film can exhibit a water contact angle of around 90°.[6][7]
-
Expert Insight: Polymer coatings offer excellent scalability and are often more cost-effective for large surface areas compared to SAMs. The choice between a simple polymer coating and a grafted polymer brush depends on the required durability and uniformity. Polymer brushes, while more complex to prepare, offer superior stability and control over the surface properties.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and its alternatives. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
| Surface Modifier | Substrate | Typical Water Contact Angle (WCA) | Stability | Relative Cost |
| This compound | Gold | ~104° | Moderate thermal and chemical stability | Moderate |
| Octadecanethiol (C18) | Gold | ~110°[2] | Good thermal and chemical stability[8] | Low to Moderate |
| Perfluorodecanethiol | Gold | >120° | High thermal and chemical stability | High |
| Octadecyltrichlorosilane (OTS) | SiO₂/Glass | 109-114°[3] | High thermal and chemical stability | Moderate |
| Polystyrene (PS) Coating | Various | ~90°[6][7] | Good, dependent on adhesion to substrate | Low |
| PMMA Coating | Various | ~70-80°[9] | Good, dependent on adhesion to substrate | Low |
Experimental Protocols: From Theory to Practice
The successful implementation of any surface modification technique relies on a robust and well-defined experimental protocol. Below are detailed, step-by-step methodologies for the key alternatives discussed.
Protocol 1: Formation of a Linear Alkanethiol SAM on Gold
This protocol describes the formation of a self-assembled monolayer of a linear alkanethiol, such as octadecanethiol, on a gold substrate.
Caption: Workflow for creating a hydrophobic surface using a linear alkanethiol SAM.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold on silicon or glass)
-
Octadecanethiol (≥98% purity)
-
200-proof Ethanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glass or polypropylene containers with sealable caps
-
Teflon-coated tweezers
-
Sonicator
-
Dry Nitrogen (N₂) gas source
-
Fume hood and appropriate Personal Protective Equipment (PPE)
Procedure:
-
Substrate Cleaning (in a fume hood): a. Place the gold substrates in a clean glass beaker. b. Prepare piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate PPE. c. Immerse the substrates in the piranha solution for 5-10 minutes. d. Carefully remove the substrates and rinse thoroughly with copious amounts of DI water. e. Dry the substrates under a gentle stream of dry N₂ gas.
-
Solution Preparation: a. In a fume hood, prepare a 1 mM solution of octadecanethiol in 200-proof ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Self-Assembly: a. Place the clean, dry gold substrates into individual containers. b. Cover the substrates with the alkanethiol solution. c. Seal the containers and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Final Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules. b. Dry the substrates under a gentle stream of dry N₂ gas. c. Store the modified substrates in a clean, dry environment (e.g., a desiccator).
Protocol 2: Solution-Phase Silanization of Glass/SiO₂ Surfaces
This protocol details the procedure for creating a hydrophobic surface on glass or silicon dioxide using octadecyltrichlorosilane (OTS).[3]
Materials and Equipment:
-
Glass slides or silicon wafers
-
Octadecyltrichlorosilane (OTS) (≥90% purity)
-
Anhydrous toluene or hexane
-
Deionized (DI) water
-
Appropriate cleaning agents (e.g., acetone, isopropanol, piranha solution)
-
Oven
-
Dessicator
-
Fume hood and appropriate PPE
Procedure:
-
Substrate Cleaning and Activation: a. Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and then DI water. b. To maximize surface hydroxyl groups, treat the substrates with piranha solution (as described in Protocol 1) or an oxygen plasma cleaner. c. Rinse extensively with DI water and dry in an oven at 120°C for at least 1 hour.
-
Silanization (in a fume hood): a. Prepare a 1-5 mM solution of OTS in an anhydrous solvent (e.g., toluene or hexane). Caution: OTS reacts with moisture, so anhydrous conditions are critical. b. Immerse the clean, dry substrates in the OTS solution for 15-60 minutes. The immersion time can be optimized based on the desired monolayer quality. c. Remove the substrates from the solution and rinse with fresh anhydrous solvent to remove excess OTS.
-
Curing and Finalization: a. Bake the coated substrates in an oven at 120°C for 1 hour to promote the cross-linking of the silane layer. b. After cooling, sonicate the substrates in the anhydrous solvent to remove any loosely bound silane molecules. c. Dry the substrates with a stream of N₂ and store in a desiccator.
Protocol 3: Spin Coating of a Hydrophobic Polymer Film
This protocol provides a general method for applying a hydrophobic polymer film, such as polystyrene, onto a flat substrate.[10]
Caption: Workflow for creating a hydrophobic polymer film via spin coating.
Materials and Equipment:
-
Flat substrates (e.g., silicon wafers, glass slides)
-
Polystyrene (PS)
-
Toluene (or another suitable solvent)
-
Spin coater
-
Hot plate
-
Micropipette or syringe
-
Fume hood and appropriate PPE
Procedure:
-
Solution Preparation: a. Dissolve the polystyrene in toluene to the desired concentration (e.g., 1-5% w/v). The concentration will affect the final film thickness. b. Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Substrate Preparation: a. Clean the substrate thoroughly as described in the previous protocols to ensure good adhesion of the polymer film. b. Ensure the substrate is completely dry before use.
-
Spin Coating (in a fume hood): a. Place the substrate on the vacuum chuck of the spin coater and ensure it is centered. b. Using a micropipette or syringe, dispense a small amount of the polymer solution onto the center of the substrate. The amount should be sufficient to cover the entire surface when spinning begins. c. Start the spin coater. A typical two-stage process might involve a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 60 seconds) to achieve the desired thickness. The exact parameters will need to be optimized for your specific application.
-
Baking: a. Carefully remove the coated substrate from the spin coater and place it on a hot plate. b. Bake the film at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer (e.g., 90°C for toluene) for 5-10 minutes to remove any residual solvent.
Conclusion and Future Outlook
While this compound remains a useful tool for creating hydrophobic surfaces on gold, the field of surface modification has expanded to offer a diverse array of alternatives, each with its own unique advantages. Linear long-chain alkanethiols provide a route to more ordered and stable monolayers, while fluorinated thiols enable the creation of superhydrophobic surfaces. For oxide-based substrates, organosilanes are the undisputed champions, forming robust and highly hydrophobic coatings. Finally, polymer-based methods offer unparalleled scalability and tunability for a wide range of applications.
The choice of the optimal surface modification strategy is not a one-size-fits-all decision. It requires a careful consideration of the substrate material, the desired level of hydrophobicity and stability, and practical constraints such as cost and scalability. By understanding the fundamental principles behind each of these alternatives and following robust experimental protocols, researchers can confidently select and implement the best approach to achieve their desired surface properties, paving the way for new discoveries and technological advancements.
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ResearchGate. (n.d.). Binary Self-Assembled Monolayers of Alkanethiols on Gold: Deposition from Solution versus Microcontact Printing and the Study of Surface Nanobubbles. Retrieved from [Link]
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ResearchGate. (n.d.). 7: Water contact angle vs immersion time for octadecyltrichlorosilane.... Retrieved from [Link]
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ResearchGate. (n.d.). Water-in-air contact angle of spin coated polymers: (a) PMMA; (b).... Retrieved from [Link]
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PMC. (2011). Organosilane deposition for microfluidic applications. Retrieved from [Link]
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ResearchGate. (n.d.). Contact angles of water on a spin-coated PS/PS-bPMMA/PMMA films and b.... Retrieved from [Link]
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MDPI. (n.d.). Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops. Retrieved from [Link]
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ResearchGate. (n.d.). Octadecyltrichlorosilane adsorption kinetics on Si(100)/SiO2 surface: Contact angle, AFM, FTIR and XPS analysis. Retrieved from [Link]
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PMC. (2021). Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. Retrieved from [Link]
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ResearchGate. (n.d.). Water contact angles on PMMA films as a function of the percentage of syndiotactic triads in the polymer chain. Retrieved from [Link]
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PMC. (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone share the protocol of OTS (Octadecyltrichlorosilane) vapor deposition protocol - to make a glass surface hydrophobic?. Retrieved from [Link]
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MDPI. (2023). Functionalization and Surface Modification of Mesoporous Hydrophobic Membranes by Oligomers and Target Additives via Environmental Crazing. Retrieved from [Link]
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ResearchGate. (n.d.). Water contact angle measurements of polystyrene. Retrieved from [Link]
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PubMed. (2007). Contact angle of water on polystyrene thin films: effects of CO(2) environment and film thickness. Retrieved from [Link]
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R Discovery. (n.d.). Hydrophobic Modification Research Articles. Retrieved from [Link]
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ResearchGate. (n.d.). Contact angle measurement results for polystyrene surfaces after treated by plasma vs treatment times. Retrieved from [Link]
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Wiley Online Library. (n.d.). Hydrophobic Modification of Polymer Surfaces via “Grafting to” Approach. Retrieved from [Link]
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ACS Publications. (n.d.). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. Retrieved from [Link]
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MDPI. (2023). Plasma Treatment of Polystyrene Films—Effect on Wettability and Surface Interactions with Au Nanoparticles. Retrieved from [Link]
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ResearchGate. (n.d.). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Retrieved from [Link]
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MDPI. (n.d.). Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacrylate) Thin Films. Retrieved from [Link]
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University of Houston. (n.d.). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs). Retrieved from [Link]
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ResearchGate. (n.d.). CA measurements for different porous gold surfaces coated with.... Retrieved from [Link]
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ResearchGate. (n.d.). Fabrication of super-hydrophobic film from PMMA with intrinsic water contact angle below 90°. Retrieved from [Link]
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AIP Publishing. (2009). Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence. Retrieved from [Link]
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CNSI Microfluidics Lab. (n.d.). Vapor Silanization Rig SOP. Retrieved from [Link]
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University of Houston Conrad Research Group. (n.d.). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. Retrieved from [Link]
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DTIC. (n.d.). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Retrieved from [Link]
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ResearchGate. (n.d.). Relationship between the contact angle of water and the PMMA ratio and.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Polymer brushes by the "grafting to" method. Retrieved from [Link]
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MDPI. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Retrieved from [Link]
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PMC. (2025). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Retrieved from [Link]
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ACS Publications. (n.d.). Barrier Capacity of Hydrophilic Polymer Brushes To Prevent Hydrophobic Interactions: Effect of Graft Density and Hydrophilicity. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Stability of Mono-, Bis-, and Tris-Chelating Alkanethiol Films Assembled on Gold Nanoparticles and Evaporated "Flat" Gold. Retrieved from [Link]
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ResearchGate. (n.d.). Changes in equilibrium water contact angle (θ) on a gold plate as a.... Retrieved from [Link]
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ACS Publications. (n.d.). Potential-dependent wetting of octadecanethiol-modified polycrystalline gold electrodes. Retrieved from [Link]
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NIH. (n.d.). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Retrieved from [Link]
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CORE. (n.d.). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). Retrieved from [Link]
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ResearchGate. (n.d.). Modeling of self-assembled monolayers (SAMs) of Octadecanethiol and Hexadecanethiol on gold (Au) and silver (Ag). Retrieved from [Link]
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RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]
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PubMed. (n.d.). Wettability Control of Gold Surfaces Modified with Benzenethiol Derivatives: Water Contact Angle and Thermal Stability. Retrieved from [Link]
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PMC. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Retrieved from [Link]
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ResearchGate. (n.d.). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A Comparison of SAMs Derived from Normal and Spiroalkanedithiols. Retrieved from [Link]
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electrochemical impedance spectroscopy of tert-decanethiol coated metals
An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of Tert-Decanethiol Coated Metals
This guide provides a comprehensive analysis of this compound (t-DDT) self-assembled monolayers (SAMs) on various metal surfaces, utilizing Electrochemical Impedance Spectroscopy (EIS) as the primary characterization technique. We will objectively compare the performance of t-DDT coatings against linear alkanethiol alternatives and evaluate their efficacy on different metallic substrates. The content herein is grounded in established experimental data and aims to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to assess and optimize these molecular films.
The Rationale for Thiol SAMs: Molecular Engineering at the Interface
Self-assembled monolayers (SAMs) represent a cornerstone of surface functionalization, enabling the precise modification of interfacial properties.[1] Among these, alkanethiols chemisorbed onto metal surfaces are exemplary systems for creating well-ordered, dense, and stable molecular films.[1] These films serve critical roles, from acting as robust barriers against corrosion to providing tailored platforms for biosensing applications.[2][3]
The structure of the alkanethiol molecule is paramount. While linear alkanethiols, such as n-decanethiol, are known to form highly ordered and densely packed monolayers due to strong van der Waals interactions between adjacent alkyl chains, the introduction of steric hindrance offers a method to tune the film's properties.[4] this compound (t-DDT), with its bulky tert-butyl terminal group, presents an interesting case. This steric bulk is expected to disrupt the close packing typically observed with linear chains, potentially leading to monolayers with different structural and protective characteristics. Understanding these differences is crucial for selecting the appropriate molecule for a specific application.
Electrochemical Impedance Spectroscopy (EIS): A Powerful Probe of Interfacial Properties
EIS is a non-destructive and highly sensitive technique for characterizing the properties of electrode-electrolyte interfaces.[3][5] By applying a small amplitude sinusoidal AC potential over a wide range of frequencies, we can measure the impedance of the electrochemical system. The resulting data, typically presented as Nyquist or Bode plots, provides a wealth of information about the processes occurring at the interface, such as charge transfer, mass transport, and the dielectric properties of surface films.[5]
To translate impedance data into physical meaning, we employ equivalent electrical circuit (EEC) models.[2][6] These circuits use resistors, capacitors, and other electrical elements to represent the different electrochemical processes. For a SAM-coated electrode, key parameters include:
-
Solution Resistance (R_s): The resistance of the electrolyte solution.
-
Charge Transfer Resistance (R_ct): The resistance to the transfer of electrons across the interface. For a protective SAM, a high R_ct indicates a significant barrier to redox reactions or corrosion.[6][7]
-
Double-Layer Capacitance (C_dl): Represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface. The value is often replaced by a Constant Phase Element (CPE) to account for non-ideal capacitive behavior on heterogeneous surfaces. A lower CPE value is indicative of a more insulating and less defective film.[4]
-
Coating Capacitance (C_coat) and Coating Resistance (R_coat): These elements are often used to model the properties of the SAM itself, representing its dielectric nature and its resistance to ion penetration.
A well-packed, defect-free SAM is expected to exhibit a very large R_ct and a very small CPE, behaving almost like an ideal capacitor.[4] Conversely, defects or "pinholes" in the monolayer allow the electrolyte to reach the metal surface, creating pathways for charge transfer and increasing the interfacial capacitance.[8]
Experimental Workflow: From Substrate Preparation to EIS Measurement
The quality and reproducibility of EIS data are critically dependent on a meticulous experimental protocol. The following section outlines a validated, step-by-step methodology for the preparation and analysis of t-DDT coated metal electrodes.
Materials & Reagents
-
Metal Substrates: High-purity metal discs or wires (e.g., Gold (99.99%), Copper, API 5L X65 Carbon Steel).
-
Thiols: this compound (t-DDT), n-decanethiol (n-DDT).
-
Solvent: Absolute Ethanol.
-
Cleaning Reagents: Piranha solution (4:1 H₂SO₄:H₂O₂ for Gold), Nitric Acid, Acetone, Milli-Q water.[6]
-
Electrolytes:
Step-by-Step Protocol
-
Substrate Cleaning:
-
Gold: Immerse in fresh Piranha solution for 10 minutes (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials). Rinse thoroughly with Milli-Q water and ethanol.[6]
-
Carbon Steel: Mechanically polish with successively finer grades of SiC paper, sonicate in acetone, rinse with ethanol, and dry under a stream of N₂.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates into a 1 mM solution of the desired thiol (t-DDT or n-DDT) in absolute ethanol.[6]
-
Allow the self-assembly process to proceed overnight (approx. 18 hours) to ensure maximum surface coverage and organization.[6][9]
-
Upon removal, rinse the coated substrates with fresh ethanol to remove any physisorbed molecules and dry gently with N₂.
-
-
Electrochemical Cell Assembly:
-
Utilize a standard three-electrode cell configuration.
-
Working Electrode (WE): The freshly prepared thiol-coated metal substrate.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
Counter Electrode (CE): Platinum wire or mesh.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 30-60 minutes.
-
Perform the EIS measurement at the stabilized OCP.
-
Typical Parameters:
-
-
Data Analysis:
-
Fit the obtained Nyquist or Bode plots to an appropriate equivalent electrical circuit model using specialized software.
-
Extract the values for R_s, R_ct, and CPE (or C_dl).
-
Figure 1: Experimental workflow for EIS analysis of thiol-coated metals.
Comparative Performance Analysis
This compound vs. n-Decanethiol: The Impact of Steric Hindrance
A direct comparison between t-DDT and its linear isomer, n-decanethiol (n-DDT), on a gold substrate reveals the significant impact of the terminal group's structure on the resulting monolayer's quality. The bulky tert-butyl group of t-DDT prevents the efficient, dense packing that is characteristic of linear alkanethiols.[4] This results in a more disordered and permeable film.
The EIS data reflects this structural difference starkly. In the presence of a redox probe ([Fe(CN)₆]³⁻/⁴⁻), the n-DDT monolayer presents a formidable barrier to electron transfer, as evidenced by a large semicircle in the Nyquist plot, corresponding to a high charge transfer resistance (R_ct).[6] In contrast, the t-DDT coated electrode shows a much smaller semicircle, indicating a significantly lower R_ct. This suggests that the redox probe can more easily penetrate the less-ordered t-DDT film to reach the gold surface, likely through defects and pinholes.[8]
| Thiol Monolayer | Charge Transfer Resistance (R_ct) | Constant Phase Element (CPE-T) | Interpretation |
| Bare Gold | Low | High | Uninhibited electron transfer |
| t-DDT on Gold | Moderately Increased | Moderately Decreased | Disordered film with significant defects |
| n-DDT on Gold | Highly Increased | Substantially Decreased | Well-ordered, densely packed barrier film |
Table 1: Comparative EIS parameters for t-DDT and n-DDT on a gold substrate in a redox-active electrolyte. Higher R_ct and lower CPE-T values indicate superior barrier properties.
Figure 3: Equivalent electrical circuits for a defective vs. a protective SAM.
Conclusion and Field-Proven Insights
This guide demonstrates that while this compound readily forms self-assembled monolayers on metal surfaces, its performance as a barrier film is fundamentally limited by the steric hindrance of its tert-butyl group.
-
Expertise & Experience: Compared to its linear counterpart, n-decanethiol, t-DDT consistently produces more disordered and permeable films. This is quantitatively confirmed by lower charge transfer resistance (R_ct) and higher constant phase element (CPE) values in EIS analysis. For applications requiring a highly insulating, defect-free barrier, such as in high-sensitivity biosensors or for long-term corrosion protection, linear, long-chain alkanethiols are the superior choice.
-
Trustworthiness: The EIS protocols and comparative data presented are self-validating. The clear distinction in impedance behavior between bare metal, t-DDT coated, and n-DDT coated surfaces provides an unambiguous measure of monolayer quality. A large R_ct is inextricably linked to a well-formed barrier, validating the integrity of the film.
-
Authoritative Grounding: The choice of t-DDT may be strategic in applications where a complete passivation of the surface is undesirable, or where the "defects" can be used for subsequent molecular anchoring. However, for creating robust, passive layers, the evidence strongly favors well-ordered systems derived from linear alkanethiols. EIS remains the most effective and informative technique for quantifying the performance of these crucial interfacial films.
References
-
National Institutes of Health (NIH). (n.d.). Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. Retrieved from [Link]
-
MDPI. (2022). Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). An electrochemical immittance analysis of the dielectric properties of self-assembled monolayers. Retrieved from [Link]
-
ResearchGate. (2007). Characterization of alkanethiol-self-assembled monolayers-modified gold electrodes by electrochemical impedance spectroscopy. Retrieved from [Link]
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Wiley Online Library. (2019). Decanethiol as a Corrosion Inhibitor for Carbon Steels Exposed to Aqueous CO2. Retrieved from [Link]
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ScienceDirect. (2016). Reversible potential-induced structural changes of alkanethiol monolayers on gold surfaces. Retrieved from [Link]
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ResearchGate. (2004). (PDF) Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Retrieved from [Link]
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ResearchGate. (2019). Corrosion Inhibitor (Decanethiol) for Carbon Steels Exposed to Aqueous CO2. Retrieved from [Link]
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PubMed. (2006). Alkanethiol monolayers at reduced and oxidized zinc surfaces with corrosion protection: a sum frequency generation and electrochemistry investigation. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Retrieved from [Link]
-
MDPI. (2019). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Retrieved from [Link]
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Pan-American Advanced Studies Institute. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]
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PubMed. (2006). Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM. Retrieved from [Link]
-
ResearchGate. (2008). Synergistic effect of 1-dodecanethiol upon inhibition of Schiff bases on carbon steel corrosion in sulphuric acid media. Retrieved from [Link]
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The Decisive Role of Molecular Architecture: A Comparative Guide to the Thermal Stability of Tert-decanethiol and Linear Alkanethiol SAMs
For researchers, scientists, and drug development professionals leveraging self-assembled monolayers (SAMs), understanding the intrinsic stability of these ultrathin films is paramount to the reliability and reproducibility of their applications. While linear alkanethiols have long been the workhorse for creating well-ordered SAMs on gold surfaces, the exploration of branched-chain isomers, such as tert-decanethiol, offers unique opportunities to tune surface properties. This guide provides an in-depth, comparative analysis of the thermal stability of SAMs derived from this compound and their linear counterparts, supported by experimental principles and data from analogous systems.
Introduction: The Foundation of Self-Assembled Monolayers
Self-assembled monolayers are highly organized molecular films that spontaneously form on a substrate. In the context of this guide, we focus on the chemisorption of organosulfur compounds—specifically, thiols—onto gold surfaces. This process is driven by the strong affinity between the sulfur headgroup of the thiol and the gold substrate, forming a stable gold-thiolate (Au-S) bond. The subsequent arrangement and packing of the alkyl chains are governed by weaker, yet crucial, van der Waals interactions. The overall stability of the SAM is a composite of the strength of this Au-S bond and the collective intermolecular forces within the monolayer.
The thermal stability of a SAM is a critical parameter, as it dictates the operational temperature range for devices and processes that utilize these functionalized surfaces. Thermal energy can induce desorption of the constituent molecules, leading to a loss of the monolayer's integrity and function. The mechanisms and onset temperatures of this desorption are highly dependent on the molecular structure of the thiol.
Molecular Architecture: Linear vs. Branched Alkanethiols
The fundamental difference between linear and this compound lies in the arrangement of the alkyl chains. A linear alkanethiol, such as n-decanethiol, possesses an unbranched hydrocarbon chain, which allows for close packing and maximization of van der Waals interactions between adjacent molecules in the SAM. In contrast, this compound features a bulky tert-butyl group attached to the carbon atom adjacent to the sulfur headgroup. This branching introduces significant steric hindrance at the base of the monolayer.
Diagram of Molecular Structures
Caption: Molecular structures of a linear (n-decanethiol) and a tertiary (this compound) alkanethiol.
Comparative Thermal Stability: Experimental Insights
The thermal stability of alkanethiol SAMs is typically investigated using techniques such as Thermal Desorption Spectroscopy (TDS) and X-ray Photoelectron Spectroscopy (XPS). These methods monitor the desorption of molecules from the surface as a function of temperature.
Thermal Desorption of Linear Alkanethiol SAMs
For linear alkanethiol SAMs on Au(111), the thermal desorption process is well-characterized and typically occurs in two main stages.[1]
-
Low-Temperature Desorption (Associative Desorption): At temperatures around 400-450 K, the primary desorption product is the corresponding dialkyl disulfide (RSSR).[1][2] This occurs through the recombination of two adjacent thiolate species on the surface, followed by the desorption of the disulfide molecule. This pathway is energetically favorable due to the formation of a stable S-S bond.
-
High-Temperature Desorption (Molecular Desorption): At higher temperatures, typically above 500 K, intact thiol molecules (RSH) can also desorb.[2] This process involves the cleavage of the Au-S bond and subsequent abstraction of a hydrogen atom, often from other surface species or contaminants.
The stability of linear alkanethiol SAMs is significantly influenced by the length of the alkyl chain. Longer chains lead to stronger van der Waals interactions, resulting in a more ordered and densely packed monolayer with a higher desorption temperature.[3]
Thermal Desorption of this compound SAMs: A Case of Steric Hindrance
Direct experimental data for this compound is limited in the literature. However, studies on other sterically hindered thiols, such as cyclohexanethiol and tert-butylthiol (2-methyl-2-propanethiol), provide a strong basis for understanding its thermal behavior.
The bulky tert-butyl group at the base of the this compound molecule prevents the close packing that is characteristic of linear alkanethiols. This steric hindrance has two major consequences:
-
Reduced van der Waals Interactions: The increased distance between the alkyl chains in a this compound SAM leads to weaker intermolecular van der Waals forces. This results in a less ordered and less densely packed monolayer compared to its linear isomer.
-
Inhibition of Dimerization: The bulky nature of the headgroup makes it sterically difficult for two adjacent tert-decanethiolate molecules to come into close enough proximity to form a disulfide.
Consequently, the primary desorption pathway for this compound SAMs is expected to be the desorption of the monomeric thiol at a lower temperature compared to the disulfide desorption from a linear alkanethiol SAM of similar molecular weight. Studies on cyclohexanethiol have shown that only the monomer desorbs, in contrast to linear thiols where disulfide desorption is dominant.
Summary of Comparative Thermal Stability
| Feature | Linear Alkanethiol SAMs (e.g., n-decanethiol) | This compound SAMs |
| Packing Density | High, well-ordered crystalline-like structure | Lower, less ordered due to steric hindrance |
| Intermolecular Forces | Strong van der Waals interactions | Weaker van der Waals interactions |
| Primary Desorption Product | Dialkyl disulfide (RSSR) | Monomeric thiol (RSH) |
| Primary Desorption Mechanism | Associative desorption (recombination of two thiolates) | Direct desorption of the monomer |
| Relative Thermal Stability | Higher, due to strong intermolecular forces and a favorable disulfide desorption pathway. | Lower, due to weaker intermolecular forces and an inhibited disulfide desorption pathway. |
Experimental Protocols
Preparation of Alkanethiol SAMs on Gold
A standard protocol for the preparation of high-quality alkanethiol SAMs on gold substrates is as follows:
-
Substrate Preparation: Use gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer). Clean the substrates immediately before use by rinsing with 200-proof ethanol and drying with a stream of dry nitrogen gas. For optimal results, substrates can be cleaned with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care ).
-
Thiol Solution Preparation: Prepare a 1 mM solution of the desired thiol (linear alkanethiol or this compound) in 200-proof ethanol.
-
SAM Formation: Immerse the cleaned gold substrate in the thiol solution. To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon. Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing and Drying: After incubation, remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry with a stream of dry nitrogen.
Diagram of SAM Formation and Thermal Desorption Analysis Workflow
Caption: A typical workflow for the preparation and thermal analysis of alkanethiol SAMs.
Thermal Desorption Spectroscopy (TDS)
-
Sample Introduction: Mount the SAM-functionalized gold substrate in an ultra-high vacuum (UHV) chamber.
-
Heating Program: Heat the sample at a linear rate (e.g., 1-10 K/s) using a programmable temperature controller.
-
Detection: Use a mass spectrometer to detect the molecules that desorb from the surface as a function of temperature. By monitoring the mass-to-charge ratios corresponding to the expected desorption products (disulfides and thiols), a desorption spectrum can be generated.
-
Data Analysis: The temperature at which the desorption rate is maximal (the peak in the TDS spectrum) is related to the activation energy of desorption and provides a quantitative measure of the thermal stability.
Conclusion and Future Perspectives
The molecular architecture of alkanethiols plays a decisive role in the thermal stability of their corresponding SAMs on gold. Linear alkanethiols form densely packed, well-ordered monolayers that are stabilized by strong van der Waals interactions and exhibit a characteristic disulfide desorption pathway at elevated temperatures. In contrast, the steric hindrance introduced by the bulky headgroup of this compound leads to less ordered SAMs with weaker intermolecular forces. This steric hindrance also inhibits the formation of disulfides upon heating, making monomeric thiol desorption the likely primary pathway for thermal degradation. Consequently, this compound SAMs are expected to exhibit lower thermal stability compared to their linear counterparts.
For researchers and professionals in drug development and materials science, this understanding is crucial for selecting the appropriate surface chemistry for their specific application. While linear alkanethiol SAMs offer higher thermal stability, the unique surface properties imparted by branched thiols like this compound may be advantageous for applications where a lower packing density is desired, such as in the creation of molecularly-imprinted surfaces or in controlling protein adsorption. Future work should focus on obtaining direct experimental thermal desorption data for a series of tertiary alkanethiols to provide a more quantitative comparison and further refine our understanding of the structure-stability relationship in these important molecular films.
References
- Nishida, N., Hara, M., Sasabe, H., & Knoll, W. (1996). Thermal Desorption Spectroscopy of Alkanethiol Self-Assembled Monolayer on Au(111). Japanese Journal of Applied Physics, 35(11R), 5866.
- Cristina, L. J., Ruano, G., Salvarezza, R. C., & Ferrón, J. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111)-(1 × 1) and Au(001)-(1 × 1) Surfaces. The Journal of Physical Chemistry C, 121(48), 26896-26905.
- Hayashi, T., Morita, Y., & Seo, K. (2009). Effect of Steric Hindrance on Desorption Processes of Alkanethiols on Au(111). The Journal of Physical Chemistry C, 113(43), 18795–18799.
- Lee, S., Shon, Y. S., Colorado, R., Jr., Guenard, R. L., Lee, T. R., & Perry, S. S. (2000). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: Comparative Studies of Normal Alkanethiols and Spiroalkanethiols. Langmuir, 16(5), 2220–2224.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169.
- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805–1834.
- Kim, H., Kwon, S., & Lee, H. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3241.
- Nuzzo, R. G., Dubois, L. H., & Allara, D. L. (1990). Fundamental studies of the chemisorption of organosulfur compounds on gold(111). Implications for molecular self-assembly on gold surfaces. Journal of the American Chemical Society, 112(2), 558-569.
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
- Witte, G., & Wöll, C. (2004). Growth of aromatic molecules on single-crystal surfaces.
- Walten, M. D., & Whelan, C. M. (2023). Understanding the Chemisorption of 2-Methyl-2-propanethiol on Au(111). The Journal of Physical Chemistry C, 127(32), 15918–15926.
- Campbell, C. T., & Lytle, J. C. (2017). Adhesion Energies of Liquid Hydrocarbon Solvents onto Pt(111), MgO(100), Graphene and TiO2(110) from Temperature Programmed Desorption. The Journal of Physical Chemistry C, 121(37), 20458–20466.
- Witt, D., Wohlhüter, P., & Wöll, C. (2010). Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. Langmuir, 26(12), 9659–9665.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of tert-Decanethiol
As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a culture of safety and operational excellence within the laboratories we serve. Tert-decanethiol, like other thiols, is a compound demanding respect due to its potent odor, flammability, and significant health and environmental hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.
The Hazard Profile: Understanding the Imperative for Caution
This compound (CAS No. 30174-58-4) is an organosulfur compound whose physical and chemical properties necessitate stringent handling and disposal protocols.[1][2] Understanding its hazard profile is fundamental to appreciating the risks and implementing effective safety measures.
-
Pervasive Odor: Thiols are notorious for their powerful and unpleasant stench, which can be detected at extremely low concentrations.[3][4] While this serves as a useful warning sign of exposure, it can also cause significant distress and nuisance. Proper containment is therefore the first line of defense.
-
Health Hazards: Direct contact and inhalation pose several health risks. It is classified as a skin and eye irritant and may cause allergic skin reactions.[3][5][6] Inhalation can lead to respiratory irritation.[5][7]
-
Flammability: The compound is combustible. Its vapors are heavier than air and can travel along floors, potentially forming explosive mixtures with air if subjected to intense heat or an ignition source.[3][8]
-
Environmental Toxicity: Perhaps the most critical disposal consideration is its environmental impact. Analogous thiols are classified as very toxic to aquatic life with long-lasting effects.[3][8] They are not readily biodegradable and have a high potential for bioaccumulation, making their release into the environment a serious concern.[8][9] Preventing entry into drains and waterways is a primary directive.[3][5]
The Disposal Workflow: A Multi-Step Protocol
The proper disposal of this compound is not a single action but a systematic process designed to protect laboratory personnel, the wider community, and the environment. This workflow should be integrated into your laboratory's standard operating procedures (SOPs).
Diagram: this compound Waste Management Workflow
Caption: Workflow for safe handling and disposal of this compound waste.
Step-by-Step Disposal and Decontamination Protocols
Adherence to a systematic, documented procedure is critical. The following steps provide a clear path from waste generation to final disposal.
Part A: Primary Disposal of Liquid Waste & Contaminated Solids
This is the standard and required route for all bulk quantities and heavily contaminated items.
-
Segregation at Source:
-
Rationale: Preventing unintentional mixing of incompatible chemicals is a cornerstone of lab safety.
-
Procedure: Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Container Selection and Management:
-
Rationale: Proper containment prevents the release of the potent stench and flammable vapors. The container must be chemically resistant to prevent degradation.
-
Procedure:
-
Use a sealable, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, or glass).
-
Keep the container closed at all times except when adding waste.[5]
-
Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA), preferably within a chemical fume hood or a ventilated cabinet.[5][7]
-
The SAA must have secondary containment to capture any potential leaks.
-
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and ensures that all personnel, as well as waste handlers, are aware of the container's contents and associated dangers.
-
Procedure: Affix a hazardous waste label to the container. The label must include:
-
-
Disposal of Contaminated Solids:
-
Rationale: Items such as gloves, absorbent pads, and pipette tips are considered hazardous waste upon contact and must be disposed of accordingly.
-
Procedure: Place all contaminated solid materials into the same designated, sealed waste container. Do not overfill the container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
-
-
Arranging for Professional Disposal:
-
Rationale: this compound waste is classified as hazardous and must be handled by a licensed and approved waste disposal contractor.[4] This is not a substance that can be poured down the drain or placed in regular trash.
-
Procedure: Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the EHS office, who will coordinate with a certified contractor for transport and disposal, usually via high-temperature incineration.[4][5]
-
Part B: Decontamination of Glassware (Chemical Pre-Treatment)
For decontaminating glassware or treating very small residual amounts, chemical oxidation can be employed to destroy the thiol group. This procedure must be performed with extreme caution.
-
WARNING: This reaction is exothermic and releases heat. It must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare an Oxidizing Bath:
-
Rationale: A strong oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, can break the C-S bond, neutralizing the thiol's hazardous properties and odor.
-
Procedure: In a designated container inside a fume hood, prepare a bath of either:
-
A 10-15% solution of household bleach (sodium hypochlorite) in water.
-
A 3-5% solution of hydrogen peroxide in water.
-
-
-
Decontamination:
-
Rationale: Ensuring sufficient contact time allows the oxidation reaction to proceed to completion.
-
Procedure:
-
Carefully rinse the contaminated glassware with a small amount of a water-miscible solvent (e.g., ethanol or acetone) to remove the bulk of the thiol. This rinse solvent must be collected and disposed of as hazardous waste.
-
Submerge the rinsed glassware in the oxidizing bath. Allow it to soak for at least 2-4 hours, or overnight for best results.
-
After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures.
-
-
-
Disposal of the Oxidizing Bath:
-
Rationale: The spent bath may need pH adjustment before it can be disposed of via the sanitary sewer, depending on local regulations.
-
Procedure: Consult your EHS office for guidance on the proper disposal of the spent bleach or peroxide solution. It may require neutralization before drain disposal is permitted.
-
Summary of Key Safety and Regulatory Data
For quick reference, the following table summarizes essential information.
| Parameter | Data | Source(s) |
| Chemical Name | This compound (2-methylnonane-2-thiol) | [1] |
| CAS Number | 30174-58-4 | [1][2] |
| Molecular Formula | C₁₀H₂₂S | [1][5] |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | [3][5][6] |
| GHS Precautionary Statements (Disposal) | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [3][4][5] |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat, closed-toe shoes. Use in a well-ventilated area or fume hood. | [4][5][7] |
| Spill Response | Absorb with inert material (e.g., Chemizorb®, vermiculite, dry sand). Do not allow to enter drains. Collect and place in a sealed container for hazardous waste disposal. | [3][4][5] |
By implementing these procedures, you build a self-validating system of safety and compliance, ensuring that your critical research and development activities are not compromised by improper chemical handling. Trust is built on a foundation of safety, and this guide is intended to be a cornerstone of that foundation.
References
- Sigma-Aldrich.
- Sigma-Aldrich.
- Chevron Phillips Chemical.Safety Data Sheet: Sulfole® 120 Mercaptan (tert-Dodecanethiol).
- Thermo Fisher Scientific.
- Fisher Scientific.
- GOV.UK.Environmental Risk Assessment Report: tert-Dodecanethiol (CAS No: 25103-58-6).
- Sigma-Aldrich.Safety Data Sheet: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol.
- TCI EUROPE N.V.
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- ECHEMI.this compound | 30174-58-4.
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Navigating the Challenges of tert-Decanethiol: A Guide to Personal Protective Equipment
For the experienced researcher, the acrid, pervasive odor of thiols is a familiar hallmark of potent chemistry. Among these, tert-Decanethiol, a key reagent in various synthetic pathways, demands a heightened level of respect and a meticulous approach to safety. Its handling necessitates more than just a standard lab coat and a pair of gloves; it requires a comprehensive personal protective equipment (PPE) strategy to mitigate risks ranging from skin and eye irritation to respiratory effects and, of course, the overwhelming stench that can permeate a laboratory.[1][2] This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of PPE when working with this compound, ensuring both your safety and the integrity of your research environment.
Understanding the Hazard: More Than Just an Odor
While the potent, garlic-like odor is the most immediate characteristic of this compound, it is crucial to recognize the underlying chemical hazards. Safety Data Sheets (SDS) and related toxicological information classify this compound as a substance that can cause significant skin and eye irritation, as well as respiratory irritation upon inhalation of its vapors.[1] The causality here is straightforward: the thiol group (-SH) is reactive and can interact with biological tissues, leading to irritation and potential sensitization with repeated exposure. Therefore, our PPE strategy is not merely about odor control but about creating an impermeable barrier between the chemical and all potential routes of exposure.
A Multi-Layered Defense: Selecting the Right PPE
The selection of appropriate PPE is a critical decision-making process that should be guided by a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a robust baseline for handling this compound in a typical research laboratory setting.
Hand Protection: The Critical First Barrier
The choice of gloves is arguably the most critical aspect of your PPE ensemble when handling liquid thiols. The primary concern is not just preventing skin contact but also permeation, where the chemical can pass through the glove material at a molecular level.[3]
Recommendations:
-
For incidental contact (e.g., handling sealed containers, preparing solutions in a fume hood): A single pair of high-quality nitrile gloves with a minimum thickness of 5 mils is acceptable. However, it is crucial to change them immediately if any contact with this compound occurs.[5]
-
For extended use or direct handling (e.g., transfers, reactions, purification): Double-gloving is strongly recommended. The inner glove should be a thin nitrile glove for dexterity, while the outer glove should be a thicker, chemical-resistant glove such as neoprene or butyl rubber.[6] This layered approach provides enhanced protection against both permeation and potential tears or punctures.
Crucial Considerations:
-
Inspect your gloves for any signs of degradation, such as swelling, discoloration, or brittleness, before and during use.
-
Never reuse disposable gloves.
-
Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
| Glove Material | Suitability for this compound | Key Considerations |
| Nitrile | Good for incidental contact; use as inner glove when double-gloving. | Check for visible signs of degradation. Not recommended for prolonged immersion. |
| Neoprene | Excellent for extended use and splash protection. | Offers good chemical and physical resistance. |
| Butyl Rubber | Excellent for extended use and high-risk procedures. | Provides superior resistance to a wide range of chemicals but may have less dexterity. |
| Latex | Not Recommended. | Offers poor chemical resistance to many organic compounds and can cause allergic reactions. |
Eye and Face Protection: Shielding Against Splashes and Vapors
The potential for serious eye irritation from this compound necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes and vapors.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when working with reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.
Body Protection: The Laboratory Coat and Beyond
A standard cotton or flame-resistant laboratory coat is essential to protect your skin and personal clothing from minor splashes. Ensure that the lab coat is fully buttoned and the sleeves are rolled down. For procedures with a higher risk of significant spills, a chemically resistant apron or a disposable chemical-resistant suit may be necessary.
Respiratory Protection: A Breath of Fresh Air
Due to the respiratory irritation potential and the overwhelming odor of this compound, all handling of this chemical must be conducted within a certified chemical fume hood.[7] The fume hood serves as the primary engineering control to minimize inhalation exposure.
In situations where a fume hood is not available or if there is a potential for exposure outside of the hood (e.g., a large spill), respiratory protection is required. A full-face respirator with an organic vapor cartridge is the appropriate choice.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: If double-gloving, put on your neoprene or butyl rubber gloves over the nitrile gloves.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if required.
-
Respirator: If necessary, don your respirator and perform a seal check.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer, more contaminated gloves first, being careful not to touch your skin.
-
Face Shield and Goggles: Remove your face shield (if used) and then your goggles from the back.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove your inner gloves.
-
Respirator: If used, remove your respirator last.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans: A Self-Validating System
A key aspect of working safely with this compound is having a clear and effective plan for decontaminating equipment and disposing of waste. The reactivity of the thiol group allows for its oxidation to less odorous and hazardous compounds, which forms the basis of our decontamination strategy.[1]
Decontamination Protocol
A freshly prepared bleach solution (a 1:1 mixture of commercial bleach and water is effective) should be readily available in the fume hood where you are working.[8]
Step-by-Step Decontamination:
-
Glassware and Equipment: Immediately after use, all glassware, stir bars, and other equipment that have come into contact with this compound should be rinsed with the bleach solution inside the fume hood. For thorough decontamination, immerse the items in a bleach bath for at least 14 hours.[8]
-
Spills: For small spills within the fume hood, use an absorbent material to soak up the liquid. The contaminated absorbent should then be treated with the bleach solution before being placed in a sealed container for hazardous waste disposal.
-
Contaminated PPE: Disposable gloves and any other contaminated disposable PPE should be placed in a sealed plastic bag and disposed of as hazardous waste. Do not attempt to decontaminate and reuse disposable PPE.
Waste Disposal Plan
All waste generated from work with this compound, including the bleach solution used for decontamination, must be treated as hazardous waste.
-
Liquid Waste: The bleach solution used for decontamination should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All hazardous waste containers must be clearly labeled with the contents, including the fact that they contain this compound waste.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
Visualizing the Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for PPE selection based on the task.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely harness the synthetic utility of this compound while maintaining a secure and professional laboratory environment.
References
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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UCL Safety Services. (2020, June 23). Thiols. Retrieved from [Link]
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Lakeland Industries. (n.d.). Hand protection. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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Lakeland Industries. (n.d.). Protection using Lakeland Neolasol Neoprene/Rubber Chemical Gloves. Retrieved from [Link]
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Lakeland Industries. (n.d.). Protection using Lakeland Nitrosol Nitrile Extended Rubber Gloves. Retrieved from [Link]
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Big Value Shop. (2020, April 15). Lakeland Nitrosol Nitrile Gloves | EN15F | All Sizes. Retrieved from [Link]
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IndiaMART. (n.d.). Lakeland Nitrosol Nitrile Chemical Resistant Lakeland Latex Gloves Woolen White Cut Resistant Hand Glove, Size: Large At ₹ 30/pair. Retrieved from [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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University of Utah, Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Utah State University, Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]
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All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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Chemsrc. (2025, August 25). tert-dodecanethiol | CAS#:7341-22-2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Decanethiol. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
